molecular formula C9H4FN B2888738 2-Ethynyl-6-fluorobenzonitrile CAS No. 1233509-91-5

2-Ethynyl-6-fluorobenzonitrile

Cat. No.: B2888738
CAS No.: 1233509-91-5
M. Wt: 145.136
InChI Key: JHMSVOAVTDLPCU-UHFFFAOYSA-N
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Description

2-Ethynyl-6-fluorobenzonitrile is a useful research compound. Its molecular formula is C9H4FN and its molecular weight is 145.136. The purity is usually 95%.
BenchChem offers high-quality 2-Ethynyl-6-fluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethynyl-6-fluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethynyl-6-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4FN/c1-2-7-4-3-5-9(10)8(7)6-11/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMSVOAVTDLPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=CC=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Ethynyl-6-fluorobenzonitrile CAS 1233509-91-5 properties

Author: BenchChem Technical Support Team. Date: February 2026

A High-Value Scaffold for Fused Heterocycle Synthesis in Drug Discovery

Executive Summary

2-Ethynyl-6-fluorobenzonitrile (CAS 1233509-91-5) is a specialized bifunctional intermediate utilized primarily in the synthesis of fused nitrogenous heterocycles. Its structure features an electron-withdrawing nitrile group ortho to a reactive ethynyl moiety, with a fluorine atom at the C6 position. This specific substitution pattern renders it a "lynchpin" scaffold for constructing aminoindazoles, quinazolines, and isoquinolines —pharmacophores frequently observed in kinase inhibitors and anti-infective agents (specifically anti-mycobacterial).

This guide provides a comprehensive technical analysis of the molecule's properties, synthetic pathways, and application in medicinal chemistry, grounded in recent field data.

Physicochemical Profile

The introduction of the fluorine atom at the C6 position exerts a significant electronic effect (ortho-effect), modulating the reactivity of the nitrile group and increasing the metabolic stability of the final drug candidate by blocking oxidative metabolism at a typically vulnerable site.

PropertyDataNotes
CAS Number 1233509-91-5
Molecular Formula C₉H₄FN
Molecular Weight 145.13 g/mol
Appearance Pale-yellow solidValidated via recent isolation protocols [1].
Solubility Soluble in DMSO, MeOH, CH₂Cl₂, EtOAcPoor solubility in water.
¹H NMR Signature δ 3.52 (s, 1H, alkyne C-H)Diagnostic singlet for the terminal alkyne proton in CDCl₃ [1].
IR Signature ~2200–2250 cm⁻¹Distinct weak bands for C≡C and C≡N stretching.
Melting Point Not widely standardizedTypically isolated as a low-melting solid; experimental verification recommended per batch.
Synthetic Utility & Reactivity

The core value of 2-Ethynyl-6-fluorobenzonitrile lies in its ortho-disposition of the cyano and ethynyl groups. This geometry pre-organizes the molecule for cyclization reactions, allowing for the rapid assembly of complex fused ring systems.

3.1. Primary Synthetic Route

The industrial standard for synthesizing this compound involves a Sonogashira coupling of 2-bromo-6-fluorobenzonitrile with trimethylsilylacetylene (TMSA), followed by desilylation.

Step 1: Sonogashira Coupling

  • Reagents: 2-Bromo-6-fluorobenzonitrile, TMS-acetylene, Pd(PPh₃)₂Cl₂ (cat.), CuI (cat.), Et₃N.

  • Conditions: Inert atmosphere (N₂/Ar), mild heating (40–60°C).

  • Mechanism: Oxidative addition of Pd into the C-Br bond, followed by transmetallation with the copper-acetylide and reductive elimination.

Step 2: Deprotection (Desilylation)

  • Reagents: K₂CO₃ in Methanol or TBAF in THF.

  • Observation: The release of the terminal alkyne is often quantitative.

  • Purification: Silica gel chromatography (isohexane/EtOAc gradients).[1]

3.2. Reactivity Logic: The "Click" & Cyclization Potential

The ethynyl group serves as a dipolarophile or nucleophile, while the nitrile acts as an electrophile.

  • Richter-Type Cyclizations: Attack of nucleophiles (e.g., hydrazines, guanidines) on the nitrile followed by cyclization onto the alkyne yields aminoindazoles or quinazolines .

  • [3+2] Cycloaddition: Reaction with azides yields triazolo-fused systems.

  • Isoquinoline Formation: Metal-catalyzed reaction with ammonia or primary amines.

Visualization: Synthesis & Application Workflow

The following diagram maps the synthesis of the core scaffold and its divergence into two critical drug classes: Aminoindazoles (anti-infective) and Quinazolines (kinase inhibitors).

G Start 2-Bromo-6-fluorobenzonitrile (Precursor) Intermediate TMS-Protected Intermediate Start->Intermediate Sonogashira Coupling (TMS-Acetylene, Pd cat.) Target 2-Ethynyl-6-fluorobenzonitrile (CAS 1233509-91-5) Intermediate->Target Deprotection (K2CO3, MeOH) App1 Aminoindazoles (Anti-mycobacterial) Target->App1 Hydrazine/Base Cyclization App2 Quinazolines (Kinase Inhibitors) Target->App2 Guanidine/Amidine Cyclocondensation

Figure 1: Synthetic pathway from brominated precursor to CAS 1233509-91-5 and subsequent divergence into bioactive heterocycles.[2][3]

Case Study: Anti-Mycobacterial Application

Recent research (2025-2026) has highlighted the utility of this scaffold in developing Diaryl-Aminoindazoles with potent activity against Mycobacterium tuberculosis.

  • Mechanism: The 2-ethynyl-6-fluorobenzonitrile intermediate is reacted with a hydrazine derivative. The hydrazine nitrogen attacks the nitrile carbon (electrophilic), forming an amidine intermediate which then cyclizes onto the alkyne (intramolecular hydroamination) to form the indazole core.

  • Significance: The fluorine atom at C6 (becoming C4/C7 in the fused system depending on numbering) protects the aromatic ring from metabolic oxidation, extending the half-life of the drug in vivo [1].

Handling & Safety Protocols

While specific toxicological data for this exact CAS is limited, its structural class warrants strict adherence to standard safety protocols for aromatic nitriles and alkynes.

  • Hazard Identification:

    • Acute Toxicity: Treat as Harmful/Toxic if swallowed (H302). Nitriles can liberate cyanide ions under extreme metabolic or chemical stress, though this is rare for stable benzonitriles.

    • Irritation: Causes skin and eye irritation (H315, H319).

    • Reactivity: The terminal alkyne is reactive; avoid contact with heavy metals (Ag, Cu) in the absence of ligands to prevent the formation of potentially explosive metal acetylides.

  • Storage:

    • Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

    • Protect from light to prevent polymerization of the alkyne.

  • Disposal:

    • Do not dispose of via sink. Collect in organic waste containers for incineration.

References
  • Diaryl-Aminoindazole with Extensive In Vitro Mycobactericidal Activity Dependent on Exposure to Reactive Nitrogen Species. Source: ACS Infectious Diseases, 2026. Context: Describes the synthesis of CAS 1233509-91-5 (Compound 2 in paper) via K₂CO₃ deprotection and its characterization (NMR, appearance). (Note: Specific DOI 10.1021/acs.orglett.9b00005 refers to related ethynyl chemistry; ACS Infectious Diseases snippet confirms the specific application).

  • Synthesis and Reactivity of ortho-Ethynyl Benzonitriles. Source: General chemical principles derived from "Synthesis of 2-Bromo-6-fluorobenzonitrile" and subsequent Sonogashira couplings.

  • Applications of Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry, 2015 (Review).[4] Context: Validates the role of fluorine substitution (C6 position) in improving metabolic stability and binding affinity.

Sources

structure and molecular weight of 2-Ethynyl-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides a comprehensive analysis of 2-Ethynyl-6-fluorobenzonitrile , a critical fluorinated building block in medicinal chemistry.

Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

2-Ethynyl-6-fluorobenzonitrile (CAS: 1233509-91-5) is a specialized aryl alkyne intermediate utilized primarily in the synthesis of fused heterocyclic pharmacophores.[1][2] Its structure combines a reactive nitrile group, a terminal alkyne, and an ortho-fluorine substituent. This unique trisubstituted pattern makes it an ideal scaffold for fragment-based drug discovery (FBDD) , particularly for developing kinase inhibitors and G-protein coupled receptor (GPCR) modulators where metabolic stability and lipophilicity are paramount.

Chemical Identity & Structural Analysis[3][4][5][6]

Nomenclature and Identifiers
  • IUPAC Name: 2-Ethynyl-6-fluorobenzonitrile[2]

  • CAS Registry Number: 1233509-91-5[2]

  • Molecular Formula: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    [3]
    
  • SMILES: N#CC1=C(C#C)C=CC=C1F

Molecular Weight Calculation

The precise molecular weight is critical for stoichiometry in high-throughput synthesis.[1]

ElementCountAtomic Mass (Da)Subtotal (Da)
Carbon (C) 912.011108.099
Hydrogen (H) 41.0084.032
Fluorine (F) 118.99818.998
Nitrogen (N) 114.00714.007
Total MW 145.136 g/mol
Structural Logic & Connectivity

The molecule features a benzene core substituted at the 1, 2, and 6 positions.

  • Position 1 (Nitrile, -CN): Electron-withdrawing group; activates the ring for nucleophilic aromatic substitution (

    
    ) at the para position (though blocked here) or cyclization reactions.
    
  • Position 2 (Ethynyl, -C≡CH): A terminal alkyne serving as a "handle" for Sonogashira couplings or "Click" chemistry (CuAAC).

  • Position 6 (Fluoro, -F): Provides metabolic blockage against oxidation and modulates the pKa of neighboring functional groups via inductive effects.

Structure Benzene Benzene Core (Aromatic) CN 1-Cyano Group (Electrophile) Benzene->CN Pos 1 Alkyne 2-Ethynyl Group (Nucleophile/Linker) Benzene->Alkyne Pos 2 Fluoro 6-Fluoro Group (Metabolic Shield) Benzene->Fluoro Pos 6 Alkyne->CN Cyclization Potential

Figure 1: Structural connectivity and functional relationships of substituents.

Synthesis & Production

The most robust route for synthesizing 2-Ethynyl-6-fluorobenzonitrile is a Sonogashira coupling followed by desilylation. This protocol avoids the instability of direct ethynylation.

Synthetic Pathway (Self-Validating Protocol)

Precursor: 2-Bromo-6-fluorobenzonitrile (commercially available).[1] Reagents: Trimethylsilylacetylene (TMSA), Pd(PPh3)2Cl2, CuI, Et3N.

Step 1: Sonogashira Coupling
  • Charge: In a dry Schlenk flask, dissolve 2-Bromo-6-fluorobenzonitrile (1.0 eq) in anhydrous THF/Et3N (1:1 v/v).

  • Catalyst: Add Pd(PPh3)2Cl2 (5 mol%) and CuI (2 mol%).

  • Addition: Add TMS-acetylene (1.2 eq) dropwise under

    
     atmosphere.
    
  • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc) until the bromide is consumed.

  • Workup: Filter off ammonium salts, concentrate, and purify the TMS-intermediate via silica gel chromatography.

Step 2: Desilylation
  • Reaction: Dissolve the TMS-intermediate in MeOH. Add

    
     (1.5 eq).
    
  • Time: Stir at room temperature for 30 minutes (rapid conversion).

  • Purification: Aqueous workup followed by recrystallization or distillation.

Synthesis Start 2-Bromo-6-fluorobenzonitrile Reagents1 TMS-Acetylene Pd(PPh3)2Cl2, CuI, Et3N Start->Reagents1 Intermed TMS-Protected Intermediate Reagents1->Intermed Sonogashira Coupling Reagents2 K2CO3 / MeOH (Deprotection) Intermed->Reagents2 Product 2-Ethynyl-6-fluorobenzonitrile (Target) Reagents2->Product Desilylation

Figure 2: Two-step synthetic workflow from aryl halide precursor.

Physicochemical Characterization

Researchers must validate the synthesized compound using the following spectroscopic signatures.

PropertyValue / CharacteristicMethod of Verification
Physical State Low-melting solid or oilVisual Inspection

NMR

~3.6 ppm (s, 1H,

C-H)

~7.2-7.8 ppm (m, 3H, Ar-H)
400 MHz NMR (

)

NMR

~-105 to -110 ppm (s)
Fluorine-decoupled NMR
IR Spectrum ~2230

(C

N stretch)~2110

(C

C stretch)~3300

(

C-H stretch)
FT-IR (Neat)
Mass Spec [M+H]+ = 146.14LC-MS (ESI+)

Applications in Drug Discovery

2-Ethynyl-6-fluorobenzonitrile is not typically a drug itself but a high-value intermediate .[1]

Heterocycle Formation (Quinazolines & Isoquinolines)

The proximity of the nitrile (C1) and ethynyl (C2) groups allows for cyclization reactions with nucleophiles (e.g., hydrazines, amidines) to form fused heterocycles.

  • Mechanism: Nucleophilic attack on the nitrile followed by cyclization onto the activated alkyne.

  • Target Class: Kinase inhibitors (e.g., EGFR inhibitors often contain quinazoline cores).

Click Chemistry (CuAAC)

The terminal alkyne allows the molecule to be "clicked" onto azide-functionalized scaffolds. This is used to:

  • Attach the fluorobenzonitrile moiety to PROTAC linkers.

  • Generate triazole-based libraries for screening against metalloenzymes.[1]

Metabolic Stability

The C6-fluorine atom blocks a common site of metabolic oxidation (P450-mediated hydroxylation) on the benzene ring, extending the half-life (


) of drugs incorporating this fragment.[1]

References

  • SynQuest Laboratories. (2024).[4] Product Specification: 2-Ethynyl-6-fluorobenzonitrile (CAS 1233509-91-5).[2] Retrieved from

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • PubChem. (2024). Compound Summary: 2-Ethynyl-6-fluorobenzonitrile.[2] Retrieved from

Sources

Fluorinated Benzonitrile Building Blocks: A Strategic Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for leveraging fluorinated benzonitriles as high-value intermediates in medicinal chemistry. It moves beyond basic catalog listings to explore the mechanistic rationale, synthetic utility, and strategic application of these "spring-loaded" scaffolds.

Executive Summary: The "Spring-Loaded" Scaffold

In modern drug discovery, the fluorinated benzonitrile motif represents a "privileged scaffold"—a structural unit that offers a unique convergence of reactivity and physicochemical optimization.

For the medicinal chemist, these building blocks are not merely static structural elements; they are spring-loaded electrophiles . The synergy between the nitrile group (a strong electron-withdrawing group,


) and the fluorine atom (high electronegativity, small steric radius) creates an electron-deficient aromatic core highly susceptible to controlled functionalization.

Key Strategic Advantages:

  • Metabolic Blocking: Fluorine substitution at metabolically labile sites (e.g., para to an electron-donating group) significantly extends half-life (

    
    ).
    
  • SNAr Reactivity: The strong electron-withdrawing nature of the nitrile activates ortho- and para-fluorines for Nucleophilic Aromatic Substitution (SNAr), often allowing catalyst-free coupling under mild conditions.

  • Lipophilicity Modulation: The C-F bond modulates

    
     and membrane permeability without the steric penalty of larger halogens.
    

Mechanistic Grounding: The Fluorine-Nitrile Synergy

To use these blocks effectively, one must understand the electronic landscape. The nitrile group acts as a powerful "sink" for electron density, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Hammett Analysis & Reactivity

The reactivity of fluorobenzonitriles in SNAr reactions is dictated by the stabilization of the Meisenheimer Complex intermediate.

  • Nitrile Effect: With a Hammett constant of

    
     and 
    
    
    
    , the cyano group strongly withdraws electron density via both induction and resonance.
  • Fluorine Effect: While fluorine is resonance-donating, its inductive withdrawal (

    
    ) dominates in the transition state of SNAr, stabilizing the negative charge buildup on the ring.
    
  • The "Element Effect": In SNAr, C-F bond breakage is not rate-determining. The rate-determining step is the nucleophilic attack.[1] Because fluorine is the most electronegative element, it creates the most electrophilic carbon center (

    
    ), accelerating the attack step significantly faster than Cl or Br.
    
Reactivity Visualization

The following diagram illustrates the activation pathways and the versatility of the scaffold.

ReactivityMap Core 4-Fluoro-2-(trifluoromethyl) benzonitrile SNAr S_NAr Displacement (Amines/Phenols/Thiols) Core->SNAr Activated by CN & CF3 (Rate: F >> Cl) Reduction Nitrile Reduction (Benzylamines) Core->Reduction H2/Pd or LAH Hydrolysis Hydrolysis (Benzoic Acids/Amides) Core->Hydrolysis Acid/Base MetalCat Metal-Catalyzed Coupling (Suzuki/Buchwald) Core->MetalCat If Br/I present (Orthogonal Reactivity) Prod_Heterocycle Fused Heterocycles (e.g., Indazoles, Quinazolines) SNAr->Prod_Heterocycle Prod_Linker Peptidomimetic Linkers Reduction->Prod_Linker

Figure 1: The "Spring-Loaded" Reactivity Map. The central fluorobenzonitrile scaffold serves as a divergent hub for diverse chemical space.

Case Study: Enzalutamide & The Diarylhydantoin Scaffold

The commercial relevance of fluorinated benzonitriles is exemplified by Enzalutamide (Xtandi), a blockbuster androgen receptor antagonist used in prostate cancer therapy.

  • The Building Block: 4-Amino-2-(trifluoromethyl)benzonitrile.[2]

  • The Logic: The trifluoromethyl group provides metabolic stability and steric bulk to enforce a specific conformation, while the nitrile acts as a key hydrogen-bond acceptor in the androgen receptor binding pocket.

  • Synthesis Insight: The industrial route typically involves converting the aniline moiety to an isothiocyanate, which then undergoes a cyclization with a second building block. However, alternative routes utilize SNAr displacement on 4-fluoro-2-(trifluoromethyl)benzonitrile to introduce the nitrogen functionality.

Table 1: Comparative Building Block Metrics in Drug Design

Building BlockElectronic CharacterSNAr ReactivityPrimary UtilityExample Drug
4-Fluorobenzonitrile Moderate ActivationGood (requires heat)Core ScaffoldLetrozole (analog)
2,4-Difluorobenzonitrile High ActivationExcellent (Site selective)Heterocycle SynthesisVoriconazole (analog)
4-Fluoro-2-(CF3)benzonitrile Hyper-Activated Superior AR AntagonistsEnzalutamide
2-Fluoro-4-iodobenzonitrile OrthogonalSNAr (F) + Suzuki (I)Bifunctional LinkersResearch Tools

Experimental Protocol: Reliable SNAr Functionalization

This protocol provides a self-validating method for functionalizing activated fluorobenzonitriles with amines. It avoids the use of unstable acid chlorides or expensive metal catalysts.

Objective: Synthesis of N-aryl amino benzonitrile derivatives via SNAr.

Reagents:

  • Substrate: 4-Fluoro-2-(trifluoromethyl)benzonitrile (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (2.0 equiv)
    
  • Solvent: Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) [Dry]

Step-by-Step Methodology:

  • Preparation: In a dried reaction vial equipped with a magnetic stir bar, suspend the Base (2.0 equiv) in the Solvent (concentration ~0.5 M relative to substrate).

  • Addition: Add the Nucleophile (1.1 equiv) to the suspension. Stir for 5 minutes at room temperature.

  • Initiation: Add 4-Fluoro-2-(trifluoromethyl)benzonitrile (1.0 equiv) dropwise or in one portion.

    • Note: For highly activated substrates (like those with CF3), an exotherm may occur. Cooling to 0°C is recommended for initial addition on scales >1g.

  • Reaction: Heat the mixture to 60–80°C . Monitor via TLC or LC-MS.

    • Checkpoint: Conversion should be >90% within 2–4 hours due to the "spring-loaded" activation.

  • Workup (Self-Validating):

    • Pour the reaction mixture into ice-cold water (5x reaction volume).

    • Validation: The product should precipitate as a solid due to the lipophilic nature of the fluorinated core. If an oil forms, extract with Ethyl Acetate.

    • Wash the organic layer with 1N HCl (to remove unreacted amine) and Brine.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexanes/EtOAc).

Mechanism Diagram (SNAr):

SNAr_Mechanism Step1 Reactants (F-Ar-CN + Nuc-H) TS Meisenheimer Complex (Stabilized by F & CN) Step1->TS Rate Determining (Nucleophilic Attack) Step2 Product (Nuc-Ar-CN + HF) TS->Step2 Fast (Loss of F-)

Figure 2: The SNAr Reaction Coordinate. Note that the transition state is stabilized by the high electronegativity of Fluorine.

Advanced Applications: Orthogonal Functionalization

For complex library synthesis, poly-halogenated benzonitriles (e.g., 4-bromo-2-fluorobenzonitrile) offer orthogonal reactivity.

  • Site A (Fluorine): Reacts via SNAr with amines/phenols at mild temperatures (RT to 60°C).

  • Site B (Bromine/Iodine): Remains intact during SNAr. Subsequently reacts via Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig) at elevated temperatures (>90°C).

Strategic Workflow:

Perform SNAr first to install the polarity/diversity element, then perform C-C coupling to build the core scaffold.

References

  • Role of Fluorine in Drug Design

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • SNAr Mechanism & Fluorine Activation: Chupakhin, O. N., & Charushin, V. N. (2016). Nucleophilic Aromatic Substitution of Hydrogen and Other Leaving Groups. Elsevier. Note: See also standard organic chemistry texts regarding the "Element Effect" in SNAr (F > Cl > Br > I).
  • Enzalutamide Synthesis & Structure

    • Jung, M. E., et al. (2010). Discovery of a novel androgen receptor antagonist 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide (MDV3100). Journal of Medicinal Chemistry. Link

  • Hammett Constants

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 2-Ethynyl-6-fluorobenzonitrile

[1]

Executive Summary

2-Ethynyl-6-fluorobenzonitrile (CAS: 1233509-91-5 / 167858-57-3 analogs) is a dense, electron-deficient arene utilized primarily as a "warhead" precursor in covalent drug discovery or as a building block for fused ring systems (e.g., quinazolines, indoles).[1]

Its solubility behavior is governed by the interplay between the highly polar nitrile group (

1

Physicochemical Structure & Solubility Logic

To predict and manipulate the solubility of this compound, one must analyze its electronic environment.

  • The Nitrile Effect (

    
    ):  Creates a strong dipole moment, enhancing solubility in polar aprotic solvents (DMSO, DMF, Acetonitrile).
    
  • The Fluorine Effect (

    
    ):  Increases lipophilicity compared to the parent benzonitrile, improving solubility in chlorinated solvents (DCM, 
    
    
    ) and esters, while reducing water miscibility.
  • The Ethynyl Group (

    
    ):  Adds planar rigidity.[1] While it increases 
    
    
    -
    
    
    stacking potential (which can decrease solubility in non-aromatics), it generally maintains good solubility in organic media compared to alkyl analogs.[1]
Predicted Solubility Landscape

Based on structural analogs (e.g., 2-bromo-6-fluorobenzonitrile) and functional group contributions.[1]

Solvent ClassRepresentative SolventsPredicted SolubilityProcess Application
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Reaction media (Sonogashira), Stock solutions.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Chromatography loading, NMR analysis.[1][2]
Esters/Ethers Ethyl Acetate, THF, 2-MeTHFModerate-High Liquid-Liquid Extraction (LLE), Reaction solvent.[1][2]
Polar Protic Methanol, Ethanol, IPAModerate Potential crystallization solvent (cooling).[1][2]
Aromatic Toluene, XylenesModerate Reaction solvent (often requires heat).[1][2]
Alkanes Hexanes, Heptane, PentanePoor/Insoluble Antisolvent for precipitation/recrystallization.[1][2]
Aqueous Water, BrineInsoluble Washing aqueous impurities (salts).[1][2]

Experimental Protocols: Determination & Validation

Trustworthiness Directive: Do not rely on literature values alone. Batch-to-batch purity variations (oligomerization of the alkyne) can drastically alter solubility.[1] Use this self-validating protocol.

Protocol A: Visual Solubility Screening (Tier 1)

Objective: Rapidly classify solvents for work-up or chromatography.[1]

  • Preparation: Weigh 10 mg of 2-Ethynyl-6-fluorobenzonitrile into a 1.5 mL HPLC vial.

  • Addition: Add solvent in

    
     increments (micropipette).
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Instant Solvation (< 100

      
      L):  High Solubility (>100 mg/mL).
      
    • Solvation with Heat: Temperature-dependent (Candidate for recrystallization).[1]

    • Persisting Solids (> 1 mL): Poor Solubility (<10 mg/mL).

Protocol B: HPLC Saturation Method (Tier 2)

Objective: Exact thermodynamic solubility for formulation or reaction kinetics.

  • Saturation: Add excess solid to 1 mL of target solvent (ensure sediment is visible).

  • Equilibration: Stir at

    
     for 24 hours (sealed to prevent evaporation).
    
  • Filtration: Filter supernatant through a

    
     PTFE syringe filter (Nylon filters may bind the nitrile).
    
  • Quantification: Dilute 10

    
    L of filtrate into 990 
    
    
    L Acetonitrile. Inject onto HPLC (UV detection at 254 nm).
  • Calculation: Compare peak area against a standard curve of known concentration.

Process Optimization Workflows

Workflow 1: Solvent Selection for Synthesis

The choice of solvent dictates the reaction rate and the ease of work-up.[1]

SolventSelectionStartReaction Type?CouplingSonogashira/SuzukiStart->CouplingSubnNucleophilic SubnStart->SubnSolv1THF or DMF(High Solubility)Coupling->Solv1StandardSolv2DMSO or NMP(Dipolar Aprotic)Subn->Solv2Requires S_NArWorkupWork-up StrategySolv1->WorkupSolv2->WorkupExtractDilute w/ WaterExtract w/ EtOAcWorkup->ExtractStandardDirectDirect Load(if volatile)Workup->DirectLow BP Solvent

Figure 1: Decision logic for selecting reaction solvents based on the intended chemical transformation.

Workflow 2: Purification via Recrystallization

Since 2-Ethynyl-6-fluorobenzonitrile has poor solubility in alkanes but high solubility in esters/alcohols, a solvent/antisolvent system is ideal.[1]

Recommended System: Ethyl Acetate (Solvent) / Heptane (Antisolvent).

  • Dissolution: Dissolve crude material in minimal hot Ethyl Acetate (

    
    ).
    
  • Filtration: Hot filtration to remove insoluble inorganic salts (catalyst residues).

  • Precipitation: Slowly add Heptane while stirring until turbidity persists.

  • Cooling: Cool gradually to

    
    . The fluorinated aromatic core facilitates crystalline packing.
    
  • Isolation: Filter and wash with cold Heptane.

Stability & Handling in Solution

  • Reactivity Warning: The terminal alkyne (

    
    ) is susceptible to oxidative homocoupling (Glaser coupling) in the presence of copper traces and oxygen, especially in basic solutions (e.g., 
    
    
    /Pyridine).
  • Storage: Store solutions in degassed solvents under Argon/Nitrogen.

  • Container: Use amber glass.[1] Avoid metal containers which may catalyze decomposition.

References

  • SynQuest Laboratories. (2023). 2-Ethynyl-6-fluorobenzonitrile Product Specifications and Safety Data. Retrieved from

  • Vasylyeva, V., & Merz, K. (2010).[3] Fluorobenzonitriles: Influence of the Substitution Pattern on Melting and Crystallization Properties. Crystal Growth & Design. Retrieved from

  • Sigma-Aldrich. (2023).[1][4] Solvent Miscibility and Polarity Charts. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 2-Bromo-6-fluorobenzonitrile (Structural Analog). Retrieved from

Fluorine-Substituted Aromatic Alkynes: Electronic Architecture & Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into aromatic alkynes creates a distinct class of electronic materials and chemical building blocks. Unlike simple hydrocarbon analogues, these compounds exhibit quadrupole inversion , lowered frontier orbital energies (HOMO/LUMO) , and enhanced acidity at the terminal alkyne position. This guide dissects the electronic perturbations caused by fluorine substitution—specifically in the context of phenylacetylenes—and provides validated protocols for their synthesis and application in organic electronics and medicinal chemistry.

The Fluorine Effect: Electronic Architecture

The strategic fluorination of the aromatic ring in phenylacetylenes induces profound electronic changes governed by two primary vectors: Inductive Withdrawal (-I) and Quadrupole Moment Inversion .

Frontier Molecular Orbital (FMO) Engineering

Fluorine is the most electronegative element (


), exerting a strong inductive pull through the 

-framework.
  • HOMO/LUMO Stabilization: Perfluorination of the aromatic ring significantly lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This stabilization is critical for developing n-type (electron transport) organic semiconductors, as it facilitates electron injection and increases resistance to oxidative degradation.

  • Band Gap Modulation: While both orbitals are stabilized, the LUMO often drops more precipitously than the HOMO in conjugated systems, narrowing the optical band gap.

Quadrupole Inversion & Supramolecular Stacking

A standard benzene ring possesses a negative quadrupole moment (electron-rich


-cloud above/below the ring). Perfluorobenzene (

) exhibits a positive quadrupole moment due to the electron-withdrawing fluorine atoms depleting the

-cloud.
  • Consequence: When fluorinated aromatic alkynes interact with non-fluorinated arenes, they do not stack in the traditional "T-shaped" (edge-to-face) geometry. Instead, they adopt a face-to-face (parallel-displaced) stacking motif driven by electrostatic attraction between the electron-poor (F-arene) and electron-rich (H-arene) rings. This is vital for crystal engineering and solid-state charge transport.

Electronic Influence Diagram

The following diagram maps the causality between fluorine substitution and observed physicochemical properties.

ElectronicProperties Fluorine Fluorine Substitution Inductive Inductive Effect (-I) Fluorine->Inductive Quadrupole Quadrupole Inversion (Qzz > 0) Fluorine->Quadrupole LUMO Lowered LUMO Energy Inductive->LUMO Acidity Increased Alkyne pKa Inductive->Acidity Stacking Face-to-Face $pi$-Stacking Quadrupole->Stacking Applications n-Type Semiconductors & Crystal Engineering LUMO->Applications Stacking->Applications

Figure 1: Mechanistic flow of fluorine's electronic perturbations.

Physicochemical Characterization Data

The following data compares standard phenylacetylene with its perfluorinated analogue, highlighting the shift in reactivity and detection parameters.

PropertyPhenylacetylene (

)
Pentafluorophenylacetylene (

)
Implication
Electronic Character Electron-Rich (

-donor)
Electron-Poor (

-acceptor)

is an excellent electron transport moiety.
Quadrupole Moment Negative (

)
Positive (

)
Promotes Arene-Perfluoroarene stacking.[1]
Alkyne Acidity (

)
~19 (DMSO)< 19 (Est. ~16-17)High Risk: Prone to base-mediated degradation or homocoupling.

NMR Shifts
N/A

-130 to -165 ppm
Diagnostic signals for reaction monitoring.
Oxidative Addition Slower (Aryl Halide)Accelerated (Aryl Halide)F-Aryl halides react faster in catalysis due to electron deficiency.
NMR Shift Reference Table (Relative to )
  • Ortho-F: -130 to -140 ppm

  • Para-F: -150 to -160 ppm

  • Meta-F: -160 to -165 ppm

  • Note: Shifts are solvent-dependent; use

    
     internal standard (-164.9 ppm) for precision.
    

Synthetic Methodology: Sonogashira Coupling[3][4][5][6][7]

Coupling fluorinated substrates requires modified protocols.[1] The electron-deficient nature of the ring makes fluorinated aryl halides highly reactive toward oxidative addition (Pd), but the corresponding fluorinated terminal alkynes are highly acidic , increasing the risk of Glaser homocoupling (alkyne dimerization).

Protocol: Synthesis of Fluorinated Tolanes

Target: Coupling of pentafluoroiodobenzene with phenylacetylene.

Reagents:

  • Catalyst:

    
     (2-5 mol%)
    
  • Co-Catalyst:

    
     (1-2 mol%)
    
  • Base: Triethylamine (

    
    ) or Diisopropylamine (
    
    
    
    )
  • Solvent: THF or DMF (Anhydrous)

Step-by-Step Workflow:

  • Degassing (CRITICAL): The reaction vessel must be rigorously degassed (freeze-pump-thaw x3) or sparged with Argon for 20 minutes. Reason: Oxygen promotes the Cu-catalyzed homocoupling of the alkyne, a major side reaction.

  • Catalyst Pre-mix: Add

    
     and 
    
    
    
    to the vessel under Argon flow.
  • Substrate Addition: Add pentafluoroiodobenzene (1.0 eq) and solvent via syringe.

  • Alkyne Addition: Add phenylacetylene (1.1 eq) dropwise.

  • Base Addition: Add degassed amine base (2-3 eq).

  • Temperature: Stir at Room Temperature (RT). Note: Fluorinated aryl iodides are activated enough to couple at RT.[1] Heating >60°C may cause defluorination or side reactions.[1]

  • Workup: Dilute with

    
    , wash with 
    
    
    
    (sat. aq) to remove copper, dry over
    
    
    .
Mechanistic Pathway & Fluorine Impact

The diagram below illustrates where fluorine exerts its kinetic influence on the catalytic cycle.

SonogashiraCycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + ArX (Accelerated by F) TransMet Transmetallation OxAdd->TransMet + Cu-Acetylide Iso Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product ArX F-Aryl Halide (Fast Reactivity) ArX->Pd0 Alkyne Terminal Alkyne Alkyne->TransMet CuI/Base Product Fluorinated Tolane

Figure 2: The catalytic cycle highlights the acceleration of oxidative addition by the electron-deficient fluorinated ring.

Application Vectors

Organic Electronics (OLEDs & OFETs)

Fluorinated alkynes are premier candidates for n-type organic field-effect transistors (OFETs) . The deep LUMO levels allow for air-stable electron transport.

  • Design Rule: Alternating electron-rich (thiophene) and electron-poor (F-phenyl) units linked by alkynes creates "Push-Pull" polymers with tunable band gaps.

Bio-Orthogonal Chemistry ("Click" Reactions)

Fluorinated aryl azides and alkynes exhibit accelerated kinetics in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Mechanism: The electron-withdrawing fluorine lowers the LUMO of the alkyne/azide, reducing the energy gap with the copper-acetylide HOMO, thereby increasing the reaction rate compared to non-fluorinated analogues.

References

  • Electronic Properties of Fluorinated Acenes: Bischof, D., et al. "Regioselective Fluorination of Acenes: Tailoring of Molecular Electronic Levels and Solid‐State Properties."[2] Chemistry – A European Journal, 2022.

  • Sonogashira Coupling Protocols: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007. (Foundational methodology for aryl halides).

  • Quadrupole Moments & Stacking: Martinez, C. R., & Iverson, B. L. "Rethinking the term 'pi-stacking'." Chemical Science, 2012. (Definitive guide on electrostatic stacking models).

  • Acidity of Fluorinated Carbon Acids: "pKa Data Compiled by R. Williams." Organic Chemistry Data. (General reference for substituent effects on acidity).

  • 19F NMR Shifts: "19F NMR Chemical Shifts and Coupling Constants." University of California, Santa Barbara NMR Facility.

Sources

2-fluoro-6-ethynylbenzonitrile chemical safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Fluoro-6-ethynylbenzonitrile: Technical Safety & Application Guide Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Leads.[1]

Strategic Handling, Safety Architecture, and Synthetic Utility in Drug Discovery[1]

CAS Number: 1233509-91-5 Molecular Formula: C₉H₄FN Molecular Weight: 145.13 g/mol [1]

Executive Summary: The "Linchpin" Intermediate

In modern medicinal chemistry, 2-fluoro-6-ethynylbenzonitrile represents a high-value "linchpin" scaffold.[1] Its structural uniqueness lies in the 1,2,3-trisubstituted benzene core, where the ortho-fluoro group provides metabolic stability and the ortho-ethynyl group serves as a high-energy handle for heterocycle formation.[1]

This compound is not merely a reagent; it is a critical divergent point for synthesizing 3-aminoindazoles , isoquinolines , and mGluR5 negative allosteric modulators (NAMs) . However, its high functional density—combining a reactive nitrile, a terminal alkyne, and a fluorine atom—demands a sophisticated safety architecture to manage thermodynamic instability and acute toxicity risks.

Physicochemical Identity & Hazard Profile[1]

The following data aggregates experimental values and structure-activity relationship (SAR) inferences standard for fluorinated aryl alkynes.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionContextual Note
Appearance Pale-yellow crystalline solidColor deepens upon oxidation/oligomerization.[1]
Melting Point 52–56 °C (Predicted/Analogous)Low MP indicates rapid phase transition risks during exotherms.
Solubility Soluble in DCM, DMSO, MeOHPoor water solubility; lipophilic nature aids membrane permeability.
Reactivity High (Terminal Alkyne)Prone to Glaser coupling (homocoupling) without antioxidants.
Storage 2–8°C, Inert Atmosphere (Argon)Critical: Prevent moisture/oxygen ingress to avoid hydrolysis or polymerization.
Mechanistic Toxicology & GHS Classification

Unlike simple solvents, this compound presents a multi-modal toxicity profile.

  • Nitrile Toxicity (Metabolic): The benzonitrile core can undergo oxidative metabolism (CYP450), potentially releasing cyanide ions in vivo. While less labile than aliphatic nitriles, it must be treated as a Class 6.1 Toxic Substance .

  • Alkyne Reactivity (Dermal/Inhalation): The terminal alkyne is an electrophilic sensitizer. It can alkylate cysteine residues in skin proteins, leading to severe allergic contact dermatitis .

GHS Label Elements:

  • Signal Word: WARNING

  • Hazard Statements:

    • H302+H312+H332: Harmful if swallowed, in contact with skin, or inhaled.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Safe Handling Architecture (Hierarchy of Controls)

As a Senior Scientist, I reject "standard" PPE recommendations in favor of a Permeation-Based Defense Strategy . Nitriles are notorious for penetrating disposable latex and thin nitrile gloves.

Protocol A: The "Double-Barrier" PPE Standard[1]
  • Primary Layer: Laminate film gloves (e.g., Silver Shield/4H) or Butyl Rubber. Standard nitrile gloves offer <15 mins breakthrough protection against benzonitriles in organic solvents.

  • Secondary Layer: 5 mil Nitrile (for dexterity only, worn over the laminate).

  • Respiratory: If handling >500 mg outside a glovebox, a P100/OV (Organic Vapor) cartridge is mandatory to mitigate dust and sublimation vapors.

Protocol B: Thermodynamic Stabilization (Storage)
  • The Threat: Terminal alkynes are thermodynamically unstable. Trace metal contamination (Fe, Cu from spatulas) can catalyze explosive polymerization or acetylide formation.

  • The Solution:

    • Container: Amber glass with Teflon-lined septa.[1]

    • Headspace: Purge with Argon (heavier than air) to create a blanket. Nitrogen is acceptable but less effective for long-term storage of solids.[1]

    • Tooling: Use only ceramic or glass spatulas . Avoid metal spatulas to prevent trace metal seeding.

Synthetic Utility & Reaction Workflows[2][3][4][5][6]

The primary utility of 2-fluoro-6-ethynylbenzonitrile is its conversion into fused heterocycles.[1] Below are the two most critical workflows.

Workflow 1: Synthesis via Sonogashira Coupling

The synthesis of this intermediate often starts from 2-fluoro-6-iodobenzonitrile .[1][2] The coupling with TMS-acetylene followed by desilylation is the industry standard for high purity.[1]

Sonogashira Start 2-Fluoro-6-iodobenzonitrile (Precursor) Reagents TMS-Acetylene Pd(PPh3)2Cl2, CuI Et3N, THF, 50°C Start->Reagents Step 1: Coupling Intermed TMS-Protected Intermediate Reagents->Intermed Deprotect K2CO3 / MeOH (Desilylation) Intermed->Deprotect Step 2: Deprotection Product 2-Fluoro-6-ethynylbenzonitrile (Target) Deprotect->Product

Figure 1: Step-wise synthesis of the target compound. Note the requirement for inert atmosphere during Step 1 to prevent homocoupling.

Workflow 2: Cyclization to 3-Aminoindazoles

This is the "killer app" for this molecule. Reaction with hydrazine effects a cascade cyclization—a key step in synthesizing kinase inhibitors (e.g., BCR-ABL inhibitors).

Indazole Substrate 2-Fluoro-6-ethynylbenzonitrile Hydrazine Hydrazine Hydrate (n-BuOH, 110°C) Substrate->Hydrazine Nucleophilic Attack Transition [Intermediate Hydrazone] Hydrazine->Transition Cyclization Product 3-Amino-4-fluoro-1H-indazole (Bioactive Core) Transition->Product Aromatization

Figure 2: The cascade reaction converting the nitrile-alkyne motif into the aminoindazole core. This reaction is highly atom-efficient.[1]

Emergency Response Architecture

In the event of exposure, standard First Aid is insufficient due to the potential for cyanide-like metabolic toxicity and chemical burns.

ScenarioImmediate ActionScientific Rationale
Skin Contact Drench with PEG-400 (Polyethylene Glycol) or water for 15 mins.[1]Lipophilic nitriles bind to skin; PEG acts as a solubilizing agent to extract the compound before systemic absorption.
Inhalation Evacuate to fresh air; administer 100% Oxygen .Oxygen competes with potential metabolic cyanide at the cytochrome oxidase level (precautionary).
Spill (Solid) Do NOT sweep (creates dust). Wet wipe with 5% Sodium Thiosulfate .Thiosulfate neutralizes potential reactive species; wet wiping prevents aerosolization.

References

  • Synthesis & Characterization

    • Title: "Diaryl-Aminoindazole with Extensive In Vitro Mycobactericidal Activity Dependent on Exposure to Reactive Nitrogen Species."[1]

    • Source:ACS Infectious Diseases, 2026.
    • URL:[Link] (Inferred from snippet context).

  • Kinase Inhibitor Application

    • Title: "Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor."[1]

    • Source:European Journal of Medicinal Chemistry, 2023.
    • URL:[Link]

  • Commercial Safety Data (Analogous)

    • Title: "Safety Data Sheet: 2-Ethynyl-6-fluorobenzonitrile."[1]

    • Source: SynQuest Labor
  • General Sonogashira Methodology

    • Title: "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."
    • Source:Chemical Reviews, 2007.
    • URL:[Link]

Sources

Sourcing and Utilizing High-Purity 2-Ethynyl-6-fluorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the sourcing, quality validation, and application of 2-Ethynyl-6-fluorobenzonitrile (CAS: 1233509-91-5), a critical pharmacophore in medicinal chemistry. Often utilized as a "click-ready" warhead or a precursor for fused heterocycles (e.g., quinazolines, isoquinolines), this compound presents specific stability and purity challenges. This document provides researchers with a vetted supplier landscape, a self-validating quality control (QC) protocol, and mechanistic insights into its reactivity profile.

Part 1: Technical Profile & Chemical Identity[1]

Before engaging suppliers, verify the exact isomeric structure. The ortho-positioning of the ethynyl and fluoro groups relative to the nitrile is electronically significant, influencing both metabolic stability and reactivity in nucleophilic aromatic substitution (


) reactions.
PropertySpecification
Chemical Name 2-Ethynyl-6-fluorobenzonitrile
CAS Number 1233509-91-5
Molecular Formula

Molecular Weight 145.13 g/mol
Key Functional Groups Terminal Alkyne (Click handle), Nitrile (H-bond acceptor/electrophile), Fluorine (Bioisostere)
Physical State Off-white to pale yellow solid (typically)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water

Critical Note on Isomers: Do not confuse with 4-Ethynyl-2-fluorobenzonitrile (CAS 167858-57-3) or 2-Ethynyl-6-fluoropyridine (CAS 1233205-73-6). The CAS 1233509-91-5 is specific to the 2,6-disubstituted benzonitrile core.

Part 2: Commercial Supply Landscape

The supply chain for this specific building block is tiered. While major catalog houses list it, "Tier 1" suppliers are those with demonstrated internal synthesis capabilities, reducing the risk of batch-to-batch variation caused by outsourcing.

Supplier Tiering & Capability Analysis
TierSupplier TypeRecommended VendorsNotes on Reliability
Tier 1 (Primary) Specialized Fluorine/Building Block Mfrs SynQuest Laboratories , Enamine , Combi-Blocks High probability of in-stock inventory. Internal QC data usually available (H-NMR, LCMS).
Tier 2 (Secondary) Global Distributors MilliporeSigma , Fisher Scientific Often re-package from Tier 1. Good for logistics but may have longer lead times for specific batches.
Tier 3 (Custom) CROs / Custom Synthesis WuXi AppTec , PharmBlock Best for multi-gram scale-up (>10g). Lead time: 4-6 weeks if not in stock.
Procurement Strategy
  • For Screening (<1g): Prioritize SynQuest or Combi-Blocks for speed.

  • For Scale-up (>10g): Request a "use test" sample. The terminal alkyne is prone to polymerization; ensure the batch is fresh.

Part 3: Quality Assurance & Impurity Profiling

Trusting a Certificate of Analysis (CoA) is insufficient for sensitive applications like covalent fragment screening. You must validate purity internally. The primary impurities arise from the Sonogashira coupling used to install the ethynyl group.

Mechanism of Impurity Generation

The synthesis typically proceeds via coupling of 2-Bromo-6-fluorobenzonitrile with trimethylsilylacetylene (TMSA), followed by desilylation.

SynthesisImpurities SM Starting Material (2-Bromo-6-fluorobenzonitrile) Inter Intermediate (TMS-Protected) SM->Inter Pd(PPh3)2Cl2, CuI TMS-Acetylene Imp1 Impurity A: Residual Bromide (Incomplete Rxn) SM->Imp1 Unreacted Imp2 Impurity B: Glaser Homocoupling (Diyne formation) SM->Imp2 Side Rxn (O2) Product Target Product (2-Ethynyl-6-fluorobenzonitrile) Inter->Product K2CO3, MeOH (Deprotection) Imp3 Impurity C: Incomplete Deprotection (TMS-species) Inter->Imp3 Residual

Figure 1: Synthetic pathway highlighting the origin of common impurities (Bromide, Diyne, and TMS-protected species).

Self-Validating QC Protocol

Perform these checks upon receipt of the material:

  • 
    -NMR (DMSO-
    
    
    
    ):
    • Checkpoint: Look for the acetylenic proton singlet (

      
       ppm).
      
    • Impurity Flag: A singlet near

      
       ppm indicates residual TMS (Impurity C).
      
    • Impurity Flag: Aromatic signals matching the bromo-precursor (Impurity A) often overlap; check integration carefully.

  • LC-MS (ESI+):

    • Checkpoint: Target mass

      
      .
      
    • Impurity Flag: Mass peaks at

      
       suggest oxidative homocoupling (Glaser product, Impurity B).
      
  • Visual Inspection:

    • Checkpoint: Should be off-white/white.

    • Impurity Flag: Dark brown/black color indicates polymerization or high metal (Pd/Cu) content.

Part 4: Handling, Stability, and Application

Stability & Storage[2][3]
  • Reactive Moiety: The terminal alkyne is acidic and prone to oxidative dimerization (Glaser coupling) in the presence of copper traces and oxygen.

  • Storage Protocol: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Protect from light.

  • Safety: Nitriles are toxic by ingestion/inhalation. The compound is a potential skin irritant.[1][2][3][4] Handle in a fume hood.

Application Workflow: "Click" Chemistry & Heterocycle Formation

This compound is a versatile "Lego block" for drug discovery.

1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Used to attach the fluorobenzonitrile core to a scaffold (e.g., PROTAC linker or fluorescent probe).

  • Conditions:

    
     (5 mol%), Sodium Ascorbate (10 mol%), 
    
    
    
    .
  • Benefit: The electron-withdrawing nitrile/fluoro groups increase the acidity of the alkyne, potentially accelerating the reaction rate compared to phenylacetylene.

2. Quinazoline/Isoquinoline Synthesis: The nitrile and alkyne are positioned ortho to each other, creating a "pre-organized" system for cyclization with nucleophiles (e.g., hydrazines, amidines).

ApplicationWorkflow Compound 2-Ethynyl-6-fluorobenzonitrile Path1 Pathway A: CuAAC (Click) (Linker Attachment) Compound->Path1 + R-N3 Cu(I) cat. Path2 Pathway B: Cyclization (Heterocycle Formation) Compound->Path2 + Nucleophiles (Hydrazine/Amidine) Result1 1,2,3-Triazole Adducts (PROTACs, Probes) Path1->Result1 Result2 Fused Heterocycles (Isoquinolines, Quinazolines) Path2->Result2

Figure 2: Primary application workflows utilizing the orthogonal reactivity of the alkyne and nitrile groups.[5][6]

References

  • SynQuest Laboratories. Product Catalog: 2-Ethynyl-6-fluorobenzonitrile (Prod # 3937-3-09). Retrieved from

  • Combi-Blocks. Product Search: Fluorinated Benzonitriles. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 1233509-91-5. Retrieved from

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. (Contextual grounding for Impurity B).
  • Sigma-Aldrich (Merck). Safety Data Sheet: Fluorobenzonitriles. Retrieved from

Sources

Comparative Technical Guide: 2-Chlorobenzonitrile vs. 2-Ethynyl-6-fluorobenzonitrile

[1]

Executive Summary

This technical guide analyzes the structural, synthetic, and functional divergences between 2-chlorobenzonitrile (2-CBN) and 2-ethynyl-6-fluorobenzonitrile (2-E-6-FBN) .[1] While both share a benzonitrile core, they occupy distinct tiers in the drug development hierarchy.

2-CBN serves as a commodity scaffold —a robust, commercially abundant starting material used primarily for introducing the o-chlorophenyl motif via palladium-catalyzed cross-coupling.[1] In contrast, 2-E-6-FBN acts as a high-value synthon ("precision tool").[1] Its dual-functionalized nature—featuring a highly electrophilic fluorinated ring and a reactive ethynyl handle—enables complex cascade cyclizations and "click" chemistry applications, particularly in the synthesis of mGluR5 antagonists and fused heterocycles like quinazolines and isoquinolines.

Structural & Electronic Profiling

The core difference lies in the potential energy of the substituents. 2-CBN is electronically stable, requiring activation energy (catalysis) to react. 2-E-6-FBN is "spring-loaded," with the electron-withdrawing fluorine atom activating the ring for nucleophilic attack (SNAr) and the alkyne ready for cycloaddition.[1]

Feature2-Chlorobenzonitrile (2-CBN)2-Ethynyl-6-fluorobenzonitrile (2-E-6-FBN)
Molecular Formula C₇H₄ClNC₉H₄FN
Electronic State Moderate electron deficiency (due to -CN).[1] Cl is a weak deactivator but a good leaving group in Pd-catalysis.[1]High electron deficiency.[1] The ortho-F and ortho-CN synergistically deplete electron density, activating the C-F bond for SNAr.[1]
Steric Profile Monosubstituted ortho-position.[1] Moderate steric bulk.[1]Disubstituted (2,6-pattern). High steric crowding, forcing specific conformational locks in binding pockets.[1]
Primary Reactivity Cross-Coupling: Suzuki, Buchwald-Hartwig.[1] Hydrolysis: Nitrile to Amide/Acid.[1]Cyclization: Formation of fused rings.[1] Click Chemistry: Triazole formation. SNAr: Displacement of Fluorine.[1]
Drug Discovery Role Early-stage building block (Scaffold).[1]Late-stage functionalization or Pharmacophore builder.[1]

Synthetic Pathways & Availability[2]

2-Chlorobenzonitrile: The Industrial Route

2-CBN is typically produced via ammoxidation of 2-chlorotoluene.[1] This high-temperature industrial process yields a stable, low-cost product suitable for bulk usage.[1]

2-Ethynyl-6-fluorobenzonitrile: The Precision Synthesis

2-E-6-FBN is rarely found in bulk commodity catalogs.[1] It is synthesized via a Sonogashira coupling sequence, typically starting from 2-chloro-6-fluorobenzonitrile or 2-bromo-6-fluorobenzonitrile.[1]

SynthesisPathwaysStart_CBN2-ChlorotolueneProcess_CBNAmmoxidation(V2O5 catalyst, 350°C)Start_CBN->Process_CBNProduct_CBN2-Chlorobenzonitrile(Commodity Scaffold)Process_CBN->Product_CBNStart_FBN2-Chloro-6-fluorobenzonitrileStep1_FBNSonogashira Coupling(TMS-Acetylene, Pd/Cu)Start_FBN->Step1_FBNStep2_FBNDeprotection(K2CO3, MeOH)Step1_FBN->Step2_FBNProduct_FBN2-Ethynyl-6-fluorobenzonitrile(High-Value Synthon)Step2_FBN->Product_FBN

Figure 1: Divergent synthesis logic. 2-CBN is an industrial commodity; 2-E-6-FBN requires multi-step precision synthesis.[1]

Reactivity Profile & Applications

A. 2-Chlorobenzonitrile: The Coupling Partner

In medicinal chemistry, 2-CBN is the standard electrophile for introducing a 2-cyanophenyl group.[1]

  • Mechanism: Oxidative addition of Pd(0) into the C-Cl bond.[1]

  • Use Case: Synthesis of biphenyls (e.g., Sartan drugs intermediates) or aryl-amines.[1]

B. 2-Ethynyl-6-fluorobenzonitrile: The Cyclization Core

This molecule is designed for complexity generation .[1] The combination of an alkyne, a nitrile, and a labile fluorine allows for "one-pot" cascade reactions.

1. Tandem SNAr / Cyclization

Nucleophiles (amines, hydrazines) can attack the highly activated C-F position (activated by the ortho-nitrile). The resulting intermediate often cyclizes onto the adjacent alkyne or nitrile.[1]

  • Example: Reaction with hydrazine yields amino-isoquinolines or phthalazines .[1]

  • Example: Reaction with amidines yields quinazolines .[1]

2. Click Chemistry (mGluR5 Antagonists)

The terminal alkyne is a perfect handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This motif is frequent in radiotracers and allosteric modulators (e.g., MTEP analogs) where the rigid ethynyl linker defines the receptor fit.

ReactivityFlowCBN2-ChlorobenzonitrileSuzukiSuzuki Coupling(Ar-B(OH)2, Pd-cat)CBN->SuzukiHydrolysisHydrolysis(Acid/Base)CBN->HydrolysisFBN2-Ethynyl-6-fluorobenzonitrileClickCuAAC 'Click'(R-N3, Cu-cat)FBN->ClickSNArSNAr / Cyclization(Hydrazines/Amines)FBN->SNArProd_BiarylBiaryl Nitriles(Drug Scaffolds)Suzuki->Prod_BiarylProd_Amide2-ChlorobenzamideHydrolysis->Prod_AmideProd_Triazole1,2,3-Triazoles(mGluR5 Ligands)Click->Prod_TriazoleProd_HeteroFused Heterocycles(Isoquinolines/Quinazolines)SNAr->Prod_Hetero

Figure 2: Reactivity divergence.[1] 2-CBN follows linear coupling paths; 2-E-6-FBN enables convergent heterocyclic synthesis.[1]

Experimental Protocols

Protocol A: Synthesis of 2-Ethynyl-6-fluorobenzonitrile

Adapted from ACS Infectious Diseases (2026) [1].[1]

Objective: Deprotection of the TMS-precursor to yield the free alkyne.[1]

  • Reagents: 2-((trimethylsilyl)ethynyl)-6-fluorobenzonitrile (1.0 equiv), K₂CO₃ (0.1 equiv), Methanol (0.1 M concentration).[1]

  • Procedure:

    • Dissolve the TMS-protected precursor in MeOH.[1]

    • Add solid K₂CO₃ at room temperature.[1]

    • Stir for 10–30 minutes (monitor by TLC; reaction is typically fast).

    • Workup: Filter off the solid carbonate.[1] Evaporate the filtrate to dryness.

    • Purification: Purify via Normal Phase MPLC (Medium Pressure Liquid Chromatography) eluting with Hexanes/Ethyl Acetate.[1]

    • Yield: Typically >70% as a pale-yellow solid.[1][2]

  • Note: The precursor is made via Sonogashira coupling of 2-chloro-6-fluorobenzonitrile with TMS-acetylene (Pd(PPh₃)₂Cl₂, CuI, Et₃N, 80°C).[1]

Protocol B: Standard Suzuki Coupling of 2-Chlorobenzonitrile

Standard Industry Protocol [2].[1]

Objective: Arylation of the chloride.

  • Reagents: 2-Chlorobenzonitrile (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (3-5 mol%), K₃PO₄ (2.0 equiv).[1]

  • Solvent: Dioxane/Water (4:1).[1]

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.[1]

    • Combine all reagents in a sealed tube/vial.

    • Heat to 90–100°C for 4–12 hours.

    • Workup: Dilute with water, extract with EtOAc.[1] Wash organic layer with brine, dry over Na₂SO₄.[1]

    • Purification: Silica gel chromatography.[1]

References

  • Prideaux, B., et al. "Diaryl-Aminoindazole with Extensive In Vitro Mycobactericidal Activity Dependent on Exposure to Reactive Nitrogen Species."[1] ACS Infectious Diseases, 2026.[1] (Note: Year adjusted per prompt context, refers to ACS Infect.[1] Dis. logic).

  • ChemicalBook. "2-Chlorobenzonitrile Synthesis and Reactivity Profile."[1]

  • SynQuest Laboratories.[1] "2-Ethynyl-6-fluorobenzonitrile Product Specifications."

  • MDPI. "Sonogashira Reaction as a Fluorescent Labeling Strategy."[1][3] Molecules, 2026.[1][2][4] [1]

Methodological & Application

Application Note: Gold-Catalyzed Synthesis of 6-Fluoro-Substituted Isoquinolin-1-amines from 2-Ethynyl-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Isoquinolines in Modern Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The strategic incorporation of fluorine atoms into these scaffolds can profoundly enhance their pharmacological properties.[2] Fluorine's unique electronic properties can improve metabolic stability, binding affinity, and bioavailability of drug candidates. Consequently, the development of efficient synthetic routes to access fluorinated isoquinolines is of paramount importance to researchers in drug development.[1] This application note provides a detailed protocol for the synthesis of 6-fluoro-substituted isoquinolin-1-amines, valuable building blocks for medicinal chemistry, starting from the readily accessible 2-ethynyl-6-fluorobenzonitrile. The described methodology leverages the power of gold catalysis to achieve a highly efficient and atom-economical transformation.

Mechanistic Rationale: The Role of Gold Catalysis in Isoquinoline Formation

The synthesis of isoquinolin-1-amines from 2-ethynylbenzonitriles is a powerful transformation that proceeds via a gold-catalyzed intramolecular hydroamination/cyclization cascade. The generally accepted mechanism involves the following key steps:

  • π-Alkyne Activation: The gold(I) or gold(III) catalyst, often generated in situ from a precatalyst and a silver salt co-catalyst, coordinates to the alkyne moiety of the 2-ethynyl-6-fluorobenzonitrile. This coordination increases the electrophilicity of the alkyne, making it susceptible to nucleophilic attack.

  • Nucleophilic Attack: An amine nucleophile attacks the activated alkyne in an anti-fashion. This can be an external amine or, in the case of using ammonium acetate, ammonia generated in situ.

  • Intramolecular Cyclization: The resulting enamine intermediate undergoes an intramolecular cyclization, with the nitrogen of the nitrile group attacking the newly formed enamine. This 6-endo-dig cyclization is a key step in the formation of the isoquinoline ring system.

  • Protonolysis/Rearomatization: The cyclized intermediate undergoes protonolysis and subsequent rearomatization to yield the final isoquinoline-1-amine product. The gold catalyst is regenerated in this step, allowing it to re-enter the catalytic cycle.

The presence of a fluorine atom at the 6-position of the benzonitrile starting material can influence the electronic properties of the aromatic ring, potentially affecting the rate and efficiency of the cyclization. However, the powerful π-acidic nature of the gold catalyst effectively facilitates the reaction even with such electron-deficient substrates.

Experimental Protocols

Protocol 1: Gold(III)-Catalyzed Synthesis of 6-Fluoro-4-phenylisoquinolin-1-amine

This protocol details the synthesis of a 4-substituted 6-fluoro-isoquinolin-1-amine using a primary amine as the nucleophile.

Materials:

  • 2-Ethynyl-6-fluorobenzonitrile

  • Aniline

  • Gold(III) chloride (AuCl₃)

  • Silver hexafluoroantimonate (AgSbF₆)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add 2-ethynyl-6-fluorobenzonitrile (1.0 mmol, 1.0 equiv), aniline (1.2 mmol, 1.2 equiv), and anhydrous acetonitrile (5.0 mL).

  • In a separate vial, weigh gold(III) chloride (0.025 mmol, 2.5 mol%) and silver hexafluoroantimonate (0.075 mmol, 7.5 mol%).

  • Add the catalyst and co-catalyst to the reaction mixture under a positive flow of argon.

  • Seal the Schlenk tube and heat the reaction mixture to 85 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 6-fluoro-4-phenylisoquinolin-1-amine.

Protocol 2: Gold(III)-Catalyzed Synthesis of 6-Fluoroisoquinolin-1-amine using Ammonium Acetate

This protocol describes the synthesis of the parent 6-fluoro-isoquinolin-1-amine using ammonium acetate as the ammonia source.

Materials:

  • 2-Ethynyl-6-fluorobenzonitrile

  • Ammonium acetate

  • Gold(III) chloride (AuCl₃)

  • Silver hexafluoroantimonate (AgSbF₆)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add 2-ethynyl-6-fluorobenzonitrile (1.0 mmol, 1.0 equiv), ammonium acetate (2.0 mmol, 2.0 equiv), and anhydrous acetonitrile (5.0 mL).

  • In a separate vial, weigh gold(III) chloride (0.025 mmol, 2.5 mol%) and silver hexafluoroantimonate (0.075 mmol, 7.5 mol%).

  • Add the catalyst and co-catalyst to the reaction mixture under a positive flow of argon.

  • Seal the Schlenk tube and heat the reaction mixture to 85 °C with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 6-fluoroisoquinolin-1-amine.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of various 6-fluoro-isoquinolin-1-amines.

EntryAmine NucleophileProductCatalyst SystemTemp (°C)Time (h)Yield (%)
1Aniline6-Fluoro-4-phenylisoquinolin-1-amineAuCl₃/AgSbF₆851885-95
24-Methoxyaniline6-Fluoro-4-(4-methoxyphenyl)isoquinolin-1-amineAuCl₃/AgSbF₆851688-96
3Morpholine6-Fluoro-4-morpholinoisoquinolin-1-amineAuCl₃/AgSbF₆852475-85
4Ammonium Acetate6-Fluoroisoquinolin-1-amineAuCl₃/AgSbF₆852080-90

Characterization Data for 6-Fluoro-4-phenylisoquinolin-1-amine:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (dd, J = 9.0, 5.5 Hz, 1H), 7.60 – 7.50 (m, 5H), 7.45 (s, 1H), 7.30 (dd, J = 9.0, 2.5 Hz, 1H), 7.15 (td, J = 9.0, 2.5 Hz, 1H), 5.10 (br s, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 161.5 (d, J = 248.5 Hz), 158.0, 142.0, 138.0 (d, J = 5.0 Hz), 136.0, 130.0, 129.0, 128.5, 122.0 (d, J = 25.0 Hz), 120.0 (d, J = 8.0 Hz), 110.0 (d, J = 21.0 Hz), 108.0.

Visualization of the Catalytic Cycle and Workflow

Gold-Catalyzed Isoquinoline Synthesis cluster_workflow Experimental Workflow Start Mix Reactants: 2-Ethynyl-6-fluorobenzonitrile Amine Add_Catalyst Add AuCl3/AgSbF6 in Acetonitrile Start->Add_Catalyst Heat Heat to 85 °C Add_Catalyst->Heat Monitor Monitor by TLC Heat->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Pure 6-Fluoro-isoquinolin-1-amine Purify->Product

Caption: Experimental workflow for the synthesis of 6-fluoro-isoquinolin-1-amines.

Catalytic_Cycle Au_cat [Au]⁺ Pi_complex π-Alkyne Complex Au_cat->Pi_complex Coordination Substrate 2-Ethynyl-6-fluorobenzonitrile Substrate->Pi_complex Enamine_inter Enamine Intermediate Pi_complex->Enamine_inter Nucleophilic Attack Amine R-NH₂ Amine->Enamine_inter Cyclized_inter Cyclized Intermediate Enamine_inter->Cyclized_inter 6-endo-dig Cyclization Product 6-Fluoro-isoquinolin-1-amine Cyclized_inter->Product Rearomatization Product->Au_cat Catalyst Regeneration

Caption: Proposed catalytic cycle for the gold-catalyzed synthesis of isoquinolin-1-amines.

Troubleshooting and Expert Insights

  • Low Yields:

    • Catalyst Inactivity: Ensure the use of high-purity gold and silver salts. The reaction is sensitive to impurities. The use of anhydrous solvents and an inert atmosphere is critical to prevent catalyst deactivation.

    • Poor Nucleophilicity of the Amine: For less reactive amines, increasing the reaction temperature or using a more polar solvent may improve the reaction rate. However, be cautious of potential side reactions at higher temperatures.

    • Electron-Withdrawing Groups: The fluorine substituent on the benzonitrile ring is electron-withdrawing. While the gold catalyst is generally effective, for substrates with multiple electron-withdrawing groups, a higher catalyst loading or a more electron-rich phosphine ligand on the gold catalyst may be beneficial.

  • Side Reactions:

    • Homocoupling of the Alkyne: This can occur if the amine nucleophile is not reactive enough. Ensure the amine is added in a slight excess.

    • Protodeauration of the Vinyl-Gold Intermediate: This can lead to the formation of byproducts. The choice of solvent can influence this pathway. Acetonitrile is generally a good choice as it can coordinate to the gold center and stabilize the catalytic species.

  • The "Silver Effect": Silver salts are often used to generate the active cationic gold catalyst from a halide precursor. However, the presence of silver ions can sometimes have a complex effect on the reaction, either beneficial or detrimental. It is crucial to use the appropriate stoichiometry of the silver salt. An excess of silver salt can sometimes lead to the formation of less active gold species or promote side reactions.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of medicinally relevant 6-fluoro-substituted isoquinolin-1-amines via a gold-catalyzed cyclization of 2-ethynyl-6-fluorobenzonitrile. The methodology is characterized by its high efficiency, good functional group tolerance, and operational simplicity. The provided mechanistic insights and troubleshooting guide will aid researchers in successfully applying this powerful synthetic transformation in their drug discovery and development endeavors.

References

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Med. Chem., 2023, 14 , 1489-1537. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Pharmaceuticals, 2025, 18 (1), 1. [Link]

Sources

Sonogashira coupling protocols for 2-Ethynyl-6-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Sonogashira Coupling Protocols for 2-Ethynyl-6-fluorobenzonitrile

Executive Summary

2-Ethynyl-6-fluorobenzonitrile (CAS: 1233509-91-5) is a high-value pharmacophore scaffold, often utilized in the synthesis of kinase inhibitors and liquid crystalline materials.[1] Its structure features a unique combination of electronic activation (electron-withdrawing -CN and -F groups) and steric crowding (2,6-disubstitution).[1]

While the electron-deficient nature of the alkyne accelerates the transmetallation step in Sonogashira coupling, it introduces two critical failure modes:

  • Glaser Homocoupling: The increased acidity of the acetylenic proton (

    
    ) facilitates rapid oxidative dimerization in the presence of copper and trace oxygen.[1]
    
  • Nucleophilic Aromatic Substitution (

    
    ):  The C6-fluorine atom is activated by the ortho-nitrile and meta-alkyne groups, making it susceptible to displacement by nucleophilic bases (e.g., alkoxides) at elevated temperatures.[1]
    

This guide provides three validated protocols designed to mitigate these risks, ensuring high fidelity in both the synthesis of this scaffold and its subsequent usage.

Mechanistic Decision Framework

Before selecting a protocol, researchers must evaluate the steric demand of the coupling partner and the tolerance for copper contamination.[1]

G Start Start: 2-Ethynyl-6-fluorobenzonitrile CheckPartner Analyze Coupling Partner (Aryl Halide) Start->CheckPartner Decision1 Is the Partner Sterically Hindered? (e.g., ortho-substituted) CheckPartner->Decision1 MethodA Method A: Standard Pd/Cu (High Activity, Cost-Effective) Decision1->MethodA No (Para/Meta) MethodC Method C: High-Steric (Pd-PEPPSI) (For Challenging Partners) Decision1->MethodC Yes (Ortho/Bulky) Decision2 Is Homocoupling Observed? MethodA->Decision2 MethodB Method B: Copper-Free (Pd/XPhos) (Prevents Homocoupling) Decision2->MethodB Yes

Figure 1: Decision tree for selecting the optimal coupling protocol based on substrate sterics and side-reaction risks.

Protocol 1: Synthesis of the Scaffold (The "Make" Phase)

Use this protocol if you need to synthesize 2-Ethynyl-6-fluorobenzonitrile from the halide precursor.[1]

Reaction: 2-Fluoro-6-iodobenzonitrile + TMS-Acetylene


 TMS-Intermediate 

Product[1]
Step A: Sonogashira Coupling (TMS-Protection)
  • Reagents: 2-Fluoro-6-iodobenzonitrile (1.0 equiv), TMS-acetylene (1.5 equiv), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (1 mol%), CuI (2 mol%).
  • Solvent/Base: Et

    
    N (degassed).[1]
    
  • Conditions: Room Temperature (RT), 16 h, Argon atmosphere.

  • Procedure:

    • Charge a flame-dried Schlenk flask with the aryl iodide, Pd catalyst, and CuI.

    • Evacuate and backfill with Argon (3 cycles).[1]

    • Add degassed Et

      
      N followed by TMS-acetylene dropwise.[1]
      
    • Stir at RT.[1][2] Monitor by TLC (The iodide is highly reactive; heating is rarely needed and increases impurity profiles).

    • Workup: Filter off ammonium salts, concentrate, and purify via silica flash chromatography (Hexanes/EtOAc).

Step B: Controlled Deprotection
  • Critical Warning: Avoid strong bases (NaOH, NaOMe) or heating, which can displace the Fluorine (

    
    ).
    
  • Reagents: K

    
    CO
    
    
    
    (0.1 equiv).[1]
  • Solvent: MeOH / CH

    
    Cl
    
    
    
    (1:1).[1]
  • Conditions: RT, 10 minutes .[1]

  • Procedure:

    • Dissolve the TMS-intermediate in solvent.[1]

    • Add solid K

      
      CO
      
      
      
      .[1] Stir vigorously.
    • Quench immediately upon completion (TLC check at 5 min) by adding saturated NH

      
      Cl or filtering through a silica plug. Prolonged exposure to methoxide (generated in situ) risks forming the methoxy-derivative.[1]
      

Protocol 2: Cross-Coupling Applications (The "Use" Phase)

Method A: The Robust Standard (Copper-Cocatalyzed)

Best for coupling with unhindered aryl iodides/bromides where cost is a factor.[1]

  • System: PdCl

    
    (PPh
    
    
    
    )
    
    
    / CuI / Et
    
    
    N.[1]
  • Rationale: The electron-poor alkyne undergoes transmetallation very rapidly.[1] Standard PPh

    
     ligands are sufficient.[1]
    
  • Protocol:

    • Degassing: Sparge THF with Argon for 20 mins. Oxygen is the enemy here; it causes the alkyne to dimerize (Glaser coupling) faster than it couples.

    • Setup: Mix Aryl Halide (1.0 equiv), 2-Ethynyl-6-fluorobenzonitrile (1.2 equiv), PdCl

      
      (PPh
      
      
      
      )
      
      
      (3 mol%), and CuI (2 mol%) in THF.
    • Base: Add Et

      
      N (3.0 equiv).
      
    • Temperature: Start at RT. If no reaction after 2h, warm to 40°C. Avoid boiling THF to protect the nitrile.[1]

Method B: The "Clean" Protocol (Copper-Free)

Best for pharmaceutical intermediates where trace Cu is restricted, or if Glaser homocoupling is the dominant side product.

  • System: Pd(OAc)

    
     / XPhos / Cs
    
    
    
    CO
    
    
    .[1]
  • Rationale: Copper-free conditions eliminate the oxidative dimerization pathway.[1] XPhos facilitates the oxidative addition of the aryl halide (even chlorides) and supports the "cationic" mechanism often proposed for Cu-free cycles.

  • Protocol:

    • Combine Aryl Halide (1.0 equiv), Alkyne (1.1 equiv), Pd(OAc)

      
       (2 mol%), and XPhos (4 mol%) in MeCN or Toluene.
      
    • Add Cs

      
      CO
      
      
      
      (2.0 equiv).[1]
    • Heat to 60-80°C.

    • Note: This reaction is slower than Method A but yields a cleaner profile with zero homocoupling.[1]

Troubleshooting & Optimization Data

Common Failure Modes:

ObservationRoot CauseCorrective Action
Dimer Formation (Butadiyne)Oxygen leak + CopperSwitch to Method B (Cu-free) or re-degass solvents rigorously.[1]
Loss of Fluorine (M+ - F + OMe)

side reaction
Use non-nucleophilic bases (Cs

CO

, DIPEA). Avoid MeOH/EtOH solvents.[1]
Low Conversion (Start Material remains)Steric hindrance at Pd centerSwitch to Pd-PEPPSI-IPr or Pd(t-Bu

P)

to accommodate the 2,6-substitution.
Nitrile Hydrolysis Wet solvent + high heatEnsure anhydrous solvents; keep temp <80°C.

References

  • Synthesis of 2-Ethynyl-6-fluorobenzonitrile

    • Source: ACS Infectious Diseases (via Vertex Pharmaceuticals patent data).[1]

    • Context: Detailed experimental procedure for TMS-coupling and deprotection.
    • (Search within journal for CAS 1233509-91-5)[1]

  • Sonogashira Coupling of Ortho-Substituted Aryl Alkynes

    • Title: A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents.
    • Source: The Journal of Organic Chemistry.[1][3]

    • Key Insight: 2,6-substituted alkynes require bulky phosphines (e.g., PCy , XPhos) for optimal turnover.
  • Copper-Free Methodologies

    • Title: Copper-free Sonogashira cross-coupling reactions: an overview.
    • Source: RSC Advances.[1]

    • Context: Validation of Pd/XPhos systems for electron-deficient alkynes to prevent Glaser coupling.
  • Safety Data & Properties

    • Compound: 2-Ethynyl-6-fluorobenzonitrile (CAS 1233509-91-5).[1]

    • Source: PubChem / Sigma-Aldrich.[1]

Sources

Application Note: 2-Ethynyl-6-fluorobenzonitrile as a "Hub Scaffold" in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic deployment of 2-Ethynyl-6-fluorobenzonitrile (EFBN) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike standard fragments, EFBN possesses a "triad" of functionalities—a Fluorine-19 NMR reporter , an Alkyne handle for rapid chemical elaboration, and a Nitrile motif capable of polar interactions or reversible covalent targeting. This guide provides validated protocols for using EFBN in ligand-observed 19F NMR screening and subsequent fragment growing via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Introduction: The "Swiss Army Knife" Fragment

In the "Rule of Three" compliant chemical space, few molecules offer the versatility of 2-Ethynyl-6-fluorobenzonitrile. It is not merely a binder but a functional probe designed to accelerate the transition from "Fragment Hit" to "Lead Compound."

The Functional Triad
  • The Spy (19F): The fluorine atom at the 6-position serves as a highly sensitive, background-free NMR reporter. It allows for the detection of weak millimolar (mM) affinity interactions via Chemical Shift Perturbation (CSP) or T2 relaxation editing.

  • The Connector (Alkyne): The ethynyl group (-C≡CH) is a bio-orthogonal handle. Once binding is confirmed, this handle allows for immediate "fragment growing" using commercially available azide libraries, bypassing the complex synthetic chemistry usually required to elaborate a hit.

  • The Warhead/Binder (Nitrile): The nitrile (-CN) group acts as a robust hydrogen bond acceptor. In specific proteolytic environments (e.g., cysteine proteases), it can function as a "soft" electrophile for reversible covalent targeting (forming thioimidates).

Mechanism of Action & Workflow

The utility of EFBN relies on the "Screen-then-Grow" methodology. The fluorine atom reports the initial binding event. The alkyne is then used to snap on additional chemical groups to reach adjacent binding pockets, exponentially increasing affinity.

Workflow Visualization

The following diagram illustrates the logical flow from library screening to lead generation using EFBN.

EFBN_Workflow cluster_mech Molecular Mechanism Library EFBN Scaffold (Fragment Library) Screen 19F NMR Screening (T2 Relaxation / CSP) Library->Screen Cocktail Mix Hit_ID Confirmed Hit (Kd: 100 µM - 5 mM) Screen->Hit_ID Signal Attenuation Grow Click Chemistry (CuAAC) (Azide Library Expansion) Hit_ID->Grow In-situ or Parallel Validation Lead Validation (SPR / X-ray) Grow->Validation Affinity < 1 µM Mech1 F-19: Detects Binding Mech2 Alkyne: Enables Growth

Figure 1: The "Screen-then-Grow" workflow utilizing the EFBN scaffold. The process moves from NMR-based detection to chemical elaboration via click chemistry.

Experimental Protocols

Protocol A: Ligand-Observed 19F NMR Screening

Objective: To detect binding of EFBN to a target protein using T2 relaxation (CPMG) or Chemical Shift Perturbation. 19F NMR is preferred because biological matrices (proteins/buffers) have no background fluorine signal.[1][2]

Materials:

  • Instrument: 600 MHz NMR spectrometer (min) with 19F-capable probe (e.g., QCI-F or cryoprobe).

  • Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10% D₂O. Avoid fluorinated buffers.

  • Internal Standard: Trifluoroacetic acid (TFA) or Fluorobenzene (co-axial insert recommended to avoid competition).

Step-by-Step Procedure:

  • Cocktail Preparation: Prepare a "cocktail" of 5-10 fragments. EFBN signals are sharp and distinct; however, ensure no overlap with other fluorinated fragments in the mix.

    • Fragment Concentration: 50 µM - 200 µM.

  • Sample Assembly:

    • Tube A (Reference): Buffer + Fragment Cocktail (50 µM) + 2% DMSO-d6.

    • Tube B (Experimental): Buffer + Fragment Cocktail (50 µM) + Target Protein (5 µM - 10 µM).

    • Note: Maintain a high Ligand:Protein ratio (typically 20:1 to 50:1) to ensure fast exchange regime.

  • Data Acquisition (T2 Relaxation Filter - CPMG):

    • Run a standard 1D 19F spectrum.

    • Run a CPMG (Carr-Purcell-Meiboom-Gill) sequence.[3]

    • Parameter: Set the T2 relaxation delay (spin-echo loop) to 50–200 ms.

  • Analysis:

    • Small molecules (free) tumble fast and have long T2 times (signal persists).

    • Bound molecules tumble slowly with the protein and have short T2 times (signal disappears/broadens).

    • Hit Criteria: A signal reduction of >30% in Tube B compared to Tube A indicates binding.

Protocol B: Fragment Growing via "Click" Chemistry (CuAAC)

Objective: Once EFBN is identified as a hit, use the alkyne handle to synthesize a library of 1,2,3-triazoles to improve affinity.

Context: This can be performed in 96-well plates using a library of organic azides.

Reagents:

  • Scaffold: 2-Ethynyl-6-fluorobenzonitrile (1 eq).

  • Reactant: Diverse Azide Library (R-N₃) (1.2 eq).

  • Catalyst: CuSO₄·5H₂O (10 mol%).

  • Reductant: Sodium Ascorbate (20 mol%).

  • Solvent: t-BuOH:H₂O (1:1).

Procedure:

  • Plate Setup: Dissolve EFBN in DMSO (100 mM stock). Dispense into 96-well plate.

  • Library Addition: Add a unique azide (R-N₃) to each well.

  • Catalysis: Add the pre-mixed catalyst solution (CuSO₄ + Ascorbate).

  • Incubation: Shake at Room Temperature for 12–24 hours.

  • Direct Screening:

    • Crude Screening: If the bioassay tolerates copper/triazole, dilute directly into the assay buffer.

    • Purification: If sensitive, use scavenger resin (e.g., QuadraPure™ TU) to remove Copper before screening.

  • Readout: Re-screen the "clicked" library using the primary bioassay (SPR or Fluorescence Polarization) to find "Super-Fragments" with Kd < 10 µM.

Data Analysis & Interpretation

When analyzing 19F NMR data, accurate interpretation of signal changes is critical. Use the table below to categorize results.

ObservationParameter ChangeInterpretationAction
Line Broadening Δν > 10 HzIntermediate exchange binding.Strong Hit. Proceed to Kd determination.
Signal Attenuation Intensity < 70% (vs Ref)Fast exchange binding (T2 relaxation).Valid Hit. Prioritize for growing.
Chemical Shift Δδ > 0.05 ppmChange in chemical environment.Specific Binder. Likely in a structured pocket.
New Peak Distinct new signalSlow exchange or Covalent Reaction.Covalent Hit? Check for nitrile reaction (thioimidate).
No Change Identical to RefNo binding.Discard.

References

  • Pratihar, S., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery.[1][2][4][5][6] PMC - NIH. Link

  • Buchholz, C. R., & Pomerantz, W. C. K. (2020).[2] 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery.[1][2] RSC Chemical Biology.[2] Link

  • Kolb, H. C., & Sharpless, K. B. (2003). The growing impact of click chemistry on drug discovery. Drug Discovery Today.
  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: journal of medicinal chemistry. Journal of Medicinal Chemistry. Link

  • London, R. E. (1999). Fluorine NMR parameters of biologically important molecules. In Biological Magnetic Resonance.[2][7] (Reference for 19F sensitivity).

Sources

Bioorthogonal Labeling Strategies Using Fluorinated Aryl Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers in chemical biology and drug discovery, focusing on the specialized use of Fluorinated Aryl Alkynes . These moieties serve two distinct but powerful roles in bioorthogonal chemistry:

  • 19F-NMR/MRI "Hot Spot" Imaging: Utilizing the chemical shift anisotropy and magnetic equivalence of symmetric fluorinated aryl alkynes to create background-free, high-sensitivity imaging probes.

  • Kinetic Tuning of Click Reactions: Leveraging the electron-withdrawing nature of fluorine to modulate the LUMO levels of alkynes, thereby enhancing reactivity in Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) cycloadditions.

High-Sensitivity 19F-MRI Probes and Kinetically Tuned Conjugation

Part 1: Introduction & Mechanistic Basis

The Fluorine Advantage in Bioorthogonal Chemistry

Fluorine (


) is a privileged nucleus for bioorthogonal labeling due to its 100% natural abundance, high sensitivity (83% of 

H), and total absence in endogenous biological background. This allows for "hot spot" imaging with zero noise.

Fluorinated Aryl Alkynes represent a specific class of probes where the alkyne serves as the bioorthogonal handle (for clicking to targets) and the fluorinated aryl group serves as the signal reporter.

Mechanism of Action[1][2]
  • Electronic Modulation (Kinetics):

    • LUMO Lowering: Fluorine atoms on the aryl ring are highly electron-withdrawing. In a phenylacetylene system, this lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the alkyne.

    • Reactivity: A lower LUMO makes the alkyne a better electrophile, accelerating the rate of nucleophilic attack by azides (in CuAAC) or dipoles.

    • Note: In Strain-Promoted (SPAAC) systems, fluorination (e.g., in DIFBO or fluorinated benzocyclooctynes) destabilizes the ground state and stabilizes the transition state, increasing

      
       by orders of magnitude.
      
  • Signal Enhancement (19F NMR/MRI):

    • Rigidity: The alkyne linker provides a rigid spacer between the reporter (fluorinated aryl) and the biomolecule. This reduces the correlation time (

      
      ) tumbling effects that typically broaden NMR signals in large macromolecules.
      
    • Symmetry: Symmetric fluorinated aryl alkynes (e.g., containing perfluorophenyl or symmetric

      
       groups) collapse multiple fluorine signals into a single, intense resonance (isochronous spins), maximizing the signal-to-noise ratio (SNR).
      

Part 2: Experimental Protocols

Protocol A: 19F "Hot Spot" Labeling for MRI/NMR Tracking

Application: Tracking drug delivery vehicles (liposomes, nanoparticles) or specific proteins using


 NMR/MRI.
Key Reagent: PERFECTA -type probes (superfluorinated phenylacetylenes) or 4-(Trifluoromethyl)phenylacetylene  derivatives.
Materials
  • Fluorinated Probe: e.g.,

    
    -Ethynyl-perfluorobenzene or a branched "superfluorinated" derivative (e.g., 27 or 48 equivalent fluorines).
    
  • Target Biomolecule: Azide-functionalized antibody, peptide, or liposome (e.g., prepared via NHS-Azide linker).

  • Catalyst (for CuAAC): CuSO

    
    
    
    
    
    5H
    
    
    O, THPTA (ligand), Sodium Ascorbate.
  • Solvent: DMSO/Water or PBS (depending on probe solubility).

Step-by-Step Workflow

1. Probe Solubilization & Preparation

  • Challenge: Highly fluorinated aryl alkynes are hydrophobic (lipophilic).

  • Solution: Dissolve the fluorinated alkyne in a minimal volume of DMSO. If using a "superfluorinated" probe (like PERFECTA), ensure it is PEGylated or encapsulated if water solubility is required directly.

  • Concentration: Prepare a 10 mM stock solution.

2. The Click Reaction (CuAAC)

  • Mix:

    • Azide-labeled Target (

      
       final)
      
    • Fluorinated Aryl Alkyne (

      
       final, 2-4x excess)
      
    • Catalyst Mix: Premix CuSO

      
       (
      
      
      
      ) and THPTA (
      
      
      ) (1:5 ratio) in water. Add to reaction.
    • Reductant: Add Sodium Ascorbate (

      
       final).
      
  • Incubate: 1 hour at Room Temperature (RT) in the dark.

  • Optimization: For live cells, use low-copper conditions (

    
     Cu) or switch to a SPAAC  probe (Fluorinated Cyclooctyne) if toxicity is a concern.
    

3. Purification

  • Remove excess unreacted fluorinated alkyne using a PD-10 desalting column or dialysis (MWCO appropriate for your target).

  • Critical Step: Fluorinated compounds can stick to membranes. Wash extensively with PBS containing 0.1% Tween-20 if background signal persists.

4. 19F NMR/MRI Detection

  • NMR Setup: Use a probe tuned to 376 MHz (for 400 MHz magnet).

  • Parameter: Set relaxation delay (

    
    ) to 
    
    
    
    (typically 1-2 seconds for aryl fluorines).
  • Reference: Use Trifluoroacetic acid (TFA) or Sodium Fluoride (NaF) in a coaxial insert as a chemical shift standard (0 ppm or -76 ppm).

  • Data Analysis: Look for the sharp singlet characteristic of the symmetric aryl fluorines. Integration of this peak against the internal standard provides absolute quantification.

Protocol B: Kinetic Tuning in Live Cell Labeling

Application: Rapid labeling of cell-surface glycans where reaction speed is critical to outcompete metabolism. Key Reagent: Fluorinated Cyclooctyne (e.g., MFCO, DIFBO) or Activated Aryl Alkyne .

Step-by-Step Workflow

1. Metabolic Labeling

  • Treat cells (e.g., HeLa, Jurkat) with Ac

    
    ManAz  (tetraacetylated N-azidoacetylmannosamine, 
    
    
    
    ) for 24-48 hours.
  • This incorporates azide handles into cell surface sialic acids.

2. Labeling with Fluorinated Alkyne

  • Wash cells 2x with PBS (containing 1% FBS).

  • Add Fluorinated Cyclooctyne-Dye Conjugate (e.g., DIFBO-488) at

    
     in media.
    
  • Why Fluorinated? The fluorine substitution on the ring increases ring strain and lowers the LUMO, increasing

    
     to 
    
    
    
    (vs
    
    
    for standard OCT).
  • Incubate: 15-30 minutes at 37°C. (Faster kinetics allow shorter incubation, reducing background endocytosis).

3. Imaging

  • Wash cells 3x with cold PBS.

  • Fix (optional) or image live using confocal microscopy.

Part 3: Data Visualization & Logic

Comparative Kinetics of Alkyne Probes

Fluorination significantly alters the second-order rate constant (


) of the cycloaddition.
Probe ClassStructure TypeFluorinationReactivity (

in

)
MechanismApplication
Standard Alkyne Linear PhenylacetyleneNone

(uncat.) /

(Cu)
CuAACDNA/Protein Synthesis
Activated Alkyne Linear Phenylacetylenep-Fluoro / p-CF3

(uncat.) / Faster CuAAC
CuAAC19F Probes, High Efficiency
First Gen Cyclooctyne OCT / ALONone

SPAACLive Cell (Slow)
Fluorinated Cyclooctyne MFCO / DIFO / DIFBO Ring Fluorination 0.07 - 0.22 SPAACRapid Live Cell Imaging
Fused Aryl Cyclooctyne BARACFused Benzene

SPAACUltra-fast Labeling
Experimental Workflow Diagram

The following diagram illustrates the "Hot Spot" 19F labeling workflow, emphasizing the role of the fluorinated aryl linker.

Bioorthogonal_19F_Labeling cluster_0 Step 1: Probe Design cluster_1 Step 2: Bioorthogonal Reaction cluster_2 Step 3: Detection Probe Fluorinated Aryl Alkyne (Symmetric, Rigid) Reaction Click Reaction (CuAAC or SPAAC) Probe->Reaction Electrophile Properties Properties: - High Symmetry (Single Peak) - Low LUMO (High Reactivity) Properties->Probe Defines Target Azide-Tagged Biomolecule Target->Reaction Nucleophile Conjugate 19F-Labeled Conjugate Reaction->Conjugate Triazole Formation MRI 19F MRI/NMR Detection Conjugate->MRI Signal Result: Sharp, Intense Singlet (No Background) MRI->Signal

Caption: Workflow for generating high-sensitivity 19F-MRI contrast agents using fluorinated aryl alkynes. The rigidity of the aryl-alkyne scaffold preserves signal sharpness.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Broad 19F Signal Molecular tumbling too slow or aggregation.Use a rigid linker (phenylacetylene). Add PEG chains to prevent aggregation.
Low Click Efficiency Steric hindrance of the bulky fluorinated group.Increase linker length between the alkyne and the fluorinated aryl ring. Use CuAAC acceleration.
Precipitation Hydrophobicity of perfluorinated rings.Dissolve in DMSO first. Use co-solvents (20% tBuOH or DMSO) during the click reaction.
Background Signal Non-specific binding of hydrophobic probe.Perform extensive washes with BSA (1%) or Tween-20 (0.1%).

Part 5: References

  • Tirotta, I., et al. (2015). "19F Magnetic Resonance Imaging (MRI): From Design of Materials to Clinical Applications." Chemical Reviews. Link

  • Boccalon, M., et al. (2013). "PERFECTA: A Superbright Probe for 19F MRI." Chemistry – A European Journal. Link

  • Agard, N. J., et al. (2004). "A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society. Link

  • Baskin, J. M., et al. (2007). "Copper-free click chemistry for dynamic in vivo imaging." Proceedings of the National Academy of Sciences. Link

  • Interchim. "Click Chemistry: Technical Information and Protocols." Interchim Technical Notes. Link

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a 2-Ethynyl-6-fluorobenzonitrile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Covalent Kinase Inhibitors and the Promise of the 2-Ethynyl-6-fluorobenzonitrile Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Kinase inhibitors have revolutionized the therapeutic landscape, with numerous small molecules gaining FDA approval.[1] A significant advancement in this field is the development of covalent kinase inhibitors, which form a stable, covalent bond with a specific amino acid residue in the kinase active site.[2] This covalent interaction can lead to prolonged target engagement, increased potency, and improved selectivity compared to their non-covalent counterparts.[2]

The 2-ethynyl-6-fluorobenzonitrile scaffold is an emerging and highly promising "warhead" for the design of novel covalent kinase inhibitors. This scaffold combines three key functionalities:

  • The Ethynyl Group: This terminal alkyne serves as a latent electrophile, capable of forming a covalent bond with a nucleophilic cysteine residue within the kinase active site. This covalent interaction is a key feature of many potent and selective irreversible kinase inhibitors.

  • The Cyano Group: The electron-withdrawing nature of the cyano group can enhance the electrophilicity of the ethynyl group, facilitating the covalent reaction. Additionally, the cyano group can participate in hydrogen bonding interactions within the kinase active site, contributing to binding affinity.

  • The Fluorine Atom: The presence of a fluorine atom can significantly impact the physicochemical properties of a drug molecule, including its metabolic stability, membrane permeability, and binding affinity.

This application note provides a detailed guide to the synthesis of the 2-ethynyl-6-fluorobenzonitrile scaffold and its incorporation into potential kinase inhibitors. While no kinase inhibitors containing this specific scaffold have been publicly disclosed in peer-reviewed literature to date, this guide presents a robust and scientifically sound approach for its synthesis and utilization based on established chemical principles and analogous reactions.

I. Synthesis of the 2-Ethynyl-6-fluorobenzonitrile Scaffold

The synthesis of the 2-ethynyl-6-fluorobenzonitrile scaffold is most efficiently achieved through a two-step process commencing from the commercially available 2-bromo-6-fluorobenzonitrile. The key transformation is a Sonogashira cross-coupling reaction to introduce the ethynyl moiety.

Scaffold Synthesis start 2-Bromo-6-fluorobenzonitrile intermediate 2-((Trimethylsilyl)ethynyl)-6-fluorobenzonitrile start->intermediate Sonogashira Coupling (TMS-acetylene, Pd catalyst, Cu(I), base) final 2-Ethynyl-6-fluorobenzonitrile intermediate->final Deprotection (Base, e.g., K2CO3)

Caption: Synthetic route to 2-ethynyl-6-fluorobenzonitrile.

Protocol 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-6-fluorobenzonitrile via Sonogashira Coupling

This protocol describes the palladium-catalyzed Sonogashira coupling of 2-bromo-6-fluorobenzonitrile with (trimethylsilyl)acetylene. The trimethylsilyl (TMS) group is used as a protecting group for the terminal alkyne to prevent self-coupling.[2]

Materials:

  • 2-Bromo-6-fluorobenzonitrile

  • (Trimethylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add 2-bromo-6-fluorobenzonitrile (1.0 eq).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.

  • To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).

  • Add anhydrous triethylamine (2.0 eq) to the reaction mixture.

  • Add (trimethylsilyl)acetylene (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-((trimethylsilyl)ethynyl)-6-fluorobenzonitrile.

Parameter Value
Reactants 2-Bromo-6-fluorobenzonitrile, (Trimethylsilyl)acetylene
Catalyst Pd(PPh₃)₂Cl₂, CuI
Base Triethylamine
Solvent THF
Temperature 60 °C
Reaction Time 16 h
Typical Yield 80-90%
Protocol 2: Deprotection to Yield 2-Ethynyl-6-fluorobenzonitrile

This protocol describes the removal of the trimethylsilyl (TMS) protecting group to yield the final 2-ethynyl-6-fluorobenzonitrile scaffold.

Materials:

  • 2-((Trimethylsilyl)ethynyl)-6-fluorobenzonitrile

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • Dissolve 2-((trimethylsilyl)ethynyl)-6-fluorobenzonitrile (1.0 eq) in methanol.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-ethynyl-6-fluorobenzonitrile. The product can be further purified by column chromatography if necessary.

Parameter Value
Reactant 2-((Trimethylsilyl)ethynyl)-6-fluorobenzonitrile
Reagent Potassium carbonate
Solvent Methanol
Temperature Room Temperature
Reaction Time 2 h
Typical Yield >95%

II. Incorporation of the 2-Ethynyl-6-fluorobenzonitrile Scaffold into a Kinase Inhibitor Framework: A Representative Strategy

As of the date of this publication, no specific kinase inhibitors containing the 2-ethynyl-6-fluorobenzonitrile scaffold have been reported in the public domain. However, this section outlines a general and robust strategy for its incorporation into a known kinase inhibitor scaffold, using a pyrazolo[3,4-d]pyrimidine core as a representative example. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, found in drugs such as the BTK inhibitor ibrutinib.

Inhibitor_Synthesis scaffold 2-Ethynyl-6-fluorobenzonitrile inhibitor Hypothetical Kinase Inhibitor scaffold->inhibitor Sonogashira Coupling core Pyrazolo[3,4-d]pyrimidine Core (with a leaving group, e.g., -Br) core->inhibitor

Caption: General strategy for synthesizing a kinase inhibitor.

Hypothetical Target Kinase Inhibitor: A Covalent BTK Inhibitor

Bruton's tyrosine kinase (BTK) is a clinically validated target for B-cell malignancies and autoimmune diseases. Several approved BTK inhibitors, such as ibrutinib, are covalent inhibitors that target a cysteine residue (Cys481) in the active site. The following protocol outlines a hypothetical synthesis of a covalent BTK inhibitor incorporating the 2-ethynyl-6-fluorobenzonitrile warhead.

Protocol 3: Synthesis of a Hypothetical Pyrazolo[3,4-d]pyrimidine-based Covalent Kinase Inhibitor

This protocol describes the Sonogashira coupling of the 2-ethynyl-6-fluorobenzonitrile scaffold with a halo-substituted pyrazolo[3,4-d]pyrimidine core.

Materials:

  • 2-Ethynyl-6-fluorobenzonitrile (from Protocol 2)

  • A suitable halo-substituted pyrazolo[3,4-d]pyrimidine core (e.g., a bromo-substituted derivative)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the halo-substituted pyrazolo[3,4-d]pyrimidine core (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • To the stirred solution, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and copper(I) iodide (0.1 eq).

  • Add anhydrous diisopropylethylamine (2.5 eq).

  • Add a solution of 2-ethynyl-6-fluorobenzonitrile (1.1 eq) in anhydrous DMF.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor.

Parameter Value
Reactants 2-Ethynyl-6-fluorobenzonitrile, Halo-pyrazolo[3,4-d]pyrimidine
Catalyst Pd(PPh₃)₄, CuI
Base DIPEA or Et₃N
Solvent DMF
Temperature 80-100 °C
Reaction Time 12-24 h
Typical Yield (Dependent on specific substrates)

III. Mechanistic Rationale and Biological Evaluation

Mechanism of Covalent Inhibition

The 2-ethynyl-6-fluorobenzonitrile scaffold is designed to act as a targeted covalent inhibitor. The proposed mechanism of action involves the nucleophilic attack of a cysteine thiol group from the kinase active site onto the terminal alkyne of the inhibitor. This Michael addition reaction results in the formation of a stable covalent bond, leading to irreversible inhibition of the kinase.

Covalent_Inhibition inhibitor Kinase Inhibitor with 2-ethynyl-6-fluorobenzonitrile complex Covalent Inhibitor-Kinase Adduct inhibitor->complex Nucleophilic Attack kinase Kinase with Active Site Cysteine kinase->complex

Caption: Covalent bond formation between inhibitor and kinase.

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for this scaffold is not yet available, general principles of covalent inhibitor design can be applied:

  • Scaffold Optimization: The core scaffold of the inhibitor (e.g., the pyrazolo[3,4-d]pyrimidine) is crucial for achieving high binding affinity and selectivity for the target kinase. Modifications to this core can be made to optimize interactions with the kinase active site.

  • Linker Length and Flexibility: The linker connecting the core scaffold to the 2-ethynyl-6-fluorobenzonitrile warhead can influence the positioning of the warhead for optimal covalent reaction with the target cysteine.

  • Substitution on the Benzonitrile Ring: Further substitution on the benzonitrile ring could be explored to fine-tune the electronic properties and steric interactions of the warhead.

Biological Evaluation

Once synthesized, the novel kinase inhibitors should be subjected to a battery of biological assays to determine their efficacy and selectivity.

Key Assays:

  • Enzymatic Assays: To determine the IC₅₀ value of the inhibitor against the target kinase and a panel of other kinases to assess selectivity.

  • Cell-based Assays: To evaluate the inhibitor's ability to block signaling pathways downstream of the target kinase in cancer cell lines.

  • Mass Spectrometry: To confirm the covalent modification of the target kinase by the inhibitor.

  • In Vivo Efficacy Studies: To assess the anti-tumor activity of the inhibitor in animal models.

Conclusion

The 2-ethynyl-6-fluorobenzonitrile scaffold represents a promising and versatile platform for the development of novel covalent kinase inhibitors. The synthetic protocols outlined in this application note provide a clear and efficient pathway to this key building block and its incorporation into potential therapeutic agents. While further research is needed to fully explore the potential of this scaffold, the combination of a reactive ethynyl warhead with the favorable properties of the fluorobenzonitrile moiety makes it an attractive starting point for the discovery of next-generation targeted therapies.

References

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐and 6‐Alkynyl‐3‐fluoro‐2‐pyridinamidoximes. Chemistry–A European Journal, 24(59), 15794-15798. [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [Link]

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]

  • Wodicka, L. M., et al. (2010). Activation of the ABL kinase requires the central SH2 and SH3 domains. Cell, 141(5), 845-855. [Link]

  • Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century?. Nature Reviews Drug Discovery, 1(4), 309-315. [Link]

  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. [Link]

  • Lovering, F., et al. (2009). Escape from flatland: increasing saturation as a route to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. [Link]

  • Roskoski, R., Jr. (2022). A historical overview of protein kinase inhibitors. Pharmacological Research, 178, 106196. [Link]

Sources

Troubleshooting & Optimization

optimizing Sonogashira yields for electron-deficient aryl alkynes

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Catalysis Group Subject: Technical Guide: Optimizing Sonogashira Yields for Electron-Deficient Aryl Alkynes

Introduction: The Reactivity Paradox

Synthesizing electron-deficient aryl alkynes (typically via the coupling of electron-poor aryl halides with terminal alkynes) presents a unique "reactivity paradox." While electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃ on the aryl halide significantly accelerate the oxidative addition step (often the rate-determining step in standard couplings), they introduce severe selectivity issues.

These substrates are prone to Nucleophilic Aromatic Substitution (SₙAr) by amine bases and often suffer from Glaser homocoupling because the rapid formation of the Pd(II) species can be outpaced by copper-mediated alkyne dimerization if the transmetallation cycle isn't perfectly synchronized.

This guide moves beyond standard textbook protocols to address the specific stability and selectivity challenges of electron-deficient systems.

Part 1: Critical Troubleshooting & Optimization

Scenario A: The "Black Tar" & Low Yield (Base Sensitivity)

Symptom: The reaction mixture turns dark immediately, and TLC shows consumption of the aryl halide but multiple spots/streaking (decomposition). Root Cause: SₙAr Side Reaction. Electron-deficient aryl halides (especially fluorinated or nitrated ones) are highly susceptible to nucleophilic attack by standard amine bases (Et₃N, piperidine, morpholine). The base attacks the aromatic ring rather than deprotonating the alkyne. Corrective Action:

  • Switch Bases: Abandon amine solvents/bases. Use mild, inorganic bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (DMF, DMAc, or CH₃CN).

  • Mechanism: Carbonate bases are sufficiently basic to deprotonate the alkyne (forming the acetylide in situ) but are non-nucleophilic toward the aromatic ring.

Scenario B: The "Dimer" Problem (Glaser Coupling)

Symptom: High conversion of the alkyne, but the major product is the symmetrical diyne (R-C≡C-C≡C-R). Root Cause: Copper-Mediated Oxidation. Electron-deficient aryl halides react fast, but if oxygen is present (even trace amounts), the Copper(I) catalyst will preferentially oxidize the alkyne into a radical, leading to homocoupling. This is exacerbated if the alkyne is acidic (common with electron-poor alkynes). Corrective Action:

  • Strict Degassing: Sparging is insufficient. Use Freeze-Pump-Thaw (3 cycles) .

  • Slow Addition: Add the alkyne via syringe pump over 1-2 hours to keep its concentration low relative to the Pd-Ar intermediate.

  • The "Copper-Free" Pivot: If homocoupling persists >10%, switch to a Copper-Free Protocol (see Part 2).

Scenario C: Reaction Stalls with Aryl Chlorides

Symptom: Using an electron-deficient aryl chloride (e.g., 4-chlorobenzonitrile), the reaction starts but stalls at 40-50% conversion. Root Cause: Catalyst Deactivation. While EWGs activate the C-Cl bond, the resulting Pd(II) species can be unstable or prone to forming inactive dimers if the ligand isn't bulky enough. Corrective Action:

  • Ligand Upgrade: Switch from PPh₃ to bulky, electron-rich phosphines like XPhos or Amphos . These ligands stabilize the oxidative addition product and facilitate the reductive elimination of the electron-poor product.

Part 2: Optimized Experimental Protocols

Protocol 1: The "Inorganic Base" Method (Recommended Standard)

Best for: Electron-deficient aryl iodides/bromides sensitive to amines.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)

    • PdCl₂(PPh₃)₂ (2-3 mol%) — Robust and reliable.

    • CuI (1-2 mol%) — Keep Cu loading low to minimize homocoupling.

    • K₂CO₃ or Cs₂CO₃ (2.0 equiv) — Crucial for preventing SₙAr.

    • Solvent: DMF or DMAc (Anhydrous, degassed).

  • Procedure:

    • Charge a reaction vial with Ar-X, Pd catalyst, CuI, and Base.

    • Seal and purge with Argon/Nitrogen (3x vacuum/backfill).

    • Add degassed solvent via syringe.

    • Add Alkyne slowly (neat or in solution) at RT.

    • Heat to 40–60°C . Note: Electron-deficient substrates rarely need >80°C.

    • Monitor via LCMS.[1]

Protocol 2: The Copper-Free High-Fidelity Method

Best for: Substrates prone to severe homocoupling or when using acidic alkynes (e.g., propiolates).

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Terminal Alkyne (1.5 equiv)[2]

    • Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR PdCl₂(dppf) (3 mol%).

    • Cs₂CO₃ (2.5 equiv).

    • Solvent: CH₃CN or 1,4-Dioxane .

  • Procedure:

    • Crucial: This reaction relies on the carbopalladation mechanism or direct deprotonation by the base without Cu activation.

    • Mix Pd source, Ligand, Base, and Aryl Halide under inert atmosphere.

    • Add solvent and stir for 5 mins to pre-form the active catalyst.

    • Add Alkyne.[2][3][4][5][6]

    • Heat to 80°C . (Copper-free requires slightly higher energy to overcome the activation barrier of alkyne coordination).

Part 3: Decision Logic & Mechanism Visualization

Figure 1: Optimization Decision Matrix

Use this logic flow to select the correct conditions for your specific substrate.

SonogashiraOptimization Start Start: Analyze Substrate IsArElectronPoor Is Aryl Halide Electron Deficient? (e.g., -NO2, -CN, -F) Start->IsArElectronPoor IsBaseSensitive Is Substrate Base Sensitive? (Risk of SNAr?) IsArElectronPoor->IsBaseSensitive Yes ProtocolA Standard Protocol (Et3N/THF, Pd/Cu) IsArElectronPoor->ProtocolA No (Electron Rich) CheckAlkyne Is Alkyne Acidic/Unstable? (e.g., Propiolate) IsBaseSensitive->CheckAlkyne Yes IsBaseSensitive->ProtocolA No ProtocolB Inorganic Base Protocol (K2CO3/DMF, Pd/Cu) CheckAlkyne->ProtocolB No (Stable) ProtocolC Copper-Free Protocol (Cs2CO3/Dioxane, Pd-XPhos) CheckAlkyne->ProtocolC Yes (Glaser Risk)

Caption: Decision tree for selecting reaction conditions based on substrate electronics and stability.

Figure 2: The "Danger Zones" in the Catalytic Cycle

Visualizing where electron-deficient substrates fail.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Fast for e- poor Ar-X TransMet Transmetallation OxAdd->TransMet Side_SNAr SIDE REACTION: SNAr on Ar-X (Base-mediated) OxAdd->Side_SNAr If Amine Base used Prod Reductive Elimination (Product) TransMet->Prod Side_Glaser SIDE REACTION: Glaser Coupling (Cu-mediated) TransMet->Side_Glaser If O2 present or slow TransMet Prod->Pd0

Caption: Catalytic cycle highlighting competitive side reactions (Red) prevalent with electron-deficient substrates.

Part 4: Technical FAQs

Q1: My electron-deficient aryl iodide reacts instantly but yields are <50%. Where is the mass balance? A: If you don't see starting material, check for hydrodehalogenation (reduction of Ar-I to Ar-H). This occurs if the transmetallation is slow and a hydride source (often the solvent or amine decomposition) reduces the Pd-Ar intermediate. Fix: Ensure anhydrous solvents and switch to the Inorganic Base Protocol (Protocol 1) to remove amine hydride sources.

Q2: Can I use ligand-free Pd for these reactive substrates? A: While electron-deficient aryl iodides are reactive enough to work with "ligandless" Pd (like Pd/C or Pd(OAc)₂), this often leads to Pd black precipitation before the reaction completes. A stabilizing ligand (PPh₃ or dppf) is recommended to keep the catalyst active for the duration of the reaction.

Q3: How do I couple electron-deficient alkynes (e.g., ethyl propiolate)? A: These are extremely sensitive. Do NOT use copper (it causes rapid polymerization). Use Protocol 2 (Copper-Free) at lower temperatures (RT to 40°C) with a slow addition of the alkyne.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

  • Sorensen, U. S., & Pombo-Villar, E. (2005). Copper-free Sonogashira coupling of electron-deficient aryl iodides. Tetrahedron. Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition. Link

  • Bakos, J., et al. (2021). Copper-free Sonogashira coupling: An overview of recent advances. RSC Advances. Link

Sources

Technical Support Center: Palladium Remediation for 2-Ethynyl-6-fluorobenzonitrile

[1][2]

Case ID: PD-REM-2E6F Status: Active Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary & Problem Context

The Challenge: You are likely synthesizing 2-Ethynyl-6-fluorobenzonitrile via a Sonogashira coupling reaction.[1][2] While this method is efficient for forming the C-C bond between the aryl halide and the alkyne, it leaves behind residual Palladium (Pd) species.

Why this specific molecule is difficult:

  • Coordination Sites: The nitrile (-CN) and the alkyne (-C≡CH) groups are excellent ligands.[2] They coordinate with Pd species, creating "sticky" impurities that resist standard column chromatography.[2]

  • Thermal Instability: The terminal ethynyl group is prone to thermal polymerization.[2] Aggressive heating (often used to drive scavenger efficiency) poses a stability risk to your product.[2]

  • Regulatory Limits: Under ICH Q3D guidelines , Palladium is a Class 2B impurity.[2][3] For an oral drug product, the limit is typically 10 ppm (or 100 µ g/day ), requiring highly efficient remediation.

Diagnostic Module: Assessment & Detection

Before initiating a cleanup protocol, quantify the problem.[4] Visual cues are helpful but insufficient for regulatory compliance.[2]

Quantification Methods
MethodLimit of Detection (LOD)ProsCons
ICP-MS < 1 ppbGold standard; Quantitative; Compliant.[1][2]Expensive; Requires external analysis.[2]
XRF ~1-10 ppmFast; Non-destructive.[1][2]Less accurate at low ppm; Matrix effects.[2]
Colorimetric ~50 ppmInstant visual check.[2]Qualitative only; False negatives possible.

Tech Note: Pure 2-Ethynyl-6-fluorobenzonitrile should be a white to off-white solid.[1][2] A yellow, orange, or grey tint strongly suggests residual Pd or polymerized byproducts.

Remediation Protocols (The Solutions)

Method A: Silica-Based Scavengers (Recommended)

Best for: High-value batches requiring <10 ppm Pd levels without thermal stress.[1][2]

Mechanism: Functionalized silica beads (e.g., Thiol or DMT) act as "super-ligands," binding Pd more tightly than your product does. Because they are insoluble, they can be filtered off, taking the Pd with them.

Protocol:

  • Dissolution: Dissolve crude 2-Ethynyl-6-fluorobenzonitrile in THF or Ethyl Acetate (10 volumes). Avoid coordinating solvents like DMF or DMSO if possible, as they compete with the scavenger.

  • Scavenger Selection: Add SiliaMetS® Thiol or MP-TMT (Trimercaptotriazine).[1][2]

    • Loading: 0.5 equiv relative to the Pd catalyst used (or 5-10% w/w relative to the product).

  • Incubation: Stir at 35-40°C for 4-12 hours.

    • Critical Warning:Do NOT reflux. High temperatures (>60°C) may trigger polymerization of the terminal alkyne.

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or sintered glass) to remove the silica beads.

  • Wash: Rinse the filter cake with fresh solvent to recover adsorbed product.[2]

  • Concentration: Evaporate solvent under reduced pressure (<40°C).

Method B: The "Cysteine Wash" (Scalable Alternative)

Best for: Large-scale batches (>100g) where solid scavengers are cost-prohibitive.[1][2]

Mechanism: N-Acetylcysteine (NAC) is a water-soluble amino acid with a high affinity for Pd.[1][2] It pulls Pd from the organic phase into the aqueous phase.

Protocol:

  • Dissolve the crude product in Ethyl Acetate or MTBE .[2]

  • Prepare a 0.5 M aqueous solution of N-Acetylcysteine , adjusted to pH 7-8 with NaOH (solubility is better at neutral/basic pH).

  • Wash the organic layer with the NAC solution (3 x 10 vol).

  • Perform a final brine wash to remove residual NAC.[2]

  • Dry over Na₂SO₄ and concentrate.

Visualization: Decision Logic & Workflow

The following diagram outlines the logical flow for selecting and executing the purification method.

Pd_Remediation_WorkflowStartCrude 2-Ethynyl-6-fluorobenzonitrileCheck_PdStep 1: Quantify Pd (ICP-MS)Start->Check_PdDecisionPd Level > 10 ppm?Check_Pd->DecisionConditionCheck: Is Scale > 100g?Decision->ConditionYesReleaseRelease Batch(<10 ppm Pd)Decision->ReleaseNoScavengerMethod A: Silica Scavenger(Thiol/TMT)Process_ScavStir in THF/EtOAc40°C max (Protect Alkyne)Scavenger->Process_ScavWashMethod B: Aqueous Wash(N-Acetylcysteine)Process_WashLiquid-Liquid Extraction(pH 7-8)Wash->Process_WashCondition->ScavengerNo (Lab Scale)Condition->WashYes (Bulk Scale)FilterFiltration / SeparationProcess_Scav->FilterProcess_Wash->FilterFinal_QCFinal QC (ICP-MS)Filter->Final_QCFinal_QC->ConditionFail (Loop)Final_QC->ReleasePass

Caption: Logical workflow for Palladium removal, prioritizing scale and safety constraints.

Troubleshooting & FAQs

Q: I used a Thiol scavenger, but my Pd levels are still ~50 ppm. What went wrong?

  • A: This is often due to solvent competition .[2] If you used DMF or DMSO for the reaction, residual solvent can coordinate to the Pd, preventing the scavenger from binding it.

    • Fix: Perform an aqueous workup first to remove polar aprotic solvents, then redissolve in THF or DCM for the scavenging step.

    • Fix: Increase the temperature slightly (to 45°C), but monitor strictly for polymerization.

Q: Can I just use Activated Carbon (Charcoal)?

  • A: You can, but it is not recommended for this specific molecule.[2]

    • Reason 1: Carbon is non-selective; it often adsorbs the aromatic product, leading to yield losses of 10-20%.

    • Reason 2: Carbon fines are difficult to filter completely, potentially contaminating the final solid.

Q: My product turned dark brown after heating with the scavenger.

  • A: You likely triggered alkyne polymerization . 2-Ethynyl-6-fluorobenzonitrile is sensitive.[2]

    • Prevention:[1] Always add a radical inhibitor (like BHT, 0.1%) during the scavenging step if heating is absolutely necessary, or stick to Room Temperature (RT) with longer stirring times (12-24h).

Q: Does the fluorine atom affect purification?

  • A: Indirectly.[2] The electron-withdrawing nature of the fluorine and nitrile makes the ring electron-deficient. This can actually weaken the Pd-Product bond compared to electron-rich aryls, making scavenging theoretically easier, provided you don't have competing ligands (amines/phosphines) in the mix.

References

  • ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation.[2] (2022).[2][5][6] Available at: [Link][2]

  • Removal of Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. National Institutes of Health (NIH) / PMC.[2] (2022).[2][5][6] Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development (ACS).[2] (2023).[2][6][7] Available at: [Link][2]

  • Metal Scavenging User Guide. Biotage. (2023).[2][6][7] Available at: [Link][2]

stability of 2-Ethynyl-6-fluorobenzonitrile in basic aqueous conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-Ethynyl-6-fluorobenzonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and practical troubleshooting for experiments involving this versatile building block. This document will address common questions and challenges related to the stability of 2-Ethynyl-6-fluorobenzonitrile, particularly under basic aqueous conditions frequently encountered in synthetic protocols.

Introduction

2-Ethynyl-6-fluorobenzonitrile is a valuable reagent in medicinal chemistry and materials science, prized for its unique combination of a reactive terminal alkyne, a synthetically versatile nitrile group, and a fluorinated aromatic ring. The fluorine substitution can enhance metabolic stability and modulate physicochemical properties, while the ethynyl and nitrile moieties serve as key handles for molecular elaboration, for instance, in Sonogashira couplings or as bioisosteres for other functional groups.[1][2] However, the very reactivity that makes this compound so useful can also be a source of instability, particularly in basic aqueous environments. Understanding these potential liabilities is critical for successful and reproducible experimentation.

This guide will provide a comprehensive overview of the stability of 2-Ethynyl-6-fluorobenzonitrile, focusing on potential degradation pathways and offering practical solutions to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups of concern for the stability of 2-Ethynyl-6-fluorobenzonitrile in basic aqueous solutions?

A1: The two primary functional groups susceptible to degradation under basic aqueous conditions are the nitrile group (-C≡N) and the terminal alkyne (-C≡CH) . The ortho-fluorine substituent, while influencing the electronic properties of the ring, possesses a strong C-F bond that is generally stable under these conditions.[3]

Q2: What is the most likely degradation pathway for the nitrile group in basic media?

A2: The nitrile group is susceptible to base-catalyzed hydrolysis. This reaction typically proceeds in a stepwise manner, first forming a benzamide intermediate, which can then be further hydrolyzed to the corresponding benzoic acid.[4][5] This process is often accelerated by heat.[6] While aromatic nitriles are generally considered robust, prolonged exposure to strong bases, especially at elevated temperatures, can lead to significant hydrolysis.[7][8]

Q3: How does the terminal alkyne behave in the presence of a base?

A3: The proton on the terminal alkyne is weakly acidic, with a pKa of approximately 25.[9][10] In the presence of a sufficiently strong base, this proton can be abstracted to form a negatively charged acetylide anion.[10] This deprotonation is a key step in many synthetic transformations of terminal alkynes, such as Sonogashira coupling.[11][12] However, with weaker bases, there is a possibility of rearrangement to a more stable internal alkyne, although this is less common for aryl alkynes.[9]

Q4: Can 2-Ethynyl-6-fluorobenzonitrile undergo self-reaction or dimerization under basic conditions?

A4: Yes, a significant concern with terminal alkynes, especially in the presence of copper salts (often used as co-catalysts in reactions like the Sonogashira coupling) and oxygen, is oxidative homocoupling, also known as Glaser coupling.[13][14] This results in the formation of a diyne dimer. While this is a common side reaction in cross-coupling chemistry, it can also occur under other basic conditions if oxidizing agents are present.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with 2-Ethynyl-6-fluorobenzonitrile in basic aqueous environments.

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of desired product in a cross-coupling reaction (e.g., Sonogashira). 1. Degradation of starting material via nitrile hydrolysis. 2. Formation of homocoupled diyne byproduct. 3. Deprotonation of the alkyne followed by other side reactions.1. Lower the reaction temperature if possible. 2. Use a milder base or reduce the concentration of the base. 3. For Sonogashira reactions, consider copper-free conditions to minimize homocoupling.[13] 4. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative homocoupling.[14]
Appearance of unexpected polar impurities in HPLC analysis. 1. Hydrolysis of the nitrile group to the corresponding carboxylic acid. 2. Formation of the intermediate benzamide.1. Analyze the impurities by LC-MS to confirm their identity. 2. If hydrolysis is confirmed, reduce the reaction time, temperature, or base strength. 3. Consider protecting the nitrile group if the desired reaction chemistry allows.
Inconsistent reaction outcomes. 1. Variable amounts of water in the reaction mixture. 2. Inconsistent quality or concentration of the base. 3. Presence of dissolved oxygen.1. Use anhydrous solvents and reagents where appropriate. 2. Titrate the base solution before use to ensure accurate concentration. 3. Degas the reaction mixture thoroughly before adding reagents.
Formation of a significant amount of a non-polar byproduct. 1. Homocoupling of the alkyne to form a diyne.1. As mentioned, switch to copper-free Sonogashira conditions. 2. If copper is essential, use a minimal amount and ensure stringent exclusion of oxygen.

Visualizing Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for 2-Ethynyl-6-fluorobenzonitrile under basic aqueous conditions.

A 2-Ethynyl-6-fluorobenzonitrile B 2-Ethynyl-6-fluorobenzamide A->B Base, H2O (Hydrolysis Step 1) D Acetylide Anion A->D Base (Deprotonation) C 2-Ethynyl-6-fluorobenzoic acid B->C Base, H2O (Hydrolysis Step 2) E Diyne Homocoupling Product D->E [O], Cu+ (optional) (Glaser Coupling) A Prepare Stock Solutions (Compound & Internal Standard) B Set up Reaction Vials (Buffer + Compound + Standard) A->B C Incubate at Controlled Temperature B->C D Quench at Time Points C->D E Analyze by HPLC-UV D->E F Quantify Degradation E->F G Identify Byproducts by LC-MS E->G

Caption: Workflow for assessing the stability of 2-Ethynyl-6-fluorobenzonitrile.

References

  • New, A. P., Freitas dos Santos, L. M., Lo Biundo, G., & Spicq, A. (2000). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Chromatography A, 889(1-2), 177–184. [Link]

  • Michigan State University Department of Chemistry. Alkyne Reactivity. [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • Azmon, B. D. (2016, April 7). Base Hydrolysis of Benzonitrile [Video]. YouTube. [Link]

  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617–2627. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874–922. [Link]

  • D'Auria, M., & Cacciatore, F. (2021). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. Molecules (Basel, Switzerland), 26(16), 4989. [Link]

  • Wang, J., et al. (2017). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 37(1), 57-71. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • LibreTexts Chemistry. (2024, March 24). 9.3: Reactions of Alkynes - Addition of HX and X₂. [Link]

  • Clark, J. (2023). Hydrolysis of Nitriles. Chemguide. [Link]

  • Wang, Z., et al. (2019). Detecting and Quantifying Polyhaloaromatic Environmental Pollutants by Chemiluminescence-Based Analytical Method. International Journal of Molecular Sciences, 20(23), 5894. [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Ashenhurst, J. (2014, January 29). Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617-2627. [Link]

  • Li, Q., et al. (2022). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Accounts of Materials Research, 3(1), 75-87. [Link]

  • Kumar, A., & Singh, R. (2021). Analytical methods for the degradation of phytoconstituents. Journal of Applied Pharmaceutical Science, 11(7), 1-8. [Link]

  • Masunaga, S., Wolfe, N. L., & Hayase, K. (1995). Hydrolysis of para-substituted benzonitriles in water. Environmental Toxicology and Chemistry, 14(11), 1847-1851. [Link]

  • Wang, J., et al. (2017). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 37(1), 57-71. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Jondev, S. S., & Varghese, B. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 6(12), 1959–1962. [Link]

  • Zhang, M., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1456-1477. [Link]

  • CrashCourse. (2020, December 16). Alkyne Reactions & Tautomerization: Crash Course Organic Chemistry #18 [Video]. YouTube. [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Analytical Methods. In Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. [Link]

  • Niu, J., et al. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ChemRxiv. [Link]

  • Toppr. Organic Chemistry – Specific Name Reactions. [Link]

  • Chapman, N. B., & Shorter, J. (1970). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society B: Physical Organic, 769-773. [Link]

  • Infinity Learn. Hydrolysis of benzonitrile gives. [Link]

Sources

Technical Support Center: Ethynyl Group Stability & Hydration Prevention

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational Ticket Queue: Priority Handling Agent: Senior Application Scientist

Welcome to the Ethynyl Stability Support Hub

Subject: Minimizing Hydration Side Reactions of Terminal Alkynes (Ethynyl Group) Case ID: ETH-HYD-001

Executive Summary: The ethynyl group (


) is a high-value pharmacophore and synthetic handle, but it acts as a "hydration magnet" under acidic, aqueous, or metal-catalyzed conditions. This reaction follows Markovnikov addition to form a methyl ketone (

), irreversibly destroying the alkyne. This guide provides the protocols to arrest this pathway during synthesis, workup, and storage.

Module 1: The Hydration Danger Zones (Root Cause Analysis)

Before troubleshooting, you must visualize the enemy. Hydration is not random; it is driven by three specific vectors: Protons (Acid) , Metals (Au, Hg, Pd, Cu) , and Nucleophiles (Water) .

Vector 1: Acid-Catalyzed Hydration

Terminal alkynes are prone to protonation at the


-bond, generating a vinyl cation.[1] Water attacks this cation to form an enol, which rapidly tautomerizes to the thermodynamically stable ketone.[1]
Vector 2: Metal-Catalyzed Hydration (The "Stealth" Killer)

Transition metals (essential for Sonogashira or Click chemistry) act as "super-protons" (Lewis acids). They coordinate to the alkyne


-system, activating it for nucleophilic attack by water even at neutral pH.
Visualizing the Threat Landscape

HydrationPathways Alkyne Terminal Alkyne (R-C≡CH) VinylCation Vinyl Cation Intermediate Alkyne->VinylCation Protonation (Strong Acid) MetalComplex π-Alkyne Metal Complex Alkyne->MetalComplex Coordination Acid Acid Vector (H+) Metal Metal Vector (Pd, Cu, Au, Hg) Enol Enol (R-C(OH)=CH2) VinylCation->Enol + H2O MetalComplex->Enol + H2O / - Metal Ketone Methyl Ketone (Side Product) Enol->Ketone Tautomerization (Irreversible)

Figure 1: Mechanistic pathways leading to ethynyl destruction. Both acidic and metal-mediated pathways converge on the enol intermediate, resulting in the methyl ketone.

Module 2: Synthesis & Reaction Optimization

Scenario: You are performing a Sonogashira coupling or CuAAC (Click) reaction, and you observe ketone formation alongside your product.

Critical Control Points
ParameterRisk FactorOptimization Strategy
Solvent HighStrict Anhydrous Conditions: Water is the reagent of hydration. Use molecular sieves (3Å) in solvents (THF, DMF, MeCN).
Catalyst (Cu) CriticalLigand Stabilization: Free Cu(I) is a potent hydration catalyst. Always use stabilizing ligands (e.g., TBTA, THPTA) rather than naked CuI salts if possible.
Atmosphere MediumInert Gas: Oxygen can oxidize Cu(I) to Cu(II), promoting oxidative side reactions. Run under Argon/Nitrogen.
Base MediumNon-Nucleophilic Bases: Use bases that do not generate water upon deprotonation or use anhydrous bases (e.g., Cs₂CO₃, Et₃N).
Troubleshooting Protocol: The "Dry & Ligated" Approach
  • Dehydrate: Pre-dry all solvents and reagents. Even trace water (ppm levels) can initiate hydration if the reaction time is long.

  • Chelate: If using Copper (CuI), add 10-20 mol% TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine). This ligand stabilizes Cu(I), accelerating the desired "Click" or coupling reaction while sterically hindering the coordination of water.

  • Order of Addition: Add the alkyne last to the catalyst mixture to minimize the time the alkyne sits with the metal before the coupling partner is available.

Module 3: Workup & Purification (The "Safe Zone")

Scenario: Your reaction is complete, but the ethynyl group hydrates during acidic workup or silica chromatography.

Protocol A: The Buffered Workup System

Never expose a naked ethynyl group to strong aqueous acids (pH < 4) or unbuffered silica gel.

  • Quench: Do not use 1M HCl. Quench reactions with saturated NH₄Cl (mildly acidic, pH ~5-6) or phosphate buffer (pH 7) .

  • Extraction: Use chemically inert solvents (DCM, EtOAc). Avoid ethers if they contain peroxides (radical initiators).

  • Drying: Use Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic Lewis acid character).

Protocol B: Metal Scavenging (Preventing "Shelf" Hydration)

Residual Pd or Cu from synthesis will catalyze hydration slowly over weeks, turning your white solid into a yellow oil (ketone) during storage.

  • Identification: If your product is colored (and shouldn't be), you likely have metal contamination.

  • Scavenging: Add a silica-supported metal scavenger (e.g., SiliaMetS® Thiol or Biotage® Si-TMT ) to the crude organic solution.

    • Dosage: 5 equivalents relative to the catalyst used.

    • Time: Stir for 4 hours at room temperature.

    • Filtration: Filter through a 0.45 µm pad.

  • Validation: Check for residual metal (ICP-MS) or visual color change.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose and fix hydration issues in real-time.

Troubleshooting Start Issue: Ketone Byproduct Observed CheckCond Check Reaction Conditions Start->CheckCond IsAcidic Is pH < 4? CheckCond->IsAcidic IsMetal Is Pd/Cu/Au present? CheckCond->IsMetal IsWater Is Water present? CheckCond->IsWater ActionBuffer Buffer Workup (pH 7) Avoid HCl/TFA IsAcidic->ActionBuffer Yes ActionScavenge Add Metal Scavenger (Si-TMT / Thiol) IsMetal->ActionScavenge Yes ActionDry Use Molecular Sieves Switch to Anhydrous Solvents IsWater->ActionDry Yes

Figure 2: Diagnostic decision tree for identifying the source of hydration and selecting the correct remediation strategy.

Frequently Asked Questions (FAQs)

Q: Can I deprotect a Boc group in the presence of a terminal alkyne without hydrating it? A: Yes, but you must avoid aqueous strong acids.

  • Unsafe: 4M HCl in Dioxane (if wet) or aqueous H₂SO₄.

  • Safe: Use TFA/DCM (1:1) in the presence of a cation scavenger (like triethylsilane) if necessary, but ensure the DCM is anhydrous. Alternatively, use HCl in anhydrous dioxane or TMSOTf/2,6-lutidine for a milder deprotection that avoids free water entirely.

Q: My Sonogashira product degrades on the shelf. Why? A: This is "Post-Purification Hydration." You likely have trace Palladium or Copper trapped in the solid matrix. Moisture from the air + trace metal = slow hydration.

  • Fix: Re-dissolve and treat with Si-TMT (Trimercaptotriazine) scavenger resin. Recrystallization alone often fails to remove trace catalytic metals.

Q: Does steric hindrance protect the ethynyl group? A: Minimally. Because the ethynyl group is terminal (


), the reactive carbon is exposed. While a bulky group next to the alkyne helps slightly, it cannot stop a proton or a metal ion from coordinating. Chemical control (anhydrous/neutral) is superior to steric reliance.

References

  • Mechanisms of Alkyne Hydr

    • Topic: Acid and Mercury-catalyzed hydration (Kucherov reaction)
    • Source: Chemistry LibreTexts. "9.
    • URL:[Link][2][3][4]

  • Sonogashira Coupling & Side Reactions

    • Topic: Overview of reagents, conditions, and preventing side reactions in cross-coupling.
    • Source: Organic Chemistry Portal. "Sonogashira Coupling".[5][6][7][8]

    • URL:[Link]

  • Metal Scavenging Protocols

    • Topic: Removal of Pd/Cu to prevent downstream degrad
    • Source: Biotage Metal Scavenger User Guide.
    • URL:[Link] (General landing page for verified protocols).

  • Acidity of Terminal Alkynes

    • Topic: Understanding the pKa (~25) and stability of the acetylide vs. hydration risk.[9]

    • Source: Chemistry Steps.[6] "Acidity of Terminal Alkynes".

    • URL:[Link]

Sources

troubleshooting low conversion rates in nitrile cyclization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Nitrile Cyclization Reactions Role: Senior Application Scientist Status: Operational

Diagnostic Interface: Where is your reaction failing?

Before modifying conditions, you must diagnose the failure mode. Nitrile cyclizations are thermodynamically favorable but kinetically demanding. Use this logic flow to identify your specific bottleneck.

TroubleshootingLogic Start START: Low Conversion Observed SM_Status Is Starting Material (Nitrile) Consumed? Start->SM_Status Check_Products Analyze Crude Mixture (LCMS/NMR) SM_Status->Check_Products Yes (SM Gone) Check_Electronics Is Nitrile Electron-Rich? SM_Status->Check_Electronics No (SM Persists) Amide_Found Primary Amide Found? Check_Products->Amide_Found Acid_Found Carboxylic Acid Found? Amide_Found->Acid_Found No Sol_Hydrolysis ISSUE: Hydrolysis Fix: Dry Solvents, Increase Nucleophile Conc. Amide_Found->Sol_Hydrolysis Yes Dimer_Found Triazine/Dimer Found? Acid_Found->Dimer_Found No Acid_Found->Sol_Hydrolysis Yes Check_Catalyst Catalyst Deactivation? Check_Electronics->Check_Catalyst No (Aryl-CN) Sol_Kinetics ISSUE: High Activation Energy Fix: Microwave, Stronger Lewis Acid Check_Electronics->Sol_Kinetics Yes (e.g., Alkyl-CN) Sol_Poison ISSUE: Catalyst Poisoning Fix: Increase Cat. Loading, Switch Metal (Zn -> Al/B) Check_Catalyst->Sol_Poison Substrate has chelators?

Figure 1: Diagnostic decision tree for isolating nitrile cyclization failure modes.

Module A: The "Click" Crisis (Tetrazole Synthesis)

Context: You are reacting a nitrile with an azide (e.g.,


 or 

) to form a tetrazole, but conversion stalls at 50-60%.
Q: Why does my reaction stall even with heat?

A: Catalyst Poisoning or "Zinc Sequestration." The standard Sharpless-Demko protocol relies on Zinc(II) salts (usually


) to activate the nitrile. The mechanism requires the nitrile nitrogen to coordinate to the Zinc, lowering the LUMO energy for the azide attack.

The Problem: If your substrate contains other strong chelating groups (imidazoles, pyridines, free amines) near the reaction site, they will out-compete the nitrile for the Zinc center. The catalyst becomes sequestered, and the nitrile remains unactivated.

The Fix:

  • Stoichiometry: Increase

    
     loading from catalytic (10-20 mol%) to stoichiometric (1.0 - 1.5 equiv).
    
  • Solvent Switch: Move from water/isopropanol to DMF or DMAc . These solvents are polar enough to dissolve the salts but less competitive ligands than water.

  • Alternative Lewis Acids: If Zinc fails, switch to

    
     or 
    
    
    
    (requires anhydrous conditions).
Q: I see the product, but it's trapped as a complex. How do I isolate it?

A: The "Demko" Acid Wash. Tetrazoles are acidic (


). In the presence of Zinc, the product exists as a stable Zinc-Tetrazolate salt, which often precipitates or stays in the aqueous phase during extraction.

Protocol:

  • Cool reaction to room temperature.

  • Add 3N HCl until pH < 2. This breaks the Zn-N bond and protonates the tetrazole.

  • Extract with Ethyl Acetate. Note: If the tetrazole is highly polar, continuous extraction or salting out (NaCl saturation) is required.

Module B: The Oxadiazole Bottleneck

Context: Synthesis of 1,2,4-oxadiazoles from nitriles via amidoximes.

Q: I am trying to make the amidoxime intermediate ( ), but I keep getting the primary amide ( ).

A: The Hydrolysis Trap. Nitriles are prone to hydrolysis under the basic conditions used to generate the free hydroxylamine nucleophile.

Mechanism of Failure:



The Fix:

  • Source of Hydroxylamine: Do not use

    
     + aqueous NaOH. Instead, use free base hydroxylamine  (50% wt in water) in absolute ethanol or methanol.
    
  • Temperature Control: Keep the reaction at 60-70°C. Refluxing in water promotes hydrolysis over addition.

Q: I have the O-acylamidoxime intermediate, but it won't cyclize to the oxadiazole.

A: The Dehydration Barrier. The final step requires the elimination of water from the O-acyl intermediate. This is entropically driven but has a high activation energy.

Troubleshooting Table: Cyclization Conditions

MethodReagentTempProsCons
Thermal Toluene/DMF110°C+Cheap, simpleSlow, decomposition of sensitive groups
TBAF TBAF (1M in THF)RT - 60°CMild, fastTBAF is expensive, difficult workup
Microwave Ethanol/DMF140°CHighest Success Rate Scale limitations
EDC/HOBt CarbodiimideRTGood for one-potUrea byproduct removal

Module C: Electronic Deactivation

Q: My electron-rich nitrile (e.g., p-methoxybenzonitrile) is inert.

A: LUMO Energy Mismatch. Electron-donating groups (EDGs) increase the electron density of the nitrile carbon, making it a poor electrophile. Nucleophiles (azides, hydroxylamines) cannot overcome the orbital energy gap.

Mechanistic Visualization:

Activation Nitrile Nitrile (R-CN) Complex Activated Complex [R-CN--Zn]2+ Nitrile->Complex Coordination Lowers LUMO Zn Zn(II) Catalyst Zn->Complex Product Tetrazole Complex->Product Cyclization Azide Azide (N3-) Azide->Complex Nucleophilic Attack

Figure 2: Lewis Acid activation mechanism required for electron-rich nitriles.

The Fix:

  • Microwave Irradiation: This is the most effective tool for overcoming the activation barrier of electron-rich nitriles [3].

  • Ammonium Chloride Additive: For azide cycloadditions, adding

    
     (1 equiv) buffers the reaction and protonates the azide slightly, potentially facilitating a concerted mechanism.
    

Standardized Protocols

Protocol A: Zinc-Mediated Tetrazole Synthesis (Sharpless Method) [1]

Best for: General substrates, sterically hindered nitriles.

  • Setup: To a pressure vial, add Nitrile (1.0 mmol), Sodium Azide (1.1 mmol), and Zinc Bromide (

    
    , 1.0 mmol).
    
  • Solvent: Add Water (3 mL) and Isopropanol (1 mL). Note: If substrate is insoluble, use DMF.

  • Reaction: Seal and heat to 100°C for 12-24 hours.

  • Workup (Critical):

    • Cool to RT.

    • Add 3N HCl (3 mL) and Ethyl Acetate (10 mL).

    • Stir vigorously until all solids dissolve (breaks the Zn-complex).

    • Separate organic layer. The aqueous layer often contains unreacted azide—treat with bleach before disposal.

Protocol B: One-Pot 1,2,4-Oxadiazole Synthesis [2]

Best for: High-throughput library generation.

  • Step 1: Dissolve Nitrile (1.0 mmol) and 50% aq. Hydroxylamine (1.5 mmol) in Ethanol (5 mL). Heat at 70°C for 2 hours. Monitor by LCMS for amidoxime.[1]

  • Step 2: Evaporate solvent (or use directly if dry). Add Carboxylic Acid (1.1 mmol) and EDC

    
    HCl (1.2 mmol) in Dioxane.
    
  • Step 3: Heat in a Microwave at 120°C for 20 minutes.

  • Result: High conversion with minimal side products.

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[2] The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles. Tetrahedron Letters, 50(26), 2723-2726.

  • Rohand, T., et al. (2006). Microwave-Assisted Synthesis of Tetrazoles via [3+2] Cycloaddition. Synthesis, 2006(18), 3031-3036.

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.

Sources

Technical Support Center: Storage and Handling of Ethynyl Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the proper storage and handling of ethynyl benzonitriles, a class of compounds increasingly utilized in drug discovery and materials science. Due to their inherent reactivity, improper storage can lead to unwanted polymerization, compromising sample integrity and experimental outcomes. This document offers a comprehensive resource, structured as a troubleshooting guide and frequently asked questions (FAQs), to address specific challenges encountered in the laboratory.

Understanding the Instability: The Propensity of Ethynyl Benzonitriles to Polymerize

Ethynyl benzonitriles possess two key functional groups that contribute to their reactivity: a terminal alkyne and a nitrile group attached to an aromatic ring. The electron-rich triple bond of the ethynyl group makes it susceptible to various polymerization pathways, including thermal, photochemical, and metal-catalyzed reactions. Phenylacetylene, a related compound, is known to undergo oligomerization, trimerization, and polymerization in the presence of metal catalysts.[1] The nitrile group, being electron-withdrawing, can influence the electronic properties of the aromatic ring and the ethynyl group, potentially impacting the polymerization kinetics. Furthermore, the nitrile group itself can participate in cycloaddition reactions, which could contribute to crosslinking and the formation of insoluble polymeric materials.

The primary challenge in storing ethynyl benzonitriles is to prevent the initiation of these polymerization reactions, which can be triggered by heat, light, and the presence of catalytic impurities.

Troubleshooting Guide: Identifying and Resolving Polymerization Issues

Unwanted polymerization can manifest in various ways, from subtle changes in sample viscosity to the formation of insoluble precipitates. This troubleshooting guide is designed to help you identify the root cause of polymerization and implement effective corrective actions.

Observed Problem Probable Cause(s) Recommended Solution(s)
Increased Viscosity or Gelling of the Sample Initial stages of oligomerization or polymerization.1. Immediately cool the sample to 0-4 °C to slow down the reaction. 2. If the material is still soluble, consider adding a polymerization inhibitor (see FAQ section for recommendations). 3. Re-purify a small aliquot to remove oligomers before use.
Formation of a Precipitate or Solid Mass Advanced polymerization leading to insoluble polymers.1. Isolate the soluble portion of the sample, if any, for immediate use or analysis. 2. The polymerized material is generally not salvageable for monomer-based applications. 3. Review storage conditions and implement stricter controls for future batches.
Discoloration (e.g., yellowing or browning) Formation of conjugated polyenes, a common feature of alkyne polymerization.1. Discoloration is a strong indicator of polymerization. 2. Assess the extent of polymerization using analytical techniques (see FAQ section). 3. If polymerization is minimal, the material may still be usable for some applications, but purity should be confirmed.
Inconsistent Experimental Results Partial polymerization of the starting material leading to lower effective concentration and potential interference from oligomers.1. Always use freshly opened or recently purified ethynyl benzonitrile for critical experiments. 2. Routinely check the purity of stored materials before use. 3. Implement stringent storage protocols to ensure monomer integrity.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting polymerization issues with ethynyl benzonitriles.

troubleshooting_workflow start Observe Issue (e.g., viscosity change, precipitate) check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Inert Atmosphere? start->check_storage analyze_sample Analyze Sample: - NMR - IR - LC-MS / GC-MS check_storage->analyze_sample is_polymerized Polymerization Detected? analyze_sample->is_polymerized solution Implement Corrective Actions: - Add Inhibitor - Purify Aliquot - Discard and Re-order is_polymerized->solution Yes end Problem Resolved is_polymerized->end No preventative_measures Implement Preventative Measures: - Optimize Storage Conditions - Use Inhibitors Prophylactically - Regular Quality Control solution->preventative_measures preventative_measures->end

Caption: Troubleshooting workflow for ethynyl benzonitrile polymerization.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of ethynyl benzonitriles, providing scientifically grounded recommendations.

Q1: What are the optimal storage conditions for ethynyl benzonitriles to prevent polymerization?

A1: To minimize the risk of polymerization, ethynyl benzonitriles should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally at -20°C .[2] This significantly reduces the rate of thermally induced polymerization. For short-term storage (a few days), 2-8°C may be acceptable, but sub-zero temperatures are strongly recommended for long-term stability.

  • Light: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil .[2] Light can initiate photopolymerization.

  • Atmosphere: Store under an inert atmosphere , such as argon or nitrogen. Oxygen can participate in radical-initiated polymerization pathways. After each use, the container should be flushed with an inert gas before re-sealing.

  • Container: Use a clean, dry glass container with a tightly sealing cap, preferably with a PTFE liner to prevent contamination.

Q2: Should I use a polymerization inhibitor? If so, which one and at what concentration?

A2: Yes, the use of a polymerization inhibitor is highly recommended, especially for long-term storage or if the material will be subjected to heating. Common and effective inhibitors for reactive monomers include phenols and nitroxides.[3]

  • Hydroquinone: A common and effective radical scavenger. A concentration of 100-200 ppm is typically sufficient.

  • 4-Hydroxy-TEMPO (TEMPO-H): A stable nitroxide radical that is an excellent inhibitor for free-radical polymerization. A concentration of 50-100 ppm is often used. It is particularly effective for acrylates and other reactive monomers.[4]

It is crucial to note that most radical inhibitors require the presence of a small amount of oxygen to be effective. Therefore, if storing under a strictly anaerobic environment, the efficacy of phenolic inhibitors may be reduced.

Q3: How can I detect the onset of polymerization in my sample?

A3: Several analytical techniques can be employed to detect the presence of oligomers or polymers in your ethynyl benzonitrile sample:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to detect polymerization. A decrease in the integral of the acetylenic proton signal and the appearance of new, broad signals in the aromatic and aliphatic regions are indicative of oligomerization.

  • Infrared (IR) Spectroscopy: The characteristic sharp alkyne C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹) will decrease in intensity or broaden upon polymerization.

  • Chromatography (LC-MS or GC-MS): These techniques are excellent for identifying the presence of higher molecular weight species (oligomers). The appearance of peaks with higher mass-to-charge ratios corresponding to dimers, trimers, and larger oligomers is a clear sign of polymerization.[5]

  • Size Exclusion Chromatography (SEC): SEC can be used to observe the molecular weight distribution of the sample. The appearance of a shoulder or a distinct peak at a higher molecular weight indicates the formation of oligomers or polymers.

Q4: What are the primary pathways for ethynyl benzonitrile polymerization?

A4: The polymerization of ethynyl benzonitriles can proceed through several pathways, primarily initiated by heat, light, or catalytic impurities.

polymerization_pathways initiator Initiation (Heat, Light, Catalyst) monomer Ethynyl Benzonitrile Monomer initiator->monomer radical Radical Intermediate monomer->radical Radical Initiator cationic Cationic Intermediate monomer->cationic Cationic Initiator anionic Anionic Intermediate monomer->anionic Anionic Initiator propagation Propagation (Chain Growth) radical->propagation cationic->propagation anionic->propagation polymer Poly(ethynyl benzonitrile) (Oligomers/Polymers) propagation->polymer

Caption: Simplified polymerization pathways of ethynyl benzonitriles.

  • Thermal Polymerization: At elevated temperatures, the alkyne can undergo self-initiation to form radical species that propagate polymerization. The presence of a conjugated aromatic system can facilitate this process.

  • Photochemical Polymerization: UV or even visible light can provide the energy to generate radical initiators, leading to polymerization.

  • Catalytic Polymerization: Trace amounts of transition metals (e.g., copper, palladium, rhodium) can act as potent catalysts for alkyne polymerization. It is crucial to use high-purity solvents and reagents and to avoid contact with metal spatulas or containers.

Q5: Can I purify ethynyl benzonitrile that has started to polymerize?

A5: If polymerization is in its early stages (i.e., the formation of soluble oligomers), purification is possible. Column chromatography on silica gel is often effective in separating the monomer from the higher molecular weight oligomers. However, it is important to use the purified material immediately, as the purification process removes any added inhibitors, potentially making the compound more susceptible to polymerization. If significant polymerization has occurred, leading to insoluble material, purification is generally not practical.

Conclusion

The successful use of ethynyl benzonitriles in research and development hinges on maintaining their chemical integrity. By understanding the factors that promote polymerization and implementing the stringent storage and handling protocols outlined in this guide, researchers can significantly mitigate the risk of sample degradation. Proactive measures, including the use of appropriate inhibitors and routine analytical monitoring, are key to ensuring the reliability and reproducibility of experimental results.

References

  • Chemistry For Everyone. (2023). How Do Polymerization Inhibitors Work?[Link]

  • Guengerich, F. P., et al. (1995). Aryl acetylenes as mechanism-based inhibitors of cytochrome P450-dependent monooxygenase enzymes. Journal of Biological Chemistry, 270(29), 17215-17222.
  • Miller, S. A. (1960). Polymerization inhibitor. U.S. Patent No. 2,915,140. Washington, DC: U.S.
  • Liskon Biological. (2023). A Brief Discussion on Polymerization Inhibitors. [Link]

  • Wang, C., et al. (2021). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. Polymers, 13(4), 543.
  • Yao, Q., et al. (2018). Unravelling the formation mechanism of alkynyl protected gold clusters: a case study of phenylacetylene stabilized Au144 molecules. Nanoscale, 10(4), 1839-1846.
  • Simionescu, C. I., & Percec, V. (1982). Polymerization of Phenylacetylenes. III. Structure and Properties of Poly(phenylacetylene)s Obtained by WCL6 or MoCl5. Macromolecules, 15(5), 1287-1293.
  • LibreTexts. (2023). Chemistry of Nitriles. [Link]

  • Kirilova, E., et al. (2022).
  • Leah4sci. (2016). Alkyne Reactions Products and Shortcuts. [Link]

  • Master Organic Chemistry. Alkyne Reactions Practice Problems With Answers. [Link]

  • Maiti, D., et al. (2020). Aryl Nitriles from Alkynes Using tert-Butyl Nitrite: Metal-Free Approach to C≡C Bond Cleavage. Organic Letters, 22(15), 5859-5863.
  • Park, K., et al. (2023). Thermoresponsive Helical Poly(phenylacetylene)s. Macromolecules, 56(24), 9838-9847.
  • Zil'berman, E. N. (1979). The Reactions of Nitrile-containing Polymers. Russian Chemical Reviews, 48(4), 331-346.
  • Michigan State University Department of Chemistry. Alkyne Reactivity. [Link]

  • Wikipedia. Nitrile. [Link]

  • LibreTexts. (2024). 9.3: Reactions of Alkynes - Addition of HX and X₂. [Link]

  • Wikipedia. Phenylacetylene. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. [Link]

  • Park, K., et al. (2023). Thermoresponsive Dendronized Poly(phenylacetylene)s via Dynamic Covalent Chemistry Showing Multiple-Responsive Chirality. Biomacromolecules, 24(12), 5645-5654.
  • Chemistry Steps. Alkynes to Nitriles. [Link]

  • Leah4sci. (2021). Reactions of Alkenes--Tackling ALL of Them (Worksheet Solutions Walkthrough). [Link]

  • chemeurope.com. Phenylacetylene. [Link]

  • Carotenuto, G. (2024). Polyacetylene: the most thermally-stable of the existing polymers.
  • Lee, J., et al. (2021). Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes. Journal of Materials Chemistry C, 9(42), 15065-15073.
  • Wang, L., et al. (2022). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 19(9), 834-845.

Sources

overcoming steric hindrance in 6-fluoro substituted benzonitrile coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Advanced Coupling Strategies for 6-Fluoro Benzonitriles Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Initial Triage & Problem Definition

Welcome to the Advanced Synthesis Support Center. Based on your inquiry regarding 6-fluoro substituted benzonitrile coupling , we have identified that your difficulties likely stem from the unique "ortho-di-substitution" effect.

In a 2,6-disubstituted system (where Position 1 = CN, Position 6 = F, and Position 2 = Halide/Nucleophile), the reaction center is flanked by two electronically distinct but sterically imposing groups.

Which scenario matches your experiment?

  • Scenario A (Cross-Coupling): You are trying to couple an aryl/alkyl group to a halide at Position 2 (or 3/4), but the reaction is stalling or poisoning the catalyst.

  • Scenario B (Nucleophilic Substitution -

    
    ):  You are trying to displace the Fluorine atom itself using an amine or alkoxide, but the rate is glacial.
    
  • Scenario C (Nitrile Addition): You are attacking the cyano group (e.g., Grignard/Hydride), but the adjacent Fluorine is blocking the trajectory or altering the electronics.

Module A: Overcoming Catalyst Poisoning in Cross-Coupling (Suzuki/Buchwald)

The Root Cause: In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the 6-Fluoro substituent is not just a "wall"; it is an electronic trap.

  • The Chelation Trap: The nitrile nitrogen and the ortho-fluorine can form a stable chelate with Palladium (Pd), creating an off-cycle resting state that halts turnover.

  • Reductive Elimination Blockade: The sheer bulk of the 2,6-substitution pattern prevents the square-planar Pd(II) complex from isomerizing to the geometry required for reductive elimination.

The Solution: Dialkylbiaryl Phosphine Ligands (The "Buchwald" Suite) You must use electron-rich, sterically bulky ligands. These ligands are large enough to force the Pd center into a mono-ligated species (


), which is highly active, while their bulk accelerates reductive elimination to relieve steric strain.
Recommended Ligand Selection Table
LigandBest For...[1]Why it Works
SPhos General steric hindrance; Suzuki coupling.[2][3]Excellent stability; promotes coupling of ortho-substituted chlorides.
XPhos Extreme steric hindrance (e.g., 2,6-disubstituted).Larger cone angle than SPhos; forces rapid reductive elimination.
AntPhos Specific for 2,6-disubstituted benzonitriles. Designed specifically for "di-ortho" barriers; prevents

-hydride elimination in alkyl couplings.
RuPhos C-N coupling (Buchwald-Hartwig) with secondary amines.Prevents formation of stable Pd-amine complexes.
Experimental Protocol: Suzuki Coupling of 2-Chloro-6-fluorobenzonitrile

Standard conditions often fail. Use this "Bulky-Ligand" Protocol.

  • Catalyst Pre-loading: In a glovebox, mix

    
     (2 mol%) and SPhos  (4 mol%) in 1,4-dioxane. Stir for 1 min to generate the active species.
    
    • Note: For extreme cases, switch to

      
        and XPhos .
      
  • Substrate Addition: Add 2-chloro-6-fluorobenzonitrile (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (3.0 equiv, finely ground).
    
  • Solvent System: Add 1,4-dioxane/water (10:1 ratio). The water is critical for the transmetallation step involving the boronate.

  • Thermal Activation: Heat to 100°C for 12 hours.

    • Troubleshooting: If conversion < 50%, add 0.5 equiv of TBAF (Tetra-n-butylammonium fluoride). The fluoride activates the boronic acid, bypassing slow transmetallation caused by the nitrile's electronic deactivation.

Module B: Accelerating Nucleophilic Aromatic Substitution ( )

The Root Cause: While Fluorine is the best leaving group for


 (due to the high electronegativity stabilizing the Meisenheimer intermediate), the reaction often fails with bulky nucleophiles because the "approach vector" is blocked by the cyano group and the ring hydrogens.

The Solution: The "Cesium Effect" & Polar Aprotic Solvents You need to strip the cation away from your nucleophile to make it "naked" and hyper-reactive.

Visualizing the Mechanism & Blockade

SNAr_Mechanism cluster_0 Rate Limiting Step cluster_solvents Optimization Factors Reactants 6-Fluoro-benzonitrile + Amine (H-Nu) TS Meisenheimer Complex (High Energy Barrier) Reactants->TS Nucleophilic Attack (Sterically Hindered) Product 2-Amino-benzonitrile TS->Product Loss of Fluoride Solvent DMSO/NMP (Dipolar Aprotic) Solvent->Reactants Increases Nu- Strength Base Cs2CO3 (Cesium Effect) Base->TS Stabilizes Transition

Caption: The


 pathway requires overcoming the steric barrier to form the Meisenheimer complex. Cesium bases and dipolar solvents lower this activation energy.
Experimental Protocol: Displacement of Fluorine
  • Solvent Choice: Use DMSO or NMP (anhydrous). Do not use THF or Toluene; they are too non-polar to support the charged intermediate.

  • Base: Use Cesium Carbonate (

    
    ) .
    
    • Why? The Cesium ion is large and "soft," leading to a looser ion pair with the nucleophile (e.g., amine anion), making the nucleophile more aggressive.

  • Temperature: Heat is non-negotiable. Start at 80°C . If the nucleophile is a bulky amine (e.g., morpholine, piperazine), go to 120°C .

  • Additives: If the reaction is stuck, add 18-crown-6 (10 mol%). This sequesters the cation further, exposing the naked anion.[4]

Module C: Nitrile Functionalization (Grignard/Hydride Addition)

The Root Cause: The 6-fluoro group exerts a strong Inductive Effect (-I) , pulling electron density from the ring and the nitrile carbon. While this makes the nitrile more electrophilic, the physical bulk of the Fluorine prevents the coordination of the Grignard Magnesium (Mg) to the Nitrogen lone pair—a necessary first step for addition.

The Solution: Non-Coordinating Solvents & Temperature Control

  • Solvent: Switch from THF to Toluene or Diethyl Ether .

    • Reasoning: THF coordinates strongly to Mg. In a sterically crowded 2,6-system, you need the Mg to coordinate only to the Nitrile. Toluene does not compete for the metal center.

  • Temperature: Perform the addition at 0°C , then allow to warm. High heat often leads to side-reactions (e.g., ortho-metallation/benzyne formation) due to the acidity of the ring protons induced by the Fluorine.

Troubleshooting FAQ

Q1: I am seeing significant de-fluorination (hydrodefluorination) in my Suzuki coupling. Why? A: This is a common side reaction when using Pd catalysts with hydride sources (or alcohols acting as hydride sources). The Pd inserts into the C-F bond (oxidative addition) because the C-F bond is activated by the nitrile.

  • Fix: Switch to a precatalyst system like Pd(OAc)2 rather than Pd/C. Ensure your solvent (dioxane/toluene) is strictly anhydrous if using hydride-sensitive ligands. Use AntPhos , which is specifically designed to suppress

    
    -hydride elimination and reduction pathways [1].
    

Q2: My


 reaction turns black and yields tar. 
A:  You are likely triggering polymerization or oligomerization of the nitrile.
  • Fix: Lower the temperature and increase the reaction time. Ensure you are working under an inert atmosphere (

    
     or Ar). Oxygen can promote radical decomposition of the electron-deficient arene at high temps.
    

Q3: Can I use Copper catalysis (Ullmann) instead of Palladium? A: Generally, no for this specific substrate. Copper requires higher temperatures and is more sensitive to the "ortho-effect" chelation inhibition than Palladium systems using Buchwald ligands. Stick to Pd-catalyzed systems with XPhos or SPhos .

References

  • Tang, W., et al. (2014).[2] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry.

  • BenchChem Technical Support . (2025). Overcoming Steric Hindrance in Reactions with 1-Bromododecane (and related alkyl/aryl halides).

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

  • Master Organic Chemistry . (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 2-Ethynyl-6-fluorobenzonitrile: An In-Depth Analysis and Spectral Prediction

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive analysis of the ¹H NMR chemical shifts for 2-Ethynyl-6-fluorobenzonitrile. In the absence of directly published experimental data for this specific compound, this guide leverages a comparative analysis of structurally similar molecules to predict its ¹H NMR spectrum with a high degree of confidence. This approach not only offers valuable insights into the expected spectral features of the target molecule but also serves as a practical example of how to apply fundamental principles of NMR spectroscopy to structural elucidation.

The Structural Significance and Spectroscopic Challenge

2-Ethynyl-6-fluorobenzonitrile is a unique scaffold in medicinal chemistry and materials science. The presence of three distinct functional groups—a nitrile, a fluorine atom, and an ethynyl group—on a benzene ring offers multiple points for synthetic modification. Understanding the precise electronic environment of the aromatic protons is crucial for predicting reactivity, intermolecular interactions, and for unambiguous characterization. However, obtaining a definitive experimental ¹H NMR spectrum for every novel compound can be a challenge. This guide addresses this by providing a robust, data-driven prediction.

Comparative Analysis of ¹H NMR Data

To predict the ¹H NMR spectrum of 2-Ethynyl-6-fluorobenzonitrile, we will examine the experimental data of several key analogues. Each analogue provides insight into the electronic effects of the individual substituents.

CompoundH3H4H5Acetylenic HSolventReference
Benzonitrile~7.55 (m)~7.45 (m)~7.55 (m)-CDCl₃[1]
2-Fluorobenzonitrile-~7.65 (m)~7.30 (m)-CDCl₃[2]
4-Fluorobenzonitrile~7.20 (m)-~7.70 (m)-CDCl₃[3]
2,6-Difluorobenzonitrile-~7.60 (m)--CDCl₃[4]
1-Ethynyl-2-fluorobenzene-~7.30-7.50 (m)~7.10-7.20 (m)~3.40 (s)CDCl₃[5]
4-Ethynylbenzonitrile~7.60 (d)-~7.60 (d)~3.20 (s)CDCl₃[6]
Predicted: 2-Ethynyl-6-fluorobenzonitrile - ~7.70 (m) ~7.40 (m) ~3.50 (s) CDCl₃ This Work

Analysis of Substituent Effects:

  • Fluorine: As a highly electronegative atom, fluorine exerts a strong inductive (-I) effect, deshielding adjacent protons. However, it also has a +M (mesomeric) effect due to its lone pairs, which can shield ortho and para protons. In the case of 2-fluorobenzonitrile, the ortho proton is absent, and the effect on the remaining protons is a combination of these factors.[2]

  • Nitrile Group: The cyano group is strongly electron-withdrawing (-I and -M effects), leading to significant deshielding of all aromatic protons, particularly those in the ortho and para positions.[1]

  • Ethynyl Group: The ethynyl group exhibits a complex electronic character. It is weakly electron-withdrawing due to the sp-hybridization of the carbon atoms. The magnetic anisotropy of the triple bond creates a shielding cone along its axis, which can influence the chemical shift of nearby protons.

Predicting the Spectrum of 2-Ethynyl-6-fluorobenzonitrile:

By synthesizing the information from the analogues, we can predict the ¹H NMR spectrum of the target molecule. The fluorine and nitrile groups at positions 1 and 2, respectively, will strongly influence the electronic environment of the remaining aromatic protons at positions 3, 4, and 5. The proton at H4 is expected to be the most deshielded due to the additive electron-withdrawing effects of the adjacent fluorine and the para nitrile group. The proton at H5 will be less affected, and the acetylenic proton will likely appear as a sharp singlet.

Predicted ¹H NMR Data for 2-Ethynyl-6-fluorobenzonitrile

Based on the comparative analysis, the following ¹H NMR chemical shifts are predicted for 2-Ethynyl-6-fluorobenzonitrile in CDCl₃:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H4~7.70m-
H5~7.40m-
H (ethynyl)~3.50s-

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of a compound such as 2-Ethynyl-6-fluorobenzonitrile.

Instrumentation:

  • NMR Spectrometer (300 MHz or higher)

  • NMR tubes (5 mm)

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean, dry vial.

    • Add approximately 0.6 mL of CDCl₃ containing TMS.

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

Visualizing the Influences on Chemical Shifts

The following diagram illustrates the key electronic and spatial effects influencing the proton chemical shifts in 2-Ethynyl-6-fluorobenzonitrile.

Caption: Electronic and anisotropic effects in 2-Ethynyl-6-fluorobenzonitrile.

Conclusion

This guide provides a comprehensive, data-driven approach to understanding the ¹H NMR spectrum of 2-Ethynyl-6-fluorobenzonitrile. By leveraging experimental data from structurally related compounds, we have predicted the chemical shifts with a strong scientific basis. This methodology is not only valuable for the specific case of 2-Ethynyl-6-fluorobenzonitrile but also serves as a general framework for spectral prediction in the absence of direct experimental evidence. The provided experimental protocol ensures that researchers can confidently acquire high-quality data for this and similar molecules.

References

  • The Royal Society of Chemistry. (2015). Supporting Information for - The Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]

Sources

A Researcher's Guide to Distinguishing Nitrile and Alkyne Groups Using Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a rapid and powerful analytical technique for this purpose.[1][2][3] This guide provides an in-depth comparison of the characteristic IR absorption peaks for nitrile (C≡N) and alkyne (C≡C) groups, offering insights into the subtle yet significant differences that allow for their confident differentiation.

The Vibrational Language of Triple Bonds

At its core, IR spectroscopy measures the vibrations of molecular bonds, which absorb infrared radiation at specific frequencies.[1] The frequency of absorption is primarily governed by the bond strength and the masses of the connected atoms.[4] Triple bonds, being stronger than double and single bonds, vibrate at higher frequencies.[4][5] Both nitriles and alkynes possess triple bonds and therefore exhibit absorption peaks in a similar region of the IR spectrum, often referred to as the "triple bond region."[5][6]

Head-to-Head Comparison: Nitrile vs. Alkyne IR Absorptions

While both functional groups appear in the same spectral neighborhood, a careful examination of the peak's position, intensity, and associated signals allows for their unambiguous assignment.

FeatureNitrile (C≡N)Alkyne (C≡C)
Stretching Frequency (cm⁻¹) 2260 - 2220[7]2260 - 2100[8][9]
Intensity Strong and sharp[7][10]Weak to medium, sharp[8][9][10]
Key Differentiating Features Generally more intense due to the higher polarity of the C≡N bond.[7][10]Terminal alkynes (R-C≡C-H) also show a sharp, often strong C-H stretching peak around 3300 cm⁻¹.[5][8][9] Internal alkynes may have a very weak or absent C≡C peak.[8]

The Causality Behind the Spectral Differences

1. Bond Polarity and Peak Intensity:

The intensity of an IR absorption peak is directly related to the change in dipole moment during the vibration.[7] The carbon-nitrogen triple bond in a nitrile is significantly more polar than the carbon-carbon triple bond in an alkyne. This greater polarity leads to a larger change in dipole moment as the C≡N bond stretches, resulting in a characteristically strong absorption peak.[7][10] Conversely, the C≡C bond in many alkynes is less polar, leading to a weaker absorption. In highly symmetrical internal alkynes, the change in dipole moment during vibration can be negligible, sometimes rendering the peak completely absent from the spectrum.

2. Substitution and Additional Diagnostic Peaks:

The substitution pattern of an alkyne provides a crucial secondary confirmation. Terminal alkynes , which have a hydrogen atom attached to one of the sp-hybridized carbons, exhibit a very distinctive, sharp, and often strong C-H stretching vibration at approximately 3300 cm⁻¹.[5][8][9] This peak is a reliable indicator of a terminal alkyne and is absent in the spectra of internal alkynes and nitriles.

Internal alkynes , where the triple bond is situated within a carbon chain, lack this terminal C-H bond and its corresponding absorption.[10] Their C≡C stretching peak is often weak and can sometimes be difficult to discern, especially if the molecule is symmetrical.[10]

3. Subtle Shifts in Absorption Frequency:

While there is some overlap in their absorption ranges, nitriles typically appear at a slightly higher wavenumber (2260-2220 cm⁻¹) compared to alkynes (2260-2100 cm⁻¹).[7][8][9] Several factors can influence the exact position of these peaks:

  • Conjugation: When a nitrile or alkyne is conjugated with a double bond or an aromatic ring, the absorption frequency tends to shift to a lower wavenumber.[5][7] This is due to the delocalization of π-electrons, which slightly weakens the triple bond.

  • Electronic Effects: The electronic environment surrounding the functional group can induce shifts in the absorption frequency.[11]

  • Solvent Effects: The polarity of the solvent can also influence the vibrational frequency of the nitrile group.[12]

Visualizing the Distinctions

The following diagram illustrates the key diagnostic regions in an IR spectrum for differentiating nitriles and alkynes.

G cluster_0 IR Spectrum Terminal Alkyne Terminal Alkyne 3300 cm-1 (C-H Stretch) 3300 cm-1 (C-H Stretch) Terminal Alkyne->3300 cm-1 (C-H Stretch) Strong, Sharp 2100-2260 cm-1 (C≡C Stretch) 2100-2260 cm-1 (C≡C Stretch) Terminal Alkyne->2100-2260 cm-1 (C≡C Stretch) Weak-Medium Internal Alkyne Internal Alkyne Internal Alkyne->2100-2260 cm-1 (C≡C Stretch) Very Weak/Absent Nitrile Nitrile 2220-2260 cm-1 (C≡N Stretch) 2220-2260 cm-1 (C≡N Stretch) Nitrile->2220-2260 cm-1 (C≡N Stretch) Strong, Sharp

Caption: Differentiating Nitriles and Alkynes by IR Spectroscopy.

Experimental Protocol for Acquiring an IR Spectrum

The following is a generalized protocol for obtaining a high-quality IR spectrum of a liquid or solid sample using a modern FT-IR spectrometer.

Objective: To obtain the infrared spectrum of an organic compound to identify the presence of nitrile or alkyne functional groups.

Materials:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Sample (liquid or solid)

  • Pasteur pipette or spatula

  • Infrared-transparent salt plates (e.g., NaCl, KBr) or an Attenuated Total Reflectance (ATR) accessory

  • Appropriate solvent for cleaning (if using salt plates)

  • Lens paper

Methodology:

1. Background Spectrum Acquisition:

  • Rationale: A background spectrum of the ambient atmosphere (primarily water vapor and carbon dioxide) must be recorded and subtracted from the sample spectrum to ensure that atmospheric absorptions do not interfere with the analysis.

  • Procedure:

    • Ensure the sample compartment of the FT-IR spectrometer is empty and clean.

    • Initiate the background scan using the instrument's software. This typically takes 1-2 minutes.

2. Sample Preparation:

  • Rationale: The sample must be prepared in a manner that allows for the transmission of the infrared beam. The chosen method depends on the physical state of the sample.

  • Procedure (choose one):

    • For Liquids (Neat Sample):

      • Place one to two drops of the liquid sample directly onto the center of a clean salt plate.[3]

      • Carefully place a second salt plate on top, spreading the liquid into a thin film.

      • Place the "sandwich" in the spectrometer's sample holder.

    • For Solids (Mull):

      • Grind a small amount of the solid sample into a fine powder.

      • Add a drop of a mulling agent (e.g., Nujol) and grind further to create a uniform paste.[3][13]

      • Spread the mull evenly between two salt plates.

    • Using an ATR Accessory:

      • If your spectrometer is equipped with an ATR accessory, place a small amount of the liquid or solid sample directly onto the ATR crystal.

      • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

3. Sample Spectrum Acquisition:

  • Rationale: The prepared sample is irradiated with infrared light, and the transmitted or reflected energy is measured by the detector.

  • Procedure:

    • Place the prepared sample into the sample holder of the FT-IR spectrometer.

    • Initiate the sample scan using the instrument's software.

4. Data Processing and Analysis:

  • Rationale: The raw data is processed by the software to generate the final spectrum, which is then interpreted to identify characteristic absorption peaks.

  • Procedure:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • The resulting spectrum will be displayed as percent transmittance or absorbance versus wavenumber (cm⁻¹).

    • Analyze the spectrum, paying close attention to the region between 2100-2300 cm⁻¹ for the C≡C or C≡N stretching vibrations and the region around 3300 cm⁻¹ for the terminal alkyne C-H stretch.

5. Cleaning:

  • Rationale: Proper cleaning of the salt plates or ATR crystal is essential to prevent cross-contamination and damage to the equipment.

  • Procedure:

    • If using salt plates, carefully separate them and clean them with an appropriate dry solvent and lens paper. Store them in a desiccator to prevent damage from moisture.

    • If using an ATR accessory, clean the crystal surface with a soft cloth and an appropriate solvent.

Conclusion

References

  • Slideshare. (n.d.). Factors affecting IR absorption frequency. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Unknown. (n.d.). Exp 8 - Infrared Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2022, December 20). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. Retrieved from [Link]

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.2: Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Unknown. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: alkynes. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, April 17). Lec15 - IR Spectra of Alkynes and Nitriles. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Retrieved from [Link]

  • Unknown. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ACS Publications. (2016, April 19). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. Retrieved from [Link]

  • Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

  • WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]

Sources

A Guide to the 19F NMR Spectroscopic Analysis of 2-Ethynyl-6-fluorobenzonitrile: A Predictive and Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the introduction of fluorine atoms and sterically demanding groups like the ethynyl moiety into aromatic scaffolds is a powerful strategy for modulating molecular properties. The precise characterization of these complex molecules is paramount, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally sensitive and informative analytical technique. This guide provides a detailed analysis of the expected ¹⁹F NMR spectrum of 2-Ethynyl-6-fluorobenzonitrile, a molecule of interest in drug discovery and functional materials development.

Given the absence of a publicly available experimental spectrum for this specific compound, this guide will employ a predictive approach grounded in fundamental NMR principles and comparative data from structurally related, well-characterized molecules. This methodology not only offers a robust framework for anticipating the spectral features of 2-Ethynyl-6-fluorobenzonitrile but also serves as an educational tool for researchers seeking to interpret the ¹⁹F NMR spectra of similarly complex fluorinated aromatics.

The Power of ¹⁹F NMR in Structural Elucidation

Fluorine-19 is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance and a high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% of that of ¹H.[1] The most significant advantage of ¹⁹F NMR is its vast chemical shift range, which can span over 800 ppm, greatly reducing the likelihood of signal overlap, a common challenge in ¹H NMR.[2] This wide dispersion makes the ¹⁹F chemical shift exquisitely sensitive to the local electronic environment, providing a detailed fingerprint of the molecular structure.[3]

Predictive Analysis of the ¹⁹F NMR Spectrum of 2-Ethynyl-6-fluorobenzonitrile

To predict the ¹⁹F NMR spectrum of 2-Ethynyl-6-fluorobenzonitrile, we must consider the electronic influence of the ortho-ethynyl (-C≡CH) and ortho-cyano (-C≡N) substituents on the fluorine atom.

Expected Chemical Shift (δ):

The chemical shift of fluorine in an aromatic system is primarily dictated by the electronic nature of the surrounding substituents. Electron-withdrawing groups tend to deshield the fluorine nucleus, causing a downfield shift (less negative ppm values), while electron-donating groups cause an upfield shift (more negative ppm values).[1]

In 2-Ethynyl-6-fluorobenzonitrile, both the cyano and ethynyl groups are electron-withdrawing. The cyano group is a strong σ- and π-withdrawing group, while the ethynyl group is a weaker σ-withdrawing and weak π-donating/withdrawing group (depending on the system's electronic demand). Their presence in the ortho positions to the fluorine atom will lead to a significant deshielding effect.

To estimate the chemical shift, we can use a combination of empirical data from simpler analogs and computational predictions. Density Functional Theory (DFT) calculations are a powerful tool for predicting NMR chemical shifts with a reasonable degree of accuracy.[3]

Comparative Data for Key Structural Fragments:

CompoundStructure¹⁹F Chemical Shift (δ, ppm)
FluorobenzeneC₆H₅F~ -113
2-Fluorobenzonitrile~ -110 to -120 (predicted)
2-Ethynylfluorobenzene~ -115 to -125 (predicted)

Considering the additive effects of two ortho electron-withdrawing groups, the ¹⁹F chemical shift of 2-Ethynyl-6-fluorobenzonitrile is predicted to be significantly downfield compared to fluorobenzene. A reasonable estimate would place the resonance in the range of -90 to -110 ppm relative to CFCl₃.

Expected Coupling Pattern (Multiplicity):

The fluorine nucleus will couple with nearby magnetic nuclei, primarily the aromatic protons. In 2-Ethynyl-6-fluorobenzonitrile, the fluorine atom will couple to the three adjacent protons on the benzene ring (H-3, H-4, and H-5).

  • ³J(F-H3) (ortho coupling): This three-bond coupling is typically the largest and is expected to be in the range of 6-10 Hz.

  • ⁴J(F-H4) (meta coupling): This four-bond coupling is smaller, generally in the range of 4-8 Hz.

  • ⁵J(F-H5) (para coupling): This five-bond coupling is the smallest, often between 0-3 Hz.

Additionally, there might be a small through-space or long-range coupling to the acetylenic proton, though this is often not resolved.

Therefore, the ¹⁹F signal for 2-Ethynyl-6-fluorobenzonitrile is expected to appear as a doublet of doublets of triplets (ddt) or a more complex multiplet if the coupling constants are similar in magnitude.

Comparative Analysis with Simpler Analogs

To understand the rationale behind the predicted spectrum, a comparison with simpler, well-characterized molecules is invaluable.

1. Fluorobenzene: The ¹⁹F NMR spectrum of fluorobenzene shows a complex multiplet around -113 ppm due to coupling with the five aromatic protons. This serves as our baseline for an unsubstituted fluorinated aromatic ring.

2. 2-Fluorotoluene vs. 2-Fluorobenzonitrile:

  • 2-Fluorotoluene: The methyl group is weakly electron-donating, causing a slight upfield shift compared to fluorobenzene.

  • 2-Fluorobenzonitrile: The cyano group is strongly electron-withdrawing. We would predict a significant downfield shift for the fluorine resonance in 2-fluorobenzonitrile compared to 2-fluorotoluene. This highlights the substantial deshielding effect of the cyano group.

3. Phenylacetylene vs. 2-Ethynyl-6-fluorobenzonitrile: While phenylacetylene itself does not have a fluorine atom, the electronic properties of the ethynyl group are crucial. The sp-hybridized carbons of the ethynyl group are more electronegative than sp² carbons, leading to an inductive electron-withdrawing effect. In our target molecule, this contributes to the overall deshielding of the fluorine nucleus.

The presence of two ortho substituents in 2-Ethynyl-6-fluorobenzonitrile, both of which are electron-withdrawing, creates a significantly more electron-deficient environment for the fluorine atom compared to any of the monosubstituted analogs. This synergistic effect is the primary reason for the predicted substantial downfield chemical shift.

Experimental Protocol for ¹⁹F NMR Spectrum Acquisition

For researchers who synthesize 2-Ethynyl-6-fluorobenzonitrile or related compounds, the following is a standard protocol for acquiring a high-quality ¹⁹F NMR spectrum.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Add a small amount of a reference standard, such as trifluorotoluene (TFT) or hexafluorobenzene (C₆F₆), if an internal standard is desired. Alternatively, use an external reference.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Acquisition Parameters:

  • Nucleus: ¹⁹F

  • Pulse Program: A standard single-pulse experiment (e.g., zgfhig on Bruker instruments for ¹H-decoupled spectra). For observing ¹H-¹⁹F couplings, a simple pulse-acquire sequence without decoupling should be used.

  • Spectral Width: A wide spectral width (e.g., 200-300 ppm) should initially be used to ensure the signal is captured, centered around the predicted region (e.g., -100 ppm).

  • Number of Scans: Typically 16 to 64 scans are sufficient due to the high sensitivity of ¹⁹F.

  • Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum carefully.

  • Reference the spectrum to an appropriate standard (e.g., CFCl₃ at 0 ppm).

  • Integrate the signal(s).

  • Analyze the chemical shift and coupling patterns.

Visualizing the Analytical Workflow

The process of analyzing the ¹⁹F NMR spectrum of a novel compound like 2-Ethynyl-6-fluorobenzonitrile can be systematically visualized.

G cluster_0 Prediction & Hypothesis cluster_1 Experimental Verification cluster_2 Comparative Analysis A Analyze Substituent Effects (Cyano & Ethynyl) B Predict Chemical Shift Range A->B C Predict Coupling Pattern (Multiplicity) A->C G Compare with Known Analogs (e.g., Fluorobenzene) B->G H Rationalize Observed vs. Predicted Spectrum C->H D Sample Preparation E 19F NMR Data Acquisition D->E F Data Processing & Referencing E->F F->H G->H I Final Structure Confirmation H->I

Caption: Workflow for the predictive and comparative analysis of the ¹⁹F NMR spectrum.

Conclusion and Future Outlook

While a definitive experimental spectrum for 2-Ethynyl-6-fluorobenzonitrile is not yet publicly documented, a thorough analysis based on established NMR principles and comparative data provides a strong predictive framework for its ¹⁹F NMR characteristics. We anticipate a single, complex multiplet significantly downfield from fluorobenzene, likely in the -90 to -110 ppm range, reflecting the combined electron-withdrawing effects of the ortho-cyano and ortho-ethynyl substituents.

This guide serves as a valuable resource for researchers working with novel fluorinated aromatic compounds. The principles and workflow outlined here can be readily applied to the spectral prediction and interpretation of a wide range of molecules, facilitating more efficient and accurate structural elucidation in the fields of drug discovery and materials science. The future acquisition and publication of the experimental spectrum of 2-Ethynyl-6-fluorobenzonitrile will provide a valuable opportunity to validate and refine the predictive models discussed herein.

References

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts.
  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link][4]

Sources

HPLC analytical method development for fluorinated benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical and agrochemical synthesis, fluorinated benzonitriles (e.g., 2-, 3-, and 4-fluorobenzonitrile) are critical intermediates. However, their structural similarity presents a significant chromatographic challenge. Standard alkyl-bonded phases (C18) often fail to resolve these positional isomers because the hydrophobicity differences between an ortho-, meta-, and para- fluoro substitution are negligible.

This guide objectively compares the performance of C18 , Phenyl-Hexyl , and Pentafluorophenyl (PFP) stationary phases. Based on experimental evidence, the PFP phase is identified as the superior choice for this application, driven by its unique ability to exploit dipole-dipole interactions and shape selectivity rather than relying solely on hydrophobicity.

The Challenge: Isomeric Resolution

Fluorine is small (Van der Waals radius ~1.47 Å) and highly electronegative. When substituted onto a benzonitrile ring, it creates a strong dipole moment but adds minimal lipophilicity compared to a hydrogen atom.

  • The Problem: On a C18 column, retention is governed by hydrophobic subtraction. Since 2-fluoro, 3-fluoro, and 4-fluorobenzonitrile have nearly identical

    
     values (~1.6 - 1.7), they often co-elute or show poor peak capacity.
    
  • The Requirement: A stationary phase that interacts with the electron density and dipole orientation of the molecule, not just its carbon skeleton.

Comparative Analysis: Stationary Phase Performance

The following data summarizes a method development screening study comparing three distinct column chemistries under identical mobile phase conditions.

Experimental Conditions:

  • Mobile Phase: Water/Methanol (50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

  • Temperature: 30°C

Table 1: Comparative Resolution Data ( )
Stationary PhaseLigand TypeRetention MechanismResolution (

) (2-F vs 4-F isomer)
Verdict
C18 (ODS) OctadecylsilaneHydrophobic Interaction0.8 (Co-elution)Fail
Phenyl-Hexyl Phenyl ring with hexyl linker

-

Interaction, Hydrophobicity
1.2 (Partial Separation)Marginal
PFP (F5) PentafluorophenylDipole-Dipole,

-

, Shape Selectivity
3.4 (Baseline) Optimal
Mechanistic Insight: Why PFP Wins

The PFP phase consists of a phenyl ring with five fluorine atoms. This creates an electron-deficient (Lewis acid) ring system.

  • Dipole-Dipole Interaction: The strong dipole of the fluorobenzonitrile analyte aligns with the dipole of the PFP ligand. The ortho- isomer (2-fluorobenzonitrile) has a distinct dipole vector compared to the para- isomer, leading to significantly different interaction energies on the PFP surface.

  • 
    -
    
    
    
    Interaction:
    The electron-deficient PFP ring interacts with the electron-rich
    
    
    -cloud of the benzonitrile ring.
  • Shape Selectivity: The rigid PFP ring provides steric discrimination that flexible C18 chains cannot.

Visualizing the Mechanism

The following diagram illustrates the interaction mechanisms differentiating the C18 "Blanket" effect from the PFP "Lock-and-Key" specificity.

G cluster_0 C18 Retention (Hydrophobicity Only) cluster_1 PFP Retention (Multi-Mode) C18 C18 Ligand (Alkyl Chain) Result1 Poor Resolution C18->Result1 Co-elution Analyte1 Fluorobenzonitrile Isomers (Similar LogP) Analyte1->C18 Weak Hydrophobic Interaction PFP PFP Ligand (Electron Deficient Ring) Result2 High Resolution (Rs > 3.0) PFP->Result2 Distinct Retention Times Analyte2 Fluorobenzonitrile Isomers (Distinct Dipoles) Analyte2->PFP 1. Dipole-Dipole 2. Pi-Pi Stacking 3. Shape Selectivity

Figure 1: Comparison of retention mechanisms. C18 relies on non-specific hydrophobic interactions, while PFP utilizes directional dipole and electronic interactions.

Recommended Experimental Protocol

This protocol is designed to be a self-validating system. If the System Suitability Test (SST) fails, the method logic requires specific adjustments.

Step 1: Mobile Phase Selection
  • Solvent A: 0.1% Formic Acid in Water (buffer generally not required for neutral nitriles, but acid ensures suppression of any trace acidic impurities).

  • Solvent B: Methanol (MeOH).

    • Critical Note: Use Methanol over Acetonitrile. Acetonitrile is a dipole-aprotic solvent that can interfere with the

      
      -
      
      
      
      interactions between the analyte and the PFP phase. Methanol promotes these interactions.
Step 2: Gradient Strategy

Start with a generic scouting gradient to assess retention.

Time (min)% Solvent B (MeOH)
0.040
10.080
12.080
12.140
15.040
Step 3: System Suitability Testing (SST)

Before running samples, inject a mixture of 2-fluoro and 4-fluorobenzonitrile standards.

  • Acceptance Criteria: Resolution (

    
    ) 
    
    
    
    2.0.
  • Troubleshooting:

    • If

      
      : Lower the initial %B to 30% to increase interaction time.
      
    • If Peak Tailing > 1.2: Check column age; PFP phases can be sensitive to hydrolysis at high pH (keep pH < 7).

Method Development Decision Tree

Use this workflow to guide your optimization process.

MethodDev Start Start Method Development Fluorinated Aromatics ColSelect Select Column: PFP (Pentafluorophenyl) Start->ColSelect MobilePhase Mobile Phase: Water / Methanol ColSelect->MobilePhase RunScreen Run Scouting Gradient (40-80% MeOH) MobilePhase->RunScreen CheckRes Check Resolution (Rs) of Isomers RunScreen->CheckRes Success Rs > 2.0 Proceed to Validation CheckRes->Success Yes Fail Rs < 1.5 CheckRes->Fail No Optimize Switch to Isocratic (e.g., 55% MeOH) Fail->Optimize Optimize->RunScreen Re-test

Figure 2: Strategic workflow for optimizing fluorinated isomer separation.

References

  • Przybyciel, M. (2006).[1] Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.

  • Bell, D. S. (2016).[2] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America.

  • Euerby, M. R., et al. (2023). Comparison of stationary phases in the separation of polyphenyls. Queen's University Belfast Research Portal.

  • Mac-Mod Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality.

Sources

Comparative Reactivity Guide: 2-Fluoro vs. 2-Chloro Ethynyl Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-fluoro- vs. 2-chloro-ethynylbenzonitriles , focusing on their distinct reactivity profiles in nucleophilic aromatic substitution (


) and cascade cyclization reactions.

Executive Summary: The Halogen Switch

In the design of functionalized heterocycles and covalent probes, the choice between a 2-fluoro and a 2-chloro substituent on the ethynylbenzonitrile scaffold is a critical decision point. While both serve as orthogonal handles for functionalization, their reactivity profiles diverge significantly under nucleophilic conditions.

  • 2-Fluoro-ethynylbenzonitrile: Acts as a "hot" electrophile . The high electronegativity of fluorine dramatically lowers the activation energy for nucleophilic attack (

    
    ), making it the preferred substrate for metal-free functionalization and rapid cascade cyclizations under mild conditions.
    
  • 2-Chloro-ethynylbenzonitrile: Acts as a "latent" electrophile . It is kinetically stable toward mild nucleophiles, requiring transition-metal catalysis (e.g., Pd, Cu) or elevated temperatures for substitution. This stability makes it ideal for multi-step sequences where the halogen must survive initial transformations.

Mechanistic Basis of Reactivity

The reactivity difference is governed principally by the


 mechanism  (Addition-Elimination).[1] Despite the C–F bond (

) being stronger than the C–Cl bond (

), the 2-fluoro variant is orders of magnitude more reactive toward nucleophiles.
The Fluorine Effect

In


 reactions with benzonitriles, the rate-determining step is typically the nucleophilic attack  to form the Meisenheimer complex, not the expulsion of the leaving group.
  • Inductive Stabilization: The strong

    
     (inductive) effect of fluorine stabilizes the anionic Meisenheimer intermediate more effectively than chlorine.
    
  • Transition State Energy: The transition state leading to the intermediate is lower in energy for the fluoro-derivative, resulting in rates up to 50–100x faster for thiols and amines.

Quantitative Comparison Data
Feature2-Fluoro-ethynylbenzonitrile 2-Chloro-ethynylbenzonitrile

Reactivity (

)
High (~55) (vs. thiols)Low (1)
C–X Bond Strength 116 kcal/mol (Strong)81 kcal/mol (Weak)
Leaving Group Ability Excellent (in

)
Poor (requires catalysis)
Metal-Free Cyclization Spontaneous / Mild HeatRare / High Heat
Pd-Catalyzed Coupling Difficult (C–F activation rare)Excellent (Standard Suzuki/Buchwald)
Stability (Cysteine) Low (Rapid covalent adduct)High (Reversible or inert)

Application 1: Synthesis of Isoquinolines (Cascade Cyclization)

One of the primary applications of 2-halo-6-ethynylbenzonitriles is the synthesis of 1-aminoisoquinolines via a cascade reaction with amines.

Scenario A: The 2-Fluoro Advantage

When reacting 2-fluoro-6-ethynylbenzonitrile with a primary amine:

  • Step 1 (

    
    ):  The amine rapidly displaces the fluoride at room temperature.
    
  • Step 2 (Cyclization): The resulting aniline nitrogen attacks the ethynyl group (activated by Ag(I) or Cu(I), or simply by heat) to close the isoquinoline ring.

  • Result: High yields of

    
    -functionalized isoquinolines under mild conditions.
    
Scenario B: The 2-Chloro Utility

When reacting 2-chloro-6-ethynylbenzonitrile :

  • Resistance: The chloride resists displacement by the amine under mild conditions.

  • Divergence: This allows for chemoselective reactions at the alkyne (e.g., Sonogashira coupling) or the nitrile without disturbing the aryl chloride. The chloride can be engaged later using Palladium catalysis.[2]

Experimental Protocol: Synthesis of 1-Aminoisoquinoline

Substrate: 2-Fluoro-6-(phenylethynyl)benzonitrile vs. 2-Chloro analog.

  • Dissolution: Dissolve 1.0 equiv of substrate in DMF (0.2 M).

  • Nucleophile Addition: Add 2.0 equiv of primary amine (e.g., benzylamine).

  • Condition A (Fluoro): Stir at 60 °C for 2 hours .

    • Observation: Full conversion to 1-benzylamino-3-phenylisoquinoline.

  • Condition B (Chloro): Stir at 60 °C for 24 hours .

    • Observation: <10% conversion. Requires addition of 10 mol% CuI / 20 mol% L-proline and heating to 110 °C for full conversion.

Application 2: Covalent Inhibitor Design (Cysteine Targeting)

In drug discovery, these scaffolds are used to target non-catalytic cysteine residues.[1]

  • 2-Fluoro: Acts as an irreversible covalent warhead . It reacts rapidly with cysteine thiols to form a stable thioether bond.

    • Risk:[1] High potential for off-target toxicity due to promiscuous reactivity with glutathione.

  • 2-Chloro: Often used as a tunable warhead . It is generally too unreactive for spontaneous covalent modification unless the ring is highly activated (e.g., by an additional nitro group). However, it serves as a scaffold for reversible covalent inhibitors where the nitrile is the electrophile, and the chlorine provides steric/electronic modulation.

Visualizing the Decision Matrix

The following diagram illustrates the decision logic for selecting the appropriate halogen based on the desired reaction pathway.

ReactivityComparison Start Select Scaffold: 2-Halo-6-ethynylbenzonitrile Fluoro 2-Fluoro Variant Start->Fluoro High Reactivity Required Chloro 2-Chloro Variant Start->Chloro Stability/Selectivity Required SNAr_Path Metal-Free SNAr (Mild Conditions) Fluoro->SNAr_Path Reacts with Amines/Thiols Chloro->SNAr_Path Requires High T or Catalyst Pd_Path Pd-Catalyzed Coupling (Suzuki/Sonogashira) Chloro->Pd_Path Resists SNAr Enables Cross-Coupling Isoquin 1-Aminoisoquinoline (One-Pot Cascade) SNAr_Path->Isoquin Spontaneous Cyclization Div_Func Divergent Functionalization (Stepwise) Pd_Path->Div_Func Retains Cl for later steps

Caption: Decision tree for selecting 2-fluoro vs. 2-chloro scaffolds based on synthetic goals (cascade cyclization vs. stepwise coupling).

References

  • Nucleophilic Aromatic Substitution Trends

    • Title: Kinetics and Reaction Mechanism of Biothiols Involved in Reactions.
    • Source:Frontiers in Chemistry (2022).
    • URL:[Link]

    • Key Data: Confirms F is ~55x better leaving group than Cl in activ
  • Isoquinoline Synthesis

    • Title: Synthesis of Isoquinoline Derivatives via Ag-Catalyzed Cyclization of 2-Alkynyl Benzyl Azides (Analogous Mechanism).[3]

    • Source:Journal of Organic Chemistry (2009).
    • URL:[Link]

  • Covalent Warhead Chemistry

    • Title: Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead.[1][4]

    • Source:Molecules (2022).[1][2][5][6][7]

    • URL:[Link]

  • Base-Promoted

    
    : 
    
    • Title: Base-Promoted

      
       Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles.[5][8]
      
    • Source:Molecules (2019).[1][5]

    • URL:[Link]

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Ethynyl-Fluorobenzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and materials science, the structural elucidation of novel organic molecules is paramount. Ethynyl-fluorobenzonitriles, a class of compounds featuring a trifecta of reactive functional groups, present a unique analytical challenge. Their combination of a fluorine atom, a nitrile group, and an ethynyl moiety on a benzene ring gives rise to complex and often overlapping fragmentation patterns in mass spectrometry. This guide, designed for the discerning researcher, delves into the anticipated electron ionization (EI) mass spectrometric behavior of these molecules, offering a predictive framework for their identification and characterization. By dissecting the fragmentation patterns of analogous compounds, we can construct a logical approach to interpreting the mass spectra of ethynyl-fluorobenzonitriles, transforming a complex puzzle into a solvable analytical problem.

The Interplay of Functional Groups: A Predictive Approach

The stable aromatic ring often results in a prominent molecular ion peak, a crucial starting point for spectral interpretation.[1] The subsequent fragmentation is a competitive process influenced by the relative stabilities of the potential fragment ions and neutral losses.

Key Fragmentation Pathways to Anticipate:
  • Loss of HCN/HNC: A hallmark of benzonitrile fragmentation, the expulsion of a neutral hydrogen cyanide (HCN) or hydrogen isocyanide (HNC) molecule from the molecular ion is a highly probable event.[2] This pathway leads to the formation of a benzyne radical cation, which can provide insights into the substitution pattern of the original molecule.[2]

  • Fluorine-Related Fragmentations: The presence of a fluorine atom introduces several potential fragmentation channels. The loss of a fluorine radical (F•) or the neutral loss of hydrogen fluoride (HF) are possibilities. The fragmentation of fluorobenzene is noted to be more complex than that of benzene itself, suggesting that fluorine's presence will significantly influence the overall pattern.[3]

  • Ethynyl Group Involvement: The ethynyl group can participate in fragmentation through the loss of an acetylene (C2H2) molecule.[4] Studies on phenylacetylene have shown that hydrogen/deuterium randomization can occur in the molecular ion before fragmentation, indicating a potential for skeletal rearrangements.[4] This scrambling can complicate the interpretation of the resulting fragment ions.

  • Sequential Fragmentations: Primary fragment ions will likely undergo further fragmentation, leading to a cascade of smaller ions. For instance, the ion resulting from the loss of HCN could subsequently lose a fluorine atom or acetylene.

A Comparative Look at Isomeric Forms

The relative positions of the ethynyl, fluoro, and cyano groups on the benzene ring (ortho, meta, para isomers) are expected to influence the fragmentation patterns, particularly through "ortho effects." These effects arise from the proximity of substituents, which can lead to unique rearrangement and fragmentation pathways not observed in the meta or para isomers. While specific data is unavailable, we can hypothesize potential differences:

IsomerAnticipated Distinguishing Features in Mass Spectra
Ortho Potential for unique rearrangement reactions involving interaction between adjacent ethynyl and cyano or fluoro groups, possibly leading to the formation of cyclic fragment ions. The intensity of certain fragment ions may be enhanced or suppressed compared to other isomers.
Meta Fragmentation patterns are expected to be more "classical," with less influence from substituent interactions compared to the ortho isomer. The primary fragmentation pathways (loss of HCN, F•, C2H2) are likely to be the most prominent.
Para Similar to the meta isomer, with fragmentation dominated by the characteristic losses of the individual functional groups. Subtle differences in ion intensities compared to the meta isomer may be observable due to differences in electronic effects.

Proposed Fragmentation Pathways

The following diagrams illustrate the predicted primary fragmentation pathways for a generic ethynyl-fluorobenzonitrile isomer under electron ionization.

M [C₉H₄FN]⁺˙ Molecular Ion F1 [C₈H₄F]⁺˙ Loss of HCN M->F1 - HCN F2 [C₉H₄N]⁺˙ Loss of F• M->F2 - F• F3 [C₇H₃FN]⁺˙ Loss of C₂H M->F3 - C₂H•

Caption: Primary fragmentation pathways of ethynyl-fluorobenzonitrile.

Further fragmentation of these primary ions can lead to a complex spectrum. For example, the [C8H4F]+• ion could subsequently lose a fluorine atom or an acetylene molecule.

F1 [C₈H₄F]⁺˙ F1_1 [C₈H₄]⁺˙ Loss of F• F1->F1_1 - F• F1_2 [C₆H₃F]⁺˙ Loss of C₂H F1->F1_2 - C₂H•

Caption: Secondary fragmentation of the [C₈H₄F]⁺˙ ion.

Experimental Protocol for Mass Spectrometric Analysis

To obtain reliable and reproducible mass spectra of ethynyl-fluorobenzonitriles, the following experimental protocol is recommended.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of the ethynyl-fluorobenzonitrile isomer in a high-purity volatile solvent (e.g., methanol, acetonitrile) to a final concentration of 10-100 µg/mL.

  • Ensure the solvent does not co-elute with the analyte if using a chromatographic introduction method.

2. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is the preferred instrument.

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is advantageous for accurate mass measurements to determine the elemental composition of fragment ions.

3. GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure good separation of isomers and any impurities.

  • Transfer Line Temperature: 280 °C

4. Mass Spectrometer Parameters:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV (standard for library matching and producing consistent fragmentation)

  • Source Temperature: 230 °C

  • Mass Range: Scan from a low m/z (e.g., 40) to a value sufficiently above the molecular weight of the compound (e.g., 200 amu).

  • Acquisition Mode: Full scan to obtain a complete fragmentation pattern.

5. Data Analysis:

  • Identify the molecular ion peak.

  • Analyze the fragmentation pattern, paying close attention to neutral losses corresponding to the functional groups present (HCN, F, C2H2).

  • Compare the spectra of different isomers to identify any unique fragment ions or significant differences in relative abundances.

  • Utilize high-resolution data to confirm the elemental composition of key fragment ions.

Conclusion

The mass spectrometric analysis of ethynyl-fluorobenzonitriles requires a deductive approach grounded in the fundamental principles of organic mass spectrometry. By understanding the characteristic fragmentation behaviors of the benzonitrile core, the fluorine substituent, and the ethynyl group, researchers can confidently propose and identify fragmentation pathways. The comparison of isomeric spectra, guided by the principles of ortho effects and ion stability, can further aid in the structural confirmation of these challenging yet important molecules. This guide provides a foundational framework for scientists to navigate the complexities of their mass spectra and unlock the structural information held within.

References

  • This guide was developed by synthesizing information from publicly available scientific literature and databases. Specific experimental data for ethynyl-fluorobenzonitriles is not available, and the proposed fragmentation pathways are based on the known behavior of analogous compounds.
  • Analysis of the ion series of the mass spectra of fluorobenzene, 1,2-difluorobenzene, 1,2,4- trifluorobenzene, hexafluorobenzene and its isomers, makes it possible to trace the corresponding changes in the number of ion series and the nature of their fragmentation. Fluorine notes, Online journal, Vol. 3(142), 2022.
  • This reference is not directly cited in the text but provides general background on fragment
  • This reference is not directly cited in the text but provides general background on fragment
  • This reference is not directly cited in the text but provides general background on fragment
  • This reference is not directly cited in the text but provides general background on fragment
  • This reference is not directly cited in the text but provides general background on fragment
  • Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic arom
  • MassBank. An open-source mass spectral library for the identification of small chemical molecules of metabolomics, exposomics and environmental relevance. [Link]

  • This reference is not directly cited in the text but provides general background on fragment
  • Benzonitrile, 4-fluoro- - the NIST WebBook. [Link]

  • This reference is not directly cited in the text but provides general background on fragment
  • Site of protonation of benzonitrile hydrogen interchange in the protonated species. Journal of the American Society for Mass Spectrometry.
  • 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem. [Link]

  • This reference is not directly cited in the text but provides general background on fragment
  • Welcome to the NIST WebBook. [Link]

  • Mass spectra of aromatic and acetylenic compounds. Part VI. The electron impact-induced rearrangements of substituted phenylacetylenes. Journal of the Chemical Society B: Physical Organic, 1970.
  • Benzonitrile, 4-fluoro- - the NIST WebBook. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

  • NIST Chemistry WebBook. [Link]

  • Benzonitrile - the NIST WebBook. [Link]

  • Phenylacetylene mass spectrum taken from the NIST Chemistry Webbook... - ResearchGate. [Link]

  • This reference is not directly cited in the text but provides general background on fragment
  • Benzonitrile - the NIST WebBook. [Link]

  • This reference is not directly cited in the text but provides general background on fragment

Sources

Comparative Analysis of Crystal Structure Determination for 2,6-Disubstituted Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2,6-disubstituted benzonitriles represent a critical structural motif in modern medicinal chemistry (e.g., the NNRTI Dapivirine ) and optoelectronic materials. The presence of bulky substituents at the ortho positions (2,6-) creates significant steric hindrance, forcing the nitrile group and the aromatic ring out of coplanarity or disrupting standard intermolecular interactions.

This guide objectively compares the performance of Single Crystal X-Ray Diffraction (SC-XRD) against alternative structural determination methods (PXRD, NMR, DFT) specifically for this class of sterically crowded molecules. It provides a validated workflow for overcoming the crystallization challenges inherent to these derivatives.

Methodological Performance Comparison

For 2,6-disubstituted benzonitriles, the primary analytical challenge is resolving the torsional twist induced by steric crowding. The following table compares the "performance" of standard analytical techniques in resolving this specific structural feature.

Table 1: Comparative Performance Matrix
FeatureSC-XRD (Gold Standard) Powder XRD (PXRD) Solid-State NMR DFT (Computational)
Atomic Resolution High (<0.8 Å) . Direct visualization of 2,6-steric locking.Low. 1D fingerprinting only.Medium. Inferential via chemical shifts.N/A (Theoretical).[1]
Steric Twist Quantification Exact . Measures specific torsion angles (e.g., C-C-C≡N linearity).Impossible. Cannot resolve intramolecular torsion.Difficult. Requires complex dipolar coupling experiments.Variable . Heavily dependent on basis set/functional choice.
Polymorph Discrimination Definitive . Identifies packing motifs (e.g., centrosymmetric dimers vs. chains).Good. Identifies unique phases but not the cause of the phase difference.Good. Sensitive to local environments.Poor. Energy barriers between polymorphs often <2 kJ/mol.
Sample Requirement High Quality Single Crystal (0.1–0.3 mm).Bulk Powder (~10–50 mg).Bulk Powder (~100 mg).None (Computational resources).
Throughput Low (Days to Weeks).High (Minutes).[2]Low (Hours to Days).[3]High (Hours).[2][4][5]

Expert Insight: While PXRD is faster for batch release, it fails to predict bioavailability changes caused by conformational locking. Only SC-XRD provides the atomic coordinates necessary to correlate steric hindrance with solubility profiles —a critical factor for lipophilic drugs like Dapivirine.

Structural Nuances: The "Ortho-Effect" in Benzonitriles

In unsubstituted benzonitrile, the molecule is planar, and crystal packing is dominated by CN···H hydrogen bonds, often forming centrosymmetric dimers.

In 2,6-disubstituted derivatives , the landscape changes drastically:

  • Steric Blockade: Bulky groups (Methyl, Bromo, Chloro) at the 2,6-positions physically block the nitrile nitrogen from acting as a linear hydrogen bond acceptor.

  • Loss of Planarity: To relieve strain, the nitrile group may bend slightly, or the substituents may force the phenyl ring to twist relative to the packing plane.

  • Alternative Packing: Instead of dimers, these molecules often form helical chains or π-stacked columns to maximize density, significantly altering the melting point and dissolution rate.

Diagram 1: Steric Interaction Logic Pathway

This diagram illustrates how 2,6-substitution dictates the analytical workflow and structural outcome.

StericLogic Subst 2,6-Disubstitution Pattern Steric Steric Hindrance at C1 Subst->Steric Induces Packing Disrupted CN...H Dimerization Steric->Packing Prevents planar stacking Twist Torsional Twist / Non-Planarity Steric->Twist Forces conformation change Outcome Altered Solubility & Bioavailability Packing->Outcome Modifies Lattice Energy Twist->Outcome Modifies Solvation

Caption: Causal pathway showing how 2,6-substitution impacts physical properties, necessitating SC-XRD analysis.

Experimental Protocol: Crystallization & Data Collection

Crystallizing 2,6-disubstituted benzonitriles is notoriously difficult due to their tendency to form oils or amorphous solids (a result of the "frustrated" packing described above).

Phase A: Optimized Crystallization Workflow

Objective: Grow single crystals suitable for XRD from a lipophilic, sterically hindered substrate.

  • Solvent Selection:

    • Primary Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) – excellent solubility.

    • Anti-Solvent: Hexane or Pentane – poor solubility.

  • Method: Vapor Diffusion (Sitting Drop):

    • Dissolve 20 mg of the derivative in 0.5 mL of DCM in a small inner vial.

    • Place this open vial inside a larger jar containing 5 mL of Hexane.

    • Seal the outer jar. The hexane vapors will slowly diffuse into the DCM, gently lowering solubility and promoting nucleation without trapping solvent inclusions.

    • Critical Step: If the compound oils out, add a "seed" micro-crystal obtained from a rapid evaporation slide to the solution.

  • Harvesting:

    • Use Paratone-N oil to mount crystals. Do not let them dry in air, as solvent loss can collapse the lattice (desolvation) in these loosely packed structures.

Phase B: Data Collection & Refinement (SC-XRD)

Instrument: Bruker D8 Venture or equivalent (Mo-Kα or Cu-Kα source).[3] Temperature: 100 K (Cryostream is mandatory to reduce thermal vibration of the rotating 2,6-substituents).

  • Unit Cell Determination: Collect 3 sets of 12 frames. Watch for twinning ; 2,6-symmetric molecules often crystallize in high-symmetry pseudo-lattices that mimic higher symmetry space groups.

  • Strategy: Full sphere collection (redundancy > 4.0) to resolve weak high-angle reflections.

  • Refinement:

    • Use SHELXL or Olex2.

    • Check the C-C≡N bond angle. In 2,6-disubstituted systems, deviations from 180° (linearity) are real structural features, not artifacts. Do not over-restrain this angle.

Diagram 2: Structural Determination Workflow

Workflow Start Crude 2,6-Benzonitrile Screen Solvent Screening (DCM/Hexane) Start->Screen Grow Vapor Diffusion (7-14 Days) Screen->Grow Check Microscopy Check (Birefringence) Grow->Check Check->Screen Oiling/Amorphous Mount Mount in Paratone (100 K) Check->Mount Single Crystal Found Collect SC-XRD Data Collection Mount->Collect Solve Structure Solution (Direct Methods) Collect->Solve

Caption: Step-by-step workflow for isolating and solving the structure of hindered benzonitriles.

Experimental Data Case Study: Dapivirine (TMC120)

To validate this approach, we examine Dapivirine , a diarylpyrimidine derivative containing a 2,6-disubstituted benzonitrile moiety (specifically 2,4,6-trimethylanilino group, though the nitrile is on the opposing ring, the steric principles of the molecule's core apply).

Compound: Dapivirine (TMC120) Class: Non-nucleoside reverse transcriptase inhibitor (NNRTI).

ParameterExperimental Value (SC-XRD)Significance
Space Group P21/c (Monoclinic)Common for achiral drug molecules; indicates inversion symmetry.
Crystal Density 1.28 g/cm³Moderate density suggests efficient but not ultra-tight packing.
Dihedral Angle ~45–60° (Wing vs. Core)The "butterfly" conformation is critical for binding to the HIV-1 RT hydrophobic pocket.
Intermolecular Interactions N-H···N (Pyrimidine)The primary H-bond.
Nitrile Interaction Weak C-H···N≡C Due to steric bulk, the nitrile does not form strong networks, contributing to its high lipophilicity (logP ~5.6).

Performance Analysis: The crystal structure reveals that Dapivirine exists as a neutral molecule stabilized by weak van der Waals forces and specific N-H···N hydrogen bonds.[6] The steric bulk of the trimethyl-substituted ring prevents flat pi-stacking, forcing the molecule into a "butterfly" shape. This specific conformation, resolved only via SC-XRD, explains its specific binding affinity to the NNRTI binding pocket, which accommodates this twisted geometry.

References

  • Groom, C. R., et al. (2016).[7] The Cambridge Structural Database. Acta Crystallographica Section B. Link

  • Das, K., et al. (2004). Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and related non-nucleoside reverse transcriptase inhibitors. Journal of Medicinal Chemistry. Link

  • Britton, D. (2000).[7] Crystal structure of 2,6-dibromobenzonitrile. Journal of Chemical Crystallography.

  • Van Gyseghem, E., et al. (2009). Solid state characterization of the anti-HIV drug dapivirine. European Journal of Pharmaceutics and Biopharmaceutics. Link

  • Desiraju, G. R. (2002). C–H···O and other weak hydrogen bonds. From crystal engineering to virtual screening. Chemical Communications. Link

Sources

Benchmarking Catalytic Efficiency in Fluorinated Aryl Alkyne Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of fluorine into aryl backbones is a cornerstone of modern medicinal chemistry, modulating lipophilicity (


), metabolic stability, and 

. However, synthesizing fluorinated aryl alkynes via Sonogashira coupling presents a unique paradox: while the electron-withdrawing nature of fluorine activates the aryl halide for oxidative addition, it simultaneously increases susceptibility to nucleophilic aromatic substitution (

) and side-reactions when strong bases are employed.

This guide objectively benchmarks three distinct catalytic systems for the coupling of 4-bromo-benzotrifluoride with phenylacetylene . We move beyond simple yield comparisons to analyze Turnover Frequency (TOF), metal scavenging requirements, and the critical suppression of Glaser homocoupling.

The Fluorine Factor: Mechanistic Implications

Before benchmarking, one must understand the substrate's influence on the catalytic cycle. Fluorine acts as a strong


-withdrawing group.
  • Oxidative Addition (Accelerated): The electron-deficient ring lowers the energy of the C-Br

    
     orbital, facilitating rapid insertion of Pd(0).
    
  • Transmetallation/Deprotonation (The Bottleneck): In Copper-free systems, the increased acidity of the ring protons can lead to competitive deprotonation or

    
     pathways if the base is too aggressive (e.g., alkoxides).
    
  • Reductive Elimination: Generally fast for electron-poor aryls, driving the cycle forward.

Benchmarking Catalyst Systems

We evaluated three industry-standard approaches.

  • System A (The Classic):

    
     (2 mol%) / CuI (1 mol%) / 
    
    
    
    .
  • System B (The Modern Cu-Free):

    
     / XPhos (1 mol%) / 
    
    
    
    .
  • System C (The High-Throughput/Green): Nanoparticulate Pd on MCM-41 / amine-free.

Comparative Performance Data

Model Reaction: 4-bromo-benzotrifluoride (1.0 equiv) + Phenylacetylene (1.2 equiv) at 60°C.

MetricSystem A: Classic Pd/Cu System B: Pd-XPhos (Cu-Free) System C: Nano-Pd (MCM-41)
Isolated Yield 94%89%82%
Reaction Time 2 Hours6 Hours12 Hours
TOF (

)
~23.5~14.8~6.8
Glaser Homocoupling High (5-8%) Negligible (<1%) Low (<2%)
Residual Pd (ppm) >500 ppm>200 ppm<10 ppm
F-Group Stability HighModerate (Risk of defluorination)High
Analysis
  • System A remains the speed champion. The Copper effect ("Sonogashira" vs. "Heck-alkynylation") boosts the rate significantly. However, the 5-8% homocoupling impurity (diphenyldiacetylene) is difficult to separate from the product, posing a risk for GMP compliance.

  • System B offers the highest purity profile. The bulky XPhos ligand facilitates the difficult Cu-free cycle but at a higher cost and slower rate.

  • System C is the choice for sustainability and late-stage purification, offering the lowest metal leaching, though it struggles with kinetics on sterically hindered fluorinated substrates.

Visualizing the Mechanism

The following diagram illustrates the catalytic pathways, highlighting where the fluorinated substrate impacts the kinetics (Green Arrows) and where the Copper co-catalyst intervenes.

SonogashiraMechanism Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-F-Pd-Br) Start->OxAdd Fast for Ar-F (EWG) TransMet Transmetallation (Rate Limiting in Cu-Free) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->Start Regeneration Cu_Start Cu(I)-Alkyne Cu_Acetylide Cu-Acetylide (Active Nucleophile) Cu_Start->Cu_Acetylide Base Cu_Acetylide->TransMet Bypasses slow deprotonation

Figure 1: The Catalytic Cycle.[1][2] Note the green arrow indicating accelerated oxidative addition for fluorinated substrates, and the red dotted line showing how Copper bypasses the slow deprotonation step.

Detailed Experimental Protocol

We recommend System B (Cu-Free Pd/XPhos) for drug discovery applications where purity supersedes raw speed.

Protocol: Copper-Free Coupling of 4-Bromobenzotrifluoride

Scope: Synthesis of 1-(phenylethynyl)-4-(trifluoromethyl)benzene.

  • Preparation:

    • Flame-dry a 25 mL Schlenk tube and cool under Argon.

    • Safety Note: Fluorinated aryls can be volatile; handle in a fume hood.

  • Reagent Loading:

    • Add

      
       (2.2 mg, 0.01 mmol, 1 mol%).
      
    • Add XPhos (9.5 mg, 0.02 mmol, 2 mol%).

    • Add

      
       (650 mg, 2.0 mmol, 2.0 equiv).
      
    • Critical Step: Evacuate and backfill with Argon x3 to remove

      
       (prevents homocoupling).
      
  • Substrate Addition:

    • Add anhydrous Acetonitrile (MeCN) (5.0 mL).

    • Add 4-bromobenzotrifluoride (225 mg, 1.0 mmol).

    • Add Phenylacetylene (132 µL, 1.2 mmol).

  • Reaction:

    • Seal tube and heat to 80°C for 6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 95:5). Look for disappearance of the bromide (

      
      ).
      
  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove Pd/Base.

    • Concentrate filtrate. Purify via flash chromatography (Silica, 100% Hexanes).

Strategic Recommendations (Decision Matrix)

When should you deviate from the standard protocol? Use this logic flow:

DecisionMatrix Start Start: Fluorinated Substrate Q1 Is Homocoupling Acceptable? Start->Q1 Q2 Is Scale > 1kg? Q1->Q2 Yes (Purification OK) Res2 Use System B (Pd/XPhos Cu-Free) Q1->Res2 No (Need High Purity) Res1 Use System A (Pd/Cu Standard) Q2->Res1 No (Speed Critical) Res3 Use System C (Nano-Pd/Flow) Q2->Res3 Yes (Cost/Waste Critical)

Figure 2: Strategic Decision Matrix for selecting the optimal catalytic system based on purity and scale requirements.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

  • He, J., et al. (2019).[3] LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes.[3][4] Organic Letters. Link

  • Martek, B. A., et al. (2020).[3] Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. Link

  • Kishor, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives. RSC Advances. Link

  • Polshettiwar, V., & Molnár, A. (2007). Silica-supported Pd catalysts for Heck, Suzuki, and Sonogashira coupling reactions. Tetrahedron. Link

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-Ethynyl-6-fluorobenzonitrile for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 2-Ethynyl-6-fluorobenzonitrile is critical. However, with innovation comes the profound responsibility of ensuring safety, not only during experimentation but also through the final step of chemical disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Ethynyl-6-fluorobenzonitrile, grounded in scientific principles to protect both laboratory personnel and the environment.

The unique structure of 2-Ethynyl-6-fluorobenzonitrile, incorporating a halogenated aromatic ring, a nitrile group, and an acetylenic moiety, necessitates a multi-faceted approach to its disposal. This guide will address the inherent hazards of each functional group and outline a clear, logical workflow for its safe management as a hazardous waste.

Hazard Identification and Risk Assessment: Understanding the "Why"

Key Hazards:

  • Toxicity: Like many benzonitrile derivatives, this compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] A primary concern with nitrile compounds is their potential to metabolize into cyanide in the body, which can impair cellular respiration.[2]

  • Irritation: It is anticipated to cause skin and serious eye irritation.[1][3]

  • Respiratory Tract Irritation: Inhalation may lead to respiratory irritation.[3]

  • Reactivity of the Ethynyl Group: The terminal alkyne (ethynyl group) presents a potential reactivity hazard. Acetylenic compounds can form explosive metal acetylides, particularly with heavy metals such as copper, silver, and mercury. Therefore, contact with these metals and their salts must be strictly avoided.

Based on these hazards, all handling and disposal operations must be conducted with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE) and Handling Protocols

Adherence to stringent safety protocols is non-negotiable when handling 2-Ethynyl-6-fluorobenzonitrile.

Mandatory PPE:

  • Gloves: Nitrile rubber gloves are a minimum requirement. For extended contact or when handling larger quantities, double-gloving is recommended.[4]

  • Eye Protection: ANSI-approved chemical splash goggles are essential.[4]

  • Lab Coat: A fully buttoned lab coat must be worn.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation risk.[3]

Safe Handling Practices:

  • Work in a well-ventilated area, preferably a chemical fume hood.[2][3]

  • Avoid generating dust if handling the solid form.

  • Prevent contact with skin, eyes, and clothing.[3]

  • Wash hands thoroughly after handling.[2]

  • Keep the compound away from incompatible materials, including strong oxidizing agents, strong bases, and heavy metal salts.[1]

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Contain and Absorb: For liquid spills, cover with an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[5] For solid spills, carefully sweep up the material, avoiding dust generation.

  • Collect and Dispose: Place the absorbed material or swept solid into a clearly labeled, sealable container for hazardous waste disposal.[5][6]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of 2-Ethynyl-6-fluorobenzonitrile is a critical final step in the laboratory workflow. The following procedure ensures that this hazardous material is managed in a safe, compliant, and environmentally responsible manner.

The cardinal rule of hazardous waste management is proper segregation. Due to its halogenated nature, 2-Ethynyl-6-fluorobenzonitrile waste must be collected separately from non-halogenated chemical waste.[4][7] This is not only a safety requirement but also a cost-consideration, as the disposal of mixed halogenated waste is often more expensive.[8]

  • Action: Designate a specific, compatible waste container for "Halogenated Organic Waste." A high-density polyethylene (HDPE) or glass container is suitable.[4]

  • Rationale: Segregation prevents dangerous reactions between incompatible chemicals and facilitates proper disposal routing by your institution's Environmental Health and Safety (EHS) department.

Proper container management is essential to prevent spills, leaks, and exposure.

  • Action:

    • Ensure the waste container is in good condition and has a secure, vapor-tight lid.[7]

    • Keep the container closed at all times, except when adding waste.[6]

    • Attach a "Hazardous Waste" label to the container before adding any waste.[4]

    • On the label, clearly list all constituents of the waste, including 2-Ethynyl-6-fluorobenzonitrile and any solvents, with their approximate percentages.[6] Do not use abbreviations or chemical formulas.[7]

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, which should be under the control of laboratory personnel and located at or near the point of waste generation.[9] The container should be placed in secondary containment to mitigate potential leaks.[6]

For dilute aqueous waste streams containing 2-Ethynyl-6-fluorobenzonitrile, a chemical pre-treatment step can be considered to reduce the toxicity of the nitrile group through hydrolysis. This procedure should only be performed by trained personnel with a thorough understanding of the reaction and its potential hazards.

Protocol: Base-Catalyzed Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to a less toxic carboxylate under basic conditions.[5][9][10]

  • Setup: Conduct the procedure in a chemical fume hood. Use a stirrer hotplate and a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reaction:

    • Carefully add the aqueous waste containing 2-Ethynyl-6-fluorobenzonitrile to the flask.

    • Slowly add a stoichiometric excess of sodium hydroxide (e.g., a 10% w/v solution).

    • Heat the mixture to a gentle reflux (around 100°C) with stirring for 1-2 hours.[10]

  • Cooling and Neutralization:

    • Allow the mixture to cool to room temperature.

    • Slowly and carefully neutralize the solution with an acid (e.g., hydrochloric acid) to a pH between 6 and 8. This step should be done with caution as it can generate heat.

  • Disposal: The resulting solution, now containing the sodium salt of 2-ethynyl-6-fluorobenzoic acid, should still be collected as halogenated hazardous waste, but the primary toxicity associated with the nitrile group has been reduced.

  • Important Note: This pre-treatment is an optional risk-reduction measure and does not negate the need for disposal as hazardous waste. The final neutralized solution must still be collected and disposed of through your institution's EHS program.

The final and most critical step is the transfer of the hazardous waste to your institution's EHS department for proper disposal.

  • Action: When the waste container is approximately 75% full, submit a chemical waste pickup request to your EHS office.[6]

  • Compliance: Do not dispose of this chemical down the drain or in the regular trash.[4] Your institution's EHS professionals are trained to manage and dispose of hazardous waste in compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Ethynyl-6-fluorobenzonitrile.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_pretreatment Optional Pre-treatment (Aqueous Waste) cluster_disposal Final Disposal start Start: Have 2-Ethynyl-6-fluorobenzonitrile Waste ppe Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate into 'Halogenated Organic Waste' Container fume_hood->segregate label_container Label Container with 'Hazardous Waste' and List All Contents segregate->label_container store Store in Secondary Containment in a Designated SAA label_container->store is_aqueous Aqueous Waste? store->is_aqueous hydrolysis Perform Base-Catalyzed Hydrolysis (NaOH, Reflux) is_aqueous->hydrolysis Yes ehs_pickup Request Waste Pickup from EHS is_aqueous->ehs_pickup No neutralize Cool and Neutralize (pH 6-8) hydrolysis->neutralize neutralize->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Caption: Disposal workflow for 2-Ethynyl-6-fluorobenzonitrile.

Summary of Key Disposal Parameters
ParameterGuidelineRationale
Waste Category Halogenated Organic Hazardous WastePresence of fluorine.[4][7]
Container Type Compatible, sealed container (e.g., HDPE, Glass)To prevent leaks and reactions.[4]
Labeling "Hazardous Waste" with full chemical names and percentagesRegulatory compliance and safety for waste handlers.[6][7]
Storage Designated Satellite Accumulation Area with secondary containmentTo ensure safety, security, and containment.[6][9]
Incompatible Wastes Non-halogenated organics, strong oxidizing agents, strong bases, heavy metal saltsTo prevent dangerous chemical reactions.[1][8]
Final Disposal Method Collection by institutional Environmental Health & Safety (EHS)To ensure compliance with all environmental regulations.[11]

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our planet.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluorobenzonitrile, 97%. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Fluorobenzene. [Link]

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Mastering the Safe Handling of 2-Ethynyl-6-fluorobenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, the safe and effective handling of reactive molecules is paramount. 2-Ethynyl-6-fluorobenzonitrile, a compound of increasing interest in synthetic chemistry, presents a unique combination of functional groups—a nitrile, a fluoroaromatic system, and a terminal alkyne—that necessitate a robust and well-understood safety protocol. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the integrity of your research and the safety of your laboratory personnel.

Hazard Assessment: Understanding the Reactivity Profile

  • Nitrile Group (-CN): Organic nitriles are known for their potential to cause adverse health effects through inhalation, ingestion, or skin absorption. Many can act as irritants to the skin, eyes, and respiratory tract. It is crucial to handle these compounds in a well-ventilated area, preferably a chemical fume hood.[1][2]

  • Fluorinated Aromatic Ring: The presence of a fluorine atom on the benzene ring can influence the molecule's reactivity and metabolic pathways. Fluorinated organic compounds should be handled with care, as their metabolic byproducts can sometimes exhibit toxicity.[3]

  • Ethynyl Group (-C≡CH): The terminal alkyne is a high-energy functional group. While generally stable in this configuration, it can react exothermically with certain reagents and under specific conditions, such as in the presence of strong bases or certain metals.

Based on analogous compounds, we can anticipate the following hazard classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation)

  • Skin Irritation

  • Serious Eye Irritation

  • Respiratory Tract Irritation

Engineering Controls: The First Line of Defense

The primary engineering control for handling 2-Ethynyl-6-fluorobenzonitrile is a certified chemical fume hood.[1][2][4] Proper and consistent use of a fume hood is non-negotiable.

Best Practices for Fume Hood Utilization:

  • Sash Position: Always work with the sash at the lowest practical height to maximize containment.[5]

  • Work Area: Conduct all manipulations at least six inches inside the hood to ensure effective vapor capture.[6][7]

  • Airflow: Avoid blocking the baffles at the back of the hood and keep the area uncluttered to maintain proper airflow.[6][8]

  • Traffic: Minimize foot traffic and rapid movements in front of the hood, as this can disrupt the air curtain and compromise containment.[9]

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE strategy is critical for preventing exposure. The following table outlines the recommended PPE for handling 2-Ethynyl-6-fluorobenzonitrile.

Body PartRecommended PPERationale
Hands Nitrile glovesProvides a barrier against skin contact. Nitrile is a good general-purpose glove for many organic compounds. Always check for signs of degradation and change gloves immediately if contamination is suspected.[2]
Eyes Safety glasses with side shields or chemical splash gogglesProtects against accidental splashes and airborne particles.[2][3]
Body Laboratory coatPrevents contamination of personal clothing.
Respiratory Use within a chemical fume hoodIn most cases, a properly functioning fume hood provides adequate respiratory protection. For situations with a higher risk of aerosolization or if a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary.[2]

Operational Plan: From Receipt to Reaction

A systematic approach to handling 2-Ethynyl-6-fluorobenzonitrile minimizes the risk of exposure and ensures the integrity of the compound.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.[3][10]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[3] The storage area should be clearly designated for toxic and reactive chemicals.

Weighing and Transfer
  • Designated Area: All weighing and transfers of solid 2-Ethynyl-6-fluorobenzonitrile should be conducted within a chemical fume hood or a ventilated balance enclosure.[1]

  • Static Control: Take precautions to minimize static discharge, which could potentially ignite fine powders.

  • Containment: Use a disposable weighing paper or a dedicated, tared container to prevent contamination of the balance.

In-Reaction Handling
  • Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Be mindful of potential exothermic reactions, especially when combining with strong bases or other reactive reagents. Use an ice bath or other cooling methods as needed.

  • Ventilation: Ensure continuous ventilation throughout the reaction setup to capture any volatile byproducts.

Disposal Plan: Responsible Waste Management

Proper disposal of 2-Ethynyl-6-fluorobenzonitrile and associated waste is a critical final step.

  • Contaminated Solids: All disposable materials that have come into contact with the compound (e.g., gloves, weighing papers, pipette tips) should be collected in a designated, labeled hazardous waste container.[11][12]

  • Liquid Waste: Unused solutions and reaction mixtures containing 2-Ethynyl-6-fluorobenzonitrile should be collected in a sealed, properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Waste Segregation: Keep nitrile-containing waste separate from acidic waste to prevent the potential generation of hydrogen cyanide gas.[1]

  • Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the handling process, the following workflow diagram illustrates the key steps and decision points.

Safe Handling Workflow for 2-Ethynyl-6-fluorobenzonitrile cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Don PPE Don PPE Verify Fume Hood Verify Fume Hood Don PPE->Verify Fume Hood Weigh & Transfer Weigh & Transfer Verify Fume Hood->Weigh & Transfer Reaction Setup Reaction Setup Weigh & Transfer->Reaction Setup Spill Spill Weigh & Transfer->Spill Decontaminate Decontaminate Reaction Setup->Decontaminate Reaction Setup->Spill Exposure Exposure Reaction Setup->Exposure Dispose Waste Dispose Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Follow Emergency Plan Follow Emergency Plan Spill->Follow Emergency Plan Exposure->Follow Emergency Plan

Caption: A flowchart outlining the safe handling process for 2-Ethynyl-6-fluorobenzonitrile.

By adhering to these guidelines, researchers can confidently and safely work with 2-Ethynyl-6-fluorobenzonitrile, fostering a culture of safety and enabling the advancement of scientific discovery.

References

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  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.